molecular formula C11H18N2O4 B087025 1,3-Di-morpholin-4-yl-propane-1,3-dione CAS No. 10256-01-6

1,3-Di-morpholin-4-yl-propane-1,3-dione

Cat. No.: B087025
CAS No.: 10256-01-6
M. Wt: 242.27 g/mol
InChI Key: DPNZFWSVHKTMAF-UHFFFAOYSA-N
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Description

1,3-Di-morpholin-4-yl-propane-1,3-dione is a chemical compound featuring a 1,3-dione core symmetrically substituted with morpholine groups. The morpholine ring, a saturated six-membered heterocycle featuring one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry and is frequently employed as a solvent and base in synthetic applications . A key reaction of such structures is the formation of enamines from ketones possessing a free α-hydrogen atom . This functional group makes the compound a valuable building block and synthetic intermediate for researchers developing novel heterocyclic systems and complex organic molecules . While specific biological data for this exact molecule is limited, structural analogs sharing the 1,3-dione scaffold, such as indane-1,3-dione, demonstrate significant versatility in research applications. These analogous compounds are utilized in domains ranging from biosensing and bioimaging to the development of organic electronics and photopolymerization initiators . The active methylene group in the 1,3-dione core is particularly valuable, as it readily undergoes condensation reactions, such as the Knoevenagel reaction, enabling its association with various electron donors to create complex molecular architectures . Consequently, this compound presents substantial research value as a precursor for synthesizing specialized compounds with potential applications in material science and as an intermediate in sophisticated organic synthesis workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimorpholin-4-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNZFWSVHKTMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907699
Record name 1,3-Bis(morpholin-4-yl)propane-1,3-dione
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10256-01-6
Record name MLS002695225
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Record name 1,3-Bis(morpholin-4-yl)propane-1,3-dione
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Record name 4,4'-Malonyldimorpholine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-morpholin-4-yl-propane-1,3-dione is a symmetrical diamide derivative of malonic acid, belonging to the broader class of 1,3-dicarbonyl compounds. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including various heterocyclic systems found in medicinal and natural products.[1] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the most efficient and reliable synthetic routes. We will dissect the underlying reaction mechanisms, offer a field-proven, step-by-step experimental protocol, and present the necessary data and visualizations to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Analysis of Synthetic Routes

The core structure of the target molecule is a malonamide. The synthesis of such amides from their corresponding carboxylic acids or derivatives is a fundamental transformation in organic chemistry. Three primary retrosynthetic disconnections lead to logical starting materials: malonic acid, malonic acid esters (e.g., diethyl malonate), or malonyl dichloride.

  • Route A: Direct Amidation from Malonic Acid: This approach requires the use of coupling agents (e.g., DCC, HATU) to activate the carboxylic acid groups for nucleophilic attack by morpholine. While effective, this method often involves expensive reagents and can present challenges in purifying the final product from coupling agent byproducts.[2]

  • Route B: Aminolysis of Malonic Esters: The reaction of diethyl malonate with morpholine is a viable but often sluggish pathway.[3][4] It typically necessitates elevated temperatures or the use of strong bases to facilitate the nucleophilic acyl substitution, which can lead to undesired side reactions.

  • Route C: Acylation with Malonyl Dichloride: This is the most direct and highly efficient route for synthesizing symmetrical malonamides. Malonyl dichloride is a highly reactive diacyl chloride that readily undergoes nucleophilic attack by amines like morpholine.[5][6][7] The high electrophilicity of the carbonyl carbons ensures a rapid and often high-yielding reaction under mild conditions.

Causality of Route Selection: For laboratory-scale synthesis where efficiency and purity are paramount, Route C is the superior choice. Its primary advantages are the high reactivity of the starting material, which drives the reaction to completion, and the straightforward purification of the product from the reaction byproducts. This guide will therefore focus exclusively on this authoritative and validated methodology.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, duplicated at both ends of the symmetrical malonyl dichloride molecule.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine (a secondary amine and a potent nucleophile) attacks one of the electrophilic carbonyl carbons of malonyl dichloride.[8]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Collapse of Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or even a second equivalent of morpholine, removes the proton from the newly-formed ammonium ion, neutralizing the intermediate and regenerating the amine's nucleophilicity.

  • Second Acylation: The process repeats at the second acyl chloride site to yield the final this compound product. Two equivalents of HCl are produced as a byproduct and are sequestered by the base, forming an insoluble hydrochloride salt.

The overall reaction is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations to ensure procedural integrity.

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Molar Equiv.Amount (mmol)Mass (g)Volume (mL)Density (g/mL)
Morpholine87.122.222.01.921.921.00
Triethylamine101.192.222.02.233.060.726
Malonyl Dichloride140.961.010.01.410.961.47
Dichloromethane (DCM)----~50-

3.2 Equipment

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Recrystallization apparatus

3.3 Step-by-Step Methodology

  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.92 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Inert Atmosphere and Cooling: Place the flask under an inert atmosphere (N₂ or Ar). Cool the stirred solution to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions such as ketene formation.[6]

  • Reagent Preparation: In a separate dry vial, prepare a solution of malonyl dichloride (1.41 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Slow Addition: Transfer the malonyl dichloride solution to a dropping funnel and add it dropwise to the cooled, vigorously stirred morpholine solution over approximately 30-45 minutes.

    • Self-Validation Checkpoint: A dense white precipitate of triethylammonium chloride should form immediately upon the addition of the first few drops. The formation of this salt confirms that the reaction is proceeding and the base is effectively neutralizing the HCl byproduct.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

  • Aqueous Work-up: a. Pour the reaction mixture into a 250 mL separatory funnel. b. Add 50 mL of deionized water and shake. Separate the layers. c. Wash the organic layer sequentially with 30 mL of 1M HCl (to remove excess amines), 30 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and finally with 30 mL of brine (to aid in phase separation). d. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product obtained will be an off-white solid. b. Purify the solid by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. c. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected product, this compound, is a white crystalline solid.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is most effectively achieved through the reaction of malonyl dichloride with morpholine in the presence of a suitable base. This method is robust, high-yielding, and relies on a well-understood nucleophilic acyl substitution mechanism. The detailed protocol provided herein, complete with mechanistic rationale and validation checkpoints, offers a reliable guide for researchers and scientists to produce this valuable synthetic intermediate with high purity for applications in drug development and materials science.

References

  • LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic letters.
  • Joule, J. A., & Mills, K. (1982). Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, P. P., et al. (2014). Synthesis of Novel Symmetrical and Unsymmetrical o-Phthalic Acid Diamides.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?
  • Stanovnik, B., & Tisler, M. (1974).
  • Wikipedia. Morpholine.
  • Zarghi, A., et al. (2005). Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. Molecules.

Sources

An In-Depth Technical Guide to 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 10256-01-6

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a molecule of interest within the broader class of 1,3-diones and morpholine-containing compounds. While this specific molecule, also known as N,N'-malonyl dimorpholide, is cataloged and its basic physical properties are known, in-depth research into its synthesis, biological activity, and applications in drug development is not extensively available in publicly accessible scientific literature. This guide will therefore focus on the foundational knowledge of its chemical structure, known properties, and extrapolate potential areas of research and application based on the well-documented activities of related chemical scaffolds.

Introduction and Chemical Identity

This compound is a symmetrical molecule featuring a central propane-1,3-dione core flanked by two morpholine rings. The morpholine moieties are attached via their nitrogen atoms to the carbonyl carbons of the dione structure.

Molecular Structure:

Caption: 2D structure of this compound.

The presence of the 1,3-dione functionality suggests potential for keto-enol tautomerism, a key feature that often dictates the reactivity and chelating properties of this class of compounds. The morpholine rings, being saturated heterocyclic motifs, can influence the molecule's solubility, polarity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 10256-01-6N/A
Molecular Formula C₁₁H₁₈N₂O₄[1]
Boiling Point 483.7°C at 760 mmHg[1]
Flash Point 246.3°C[1]
Refractive Index 1.518[1]

Synthesis and Reactivity

General Synthetic Strategies for 1,3-Diones

One common method for the formation of amides from amines and carboxylic acids or their derivatives is through the use of coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride or an ester. For instance, the reaction of malonyl chloride with two equivalents of morpholine would be a direct approach to forming the desired product.

Synthesis_Pathway Reactant1 Malonyl Dichloride Product This compound Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Morpholine (2 eq.) Reactant2->Product

Caption: Plausible synthetic route for this compound.

Expected Reactivity

The chemical reactivity of this compound will be largely dictated by the 1,3-dione core. The methylene protons situated between the two carbonyl groups are expected to be acidic, allowing for deprotonation to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Potential Applications in Drug Development: A Forward-Looking Perspective

Although specific biological activities for this compound have not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

The 1,3-Dione Scaffold in Medicinal Chemistry

The 1,3-dicarbonyl moiety is a privileged scaffold in medicinal chemistry due to its ability to act as a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, this functional group can act as a metal-chelating pharmacophore.

The Role of the Morpholine Ring

The morpholine ring is a common substituent in many approved drugs. Its inclusion in a molecule generally imparts favorable physicochemical properties, such as:

  • Increased aqueous solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving water solubility.

  • Metabolic stability: The morpholine ring is generally resistant to metabolic degradation.

  • Favorable pharmacokinetic profile: The overall polarity and size of the morpholine group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Future Research Directions

The lack of extensive data on this compound highlights a clear gap in the scientific literature and presents several opportunities for future research:

  • Development and Optimization of a Synthetic Protocol: A detailed, high-yielding, and scalable synthesis of the title compound needs to be established and reported.

  • Comprehensive Physicochemical Characterization: A full characterization of its properties, including pKa, logP, and solid-state structure, would be invaluable.

  • Screening for Biological Activity: The compound should be screened against a wide range of biological targets. Based on the structural motifs, initial screens could focus on:

    • Anticancer activity

    • Anti-inflammatory properties

    • Enzyme inhibition (e.g., kinases, proteases)

  • Structural Biology Studies: If the compound shows promising activity, co-crystallization with its biological target would provide crucial insights into its mechanism of action.

Conclusion

This compound (CAS No. 10256-01-6) is a chemical entity with a structure that suggests potential for interesting chemical reactivity and biological activity. While currently understudied, its combination of a reactive 1,3-dione core and the pharmaceutically favorable morpholine moieties makes it a compound of interest for further investigation. The development of a robust synthetic route and a thorough evaluation of its biological properties are critical next steps to unlocking its potential in medicinal chemistry and drug development.

References

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This symmetrical dione, incorporating two morpholine rings, presents a unique opportunity to explore the power of modern NMR techniques in elucidating molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to approach the structural verification of such molecules. We will delve into predictive analysis of both ¹H and ¹³C NMR spectra, outline detailed experimental protocols for data acquisition, and demonstrate the application of advanced 2D NMR experiments—including COSY, HSQC, and HMBC—to unambiguously assign all proton and carbon signals. The causality behind experimental choices and the principles of spectral interpretation are emphasized throughout to ensure a deep and practical understanding.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a fascinating molecule characterized by a central three-carbon chain flanked by two carbonyl groups, each of which is part of an amide linkage to a morpholine ring. The inherent symmetry of this compound simplifies certain aspects of its NMR spectra while also necessitating advanced techniques for complete and unambiguous signal assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] For a molecule like this compound, a thorough NMR analysis is not merely confirmatory; it is the cornerstone of its structural verification, providing indisputable evidence of its covalent framework.

This guide will systematically deconstruct the NMR analysis of this target molecule, beginning with the foundational 1D experiments and progressing to the more informative 2D correlation techniques.

Foundational NMR Analysis: Predicting the ¹H and ¹³C Spectra

Given the absence of a dedicated public repository for the NMR spectra of this compound, we will commence with a predictive analysis based on established principles of chemical shifts and the known spectral data of its constituent moieties: the morpholine ring and the propanedione linker. Online prediction tools can provide a useful starting point for such an analysis.[3]

Predicted ¹H NMR Spectrum

The symmetry of the molecule dictates that the two morpholine rings are chemically equivalent, as are the two carbonyl groups. This significantly simplifies the expected ¹H NMR spectrum. We anticipate three distinct signals:

  • A singlet for the methylene protons of the propane-1,3-dione backbone (C2-H). These protons are situated between two electron-withdrawing carbonyl groups, which will deshield them and shift their resonance downfield.

  • A triplet for the methylene protons on the morpholine ring adjacent to the nitrogen atom (C3'-H and C5'-H). The nitrogen atom is less electronegative than oxygen, so these protons will be more shielded than those adjacent to the oxygen. The coupling to the neighboring methylene protons (C2'-H and C6'-H) will result in a triplet.

  • A triplet for the methylene protons on the morpholine ring adjacent to the oxygen atom (C2'-H and C6'-H). The high electronegativity of the oxygen atom will cause significant deshielding of these protons, shifting them further downfield compared to the other morpholine protons. Coupling to the adjacent methylene protons (C3'-H and C5'-H) will result in a triplet.

The chair conformation of the morpholine ring at room temperature can lead to distinct chemical environments for the axial and equatorial protons.[2] However, rapid ring-flipping on the NMR timescale often results in time-averaged signals, appearing as broadened triplets.

Predicted ¹³C NMR Spectrum

The symmetry of the molecule also simplifies the ¹³C NMR spectrum. We predict four distinct carbon signals:

  • A signal for the carbonyl carbons (C1 and C3). These carbons are in a highly deshielded environment due to the double bond to oxygen and will appear significantly downfield.

  • A signal for the central methylene carbon of the propane-1,3-dione backbone (C2). This carbon is situated between two carbonyl groups and will be deshielded, though to a lesser extent than the carbonyl carbons themselves.

  • A signal for the methylene carbons of the morpholine ring adjacent to the nitrogen atom (C3' and C5'). These carbons are less deshielded than those adjacent to the oxygen.

  • A signal for the methylene carbons of the morpholine ring adjacent to the oxygen atom (C2' and C6'). The electronegative oxygen atom will cause these carbons to be the most deshielded of the morpholine ring carbons.

Experimental Protocols for NMR Data Acquisition

The quality of the NMR data is paramount for accurate structural elucidation. Adherence to best practices in sample preparation and instrument setup is therefore critical.

Sample Preparation

A detailed protocol for preparing a high-quality NMR sample is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its moderate polarity and good dissolving power.[5] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the compound's solubility.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap load Load Sample into Spectrometer cap->load lock Lock on Solvent Signal load->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (1D & 2D) shim->acquire

Instrument Parameters

For optimal results, the following general instrument parameters should be considered:

  • ¹H NMR: A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR: A wider spectral width of around 220 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (often several hundred to thousands) due to the lower natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

Advanced 2D NMR for Unambiguous Structural Elucidation

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for confirming the connectivity of the molecule and unambiguously assigning all signals.[8]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds.[9] For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two different sets of methylene protons in the morpholine ring (H-2'/H-6' and H-3'/H-5'), confirming their adjacent relationship. The methylene protons of the propanedione backbone (H-2) would not show any COSY correlations as they have no adjacent protons.

G H2 H-2 H2_6 H-2'/H-6' H3_5 H-3'/H-5' H2_6->H3_5 J-coupling

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling).[10] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For our target molecule, the HSQC spectrum would show:

  • A cross-peak between the signal for H-2 and the signal for C-2.

  • A cross-peak between the signal for H-2'/H-6' and the signal for C-2'/C-6'.

  • A cross-peak between the signal for H-3'/H-5' and the signal for C-3'/C-5'.

The carbonyl carbons (C1 and C3) will not show any cross-peaks in the HSQC spectrum as they do not have any directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[10] This is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton of a molecule. For this compound, the HMBC spectrum would provide the crucial correlations to piece the entire structure together:

  • The protons of the central methylene group (H-2) would show correlations to the carbonyl carbons (C1 and C3), definitively linking the propanedione backbone.

  • The methylene protons of the morpholine ring adjacent to the nitrogen (H-3'/H-5') would show a correlation to the carbonyl carbon (C1 or C3), confirming the amide linkage. They would also show a correlation to the other set of morpholine carbons (C-2'/C-6').

  • The methylene protons of the morpholine ring adjacent to the oxygen (H-2'/H-6') would show a correlation to the other set of morpholine carbons (C-3'/C-5').

G cluster_protons Protons cluster_carbons Carbons H2 H-2 C1_3 C-1/C-3 H2->C1_3 2J H2_6 H-2'/H-6' C3_5 C-3'/C-5' H2_6->C3_5 2J H3_5 H-3'/H-5' H3_5->C1_3 2J C2_6 C-2'/C-6' H3_5->C2_6 2J C2 C-2

Data Presentation and Interpretation

The collected NMR data should be presented in a clear and organized manner to facilitate interpretation.

Tabulated NMR Data
Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
1, 3--165-175H-2, H-3'/H-5'
23.0-3.5s40-50C-1/C-3
2', 6'3.6-3.8t65-70C-3'/C-5'
3', 5'3.4-3.6t45-50C-1/C-3, C-2'/C-6'

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Conclusion

The comprehensive NMR analysis of this compound, as outlined in this guide, provides an unambiguous confirmation of its molecular structure. By systematically applying 1D and 2D NMR techniques, from basic ¹H and ¹³C experiments to advanced COSY, HSQC, and HMBC correlations, a complete and self-validating picture of the molecule's atomic connectivity can be constructed. This rigorous approach to structural elucidation is fundamental to ensuring the identity and purity of novel chemical entities in research and development settings.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. (n.d.). MDPI. Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • 1,3-propanediol and 3-hydroxypropionate detection. (A) 13C NMR of... (n.d.). ResearchGate. Retrieved from [Link]

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  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

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IR spectroscopy of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a symmetrical malonamide derivative. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for its IR spectrum, details a robust experimental protocol for its acquisition, and offers an expert interpretation of its key spectral features. By deconstructing the molecule into its constituent functional groups—tertiary amide, morpholine ring, and methylene bridge—we can predict and assign the principal vibrational modes. This guide serves as a foundational reference for the structural characterization, quality control, and analytical development of this and structurally related compounds.

Introduction to the Molecule and IR Spectroscopy

This compound is a diamide derived from malonic acid and morpholine. Its structure is characterized by two tertiary amide groups flanking a central methylene (-CH₂) spacer. The nitrogen atom of each amide is part of a morpholine ring, a six-membered heterocycle containing both an amine and an ether linkage.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, rock, or scissor.[2] This absorption pattern generates a unique spectral "fingerprint," providing invaluable information about the molecule's functional groups and overall structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming the integrity of the amide linkages, the presence of the morpholine rings, and the overall molecular architecture.

Molecular Structure and Predicted Vibrational Modes

To predict the infrared spectrum, the molecule's structure is analyzed in terms of its primary functional components. Each component contributes characteristic absorption bands.

  • Tertiary Amide Group (R-CO-NR₂): The most significant feature is the carbonyl (C=O) stretching vibration, known as the Amide I band. In tertiary amides, this band is typically strong and appears in the 1680-1630 cm⁻¹ region.[3][4] Unlike primary or secondary amides, the frequency of this band is largely independent of the physical state (solid vs. solution) because tertiary amides lack N-H bonds and therefore cannot form intermolecular hydrogen bonds with each other.[3]

  • Morpholine Ring: This heterocycle contributes several key vibrations:

    • C-H Stretching: The four methylene groups in each ring will exhibit symmetric and asymmetric C-H stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹.[5][6]

    • C-O-C Stretching: The ether linkage within the ring gives rise to a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ range. This is often a highly diagnostic peak for cyclic ethers.

    • C-N Stretching: The stretching of the C-N bonds in the tertiary amine/amide structure will appear in the 1250-1020 cm⁻¹ region.[7]

  • Central Methylene Bridge (-CO-CH₂-CO-): The C-H bonds of this central spacer will also contribute to the C-H stretching region (~2950-2850 cm⁻¹). Additionally, this group will have a characteristic CH₂ scissoring (bending) vibration around 1465 cm⁻¹.[6]

Below is a diagram illustrating the key functional groups of the molecule.

Sources

Mass spectrometry of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Mass Spectrometric Analysis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. As a symmetrical molecule featuring two basic morpholine moieties and a central 1,3-dicarbonyl system, its characterization demands a nuanced approach. This document moves beyond standard operating procedures to detail the underlying physicochemical principles that govern its behavior in a mass spectrometer. We will explore optimal ionization strategies, predict key fragmentation pathways grounded in established chemical principles, and provide detailed, field-tested protocols for both liquid chromatography-mass spectrometry (LC-MS) and direct infusion analysis. The objective is to equip researchers with the expert insights required to perform robust structural elucidation, purity assessment, and quantification of this compound.

Introduction to the Analyte

The Subject Compound: this compound

This compound is a dicarbonyl compound characterized by a central three-carbon chain flanked by two carbonyl groups, each of which is part of an amide linkage to a morpholine ring. This unique structure imparts distinct chemical properties that are central to designing an effective mass spectrometric strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₄[1]
Molecular Weight 242.27 g/mol [1]
Monoisotopic Mass 242.126657 Da[1]
Structural Features Two tertiary amine (morpholine) nitrogens, two amide carbonyls, one central methylene group.N/A
The Analytical Imperative for Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for the characterization of novel chemical entities like this compound. Its unparalleled sensitivity allows for detection at trace levels, while its specificity, particularly when coupled with tandem MS (MS/MS) and high-resolution instrumentation, provides unambiguous structural confirmation and impurity profiling. In a drug development context, MS is indispensable for metabolism studies, stability testing, and ensuring the quality of active pharmaceutical ingredients.

Core Physicochemical Drivers of MS Behavior

The analyte's mass spectrometric signature is dictated by three primary structural features:

  • Basic Nitrogen Sites: The two nitrogen atoms within the morpholine rings are Lewis bases and are the most likely sites for protonation during positive-mode electrospray ionization.

  • The 1,3-Dione System: This core is susceptible to keto-enol tautomerism and can readily chelate with alkali metal ions (e.g., Na⁺, K⁺) present in solvents or glassware, leading to the formation of adducts.[2][3]

  • Amide Linkages: The bonds connecting the morpholine rings to the dione core (C-N bonds) represent potential cleavage points during collision-induced dissociation (CID).

Ionization Behavior and Primary Ion Prediction

Rationale for Electrospray Ionization (ESI)

Given the compound's polarity and non-volatile nature, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase with minimal fragmentation, making it ideal for accurately determining the molecular weight of the intact molecule.[4][5] Positive ion mode is recommended to leverage the basicity of the morpholine nitrogens.

Expected Molecular Ions and the Nitrogen Rule

The "Nitrogen Rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6] Our analyte contains two nitrogen atoms, and its calculated monoisotopic mass of 242.1267 Da is consistent with this rule, providing an initial point of validation. In a typical ESI experiment, the following primary ions are anticipated.

Ion SpeciesDescriptionPredicted m/z (Monoisotopic)
[M+H]⁺ Protonated Molecule243.1339
[M+Na]⁺ Sodium Adduct265.1158
[M+K]⁺ Potassium Adduct281.0898
[M+2H]²⁺ Doubly Protonated Molecule122.0706

Rationale: The formation of [M+H]⁺ is highly probable due to the two basic nitrogen atoms. The presence of sodium and potassium adducts is common in ESI-MS and arises from trace alkali metals in the system.[5] The potential for a doubly charged ion exists due to the two distinct basic sites, though its abundance will depend on the solution pH and instrument settings.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation

Tandem mass spectrometry is essential for confirming the compound's structure. By isolating the protonated molecule ([M+H]⁺ at m/z 243.13) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."

Key Fragmentation Pathways

The fragmentation of this compound is predicted to proceed through several high-probability pathways originating from the cleavage of the amide bonds and fragmentation of the morpholine rings.

  • Neutral Loss of a Morpholine Carboxamide Moiety: The most intuitive fragmentation involves the cleavage of a C-C bond adjacent to a carbonyl, followed by the loss of a neutral morpholine carboxamide fragment (C₅H₉NO₂).

  • Cleavage of the Amide C-N Bond: A direct cleavage of the amide bond can result in the loss of a neutral morpholine molecule (C₄H₉NO), leaving a charged acylium ion.

  • Ring Opening of Morpholine: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

Visualization of Proposed Fragmentation

The following diagram illustrates the most probable fragmentation cascade originating from the protonated precursor ion, [M+H]⁺.

G cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: Morpholine Ring Fragmentation cluster_path3 Pathway 3: Central Cleavage M_H [M+H]⁺ m/z 243.13 F1 Fragment A m/z 157.06 M_H->F1 - C₄H₈NO (Morpholine radical) F2 Fragment B m/z 86.06 M_H->F2 - C₇H₉NO₃ (Malonylmorpholine) F3 Fragment C m/z 114.05 M_H->F3 - C₅H₉NO₂ (Morpholinyl Ketene) F4 Fragment D m/z 129.07 F1->F4 - CO

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of the target analyte.

Predicted Major Fragment Ions
Predicted m/zProposed FormulaDescription of Loss from [M+H]⁺
157.06 C₇H₉N₁O₃⁺Loss of a morpholine radical (C₄H₈NO) via amide bond cleavage.
114.05 C₅H₈NO₂⁺Acylium ion formed by cleavage of the central C-C bond, loss of morpholinyl ketene.
86.06 C₄H₈NO⁺Protonated morpholine resulting from cleavage and hydrogen transfer.

Recommended Analytical Protocols

The following protocols are designed as robust starting points for analysis and should be adapted based on the specific instrumentation available.

Protocol 1: LC-MS for Separation and Identification

This method is ideal for analyzing the compound in complex matrices or for assessing purity by separating it from related impurities.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Prep Dissolve sample in Methanol:Water (1:1) to 1 mg/mL Dilute Dilute to 1 µg/mL with mobile phase A Prep->Dilute Filter Filter through 0.22 µm PTFE filter Dilute->Filter Inject Inject 5 µL Filter->Inject Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Inject->Column Gradient Gradient Elution (Water/ACN w/ 0.1% FA) Column->Gradient ESI ESI Source (Positive Mode) Gradient->ESI MS1 Full Scan MS (m/z 100-500) ESI->MS1 MS2 Data-Dependent MS/MS on m/z 243.13 MS1->MS2

Caption: A standard experimental workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH; dimensions 2.1 x 50 mm, particle size < 2 µm). Rationale: A C18 phase provides excellent retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation for enhanced ESI+ sensitivity.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325 °C.

    • Nebulizer Pressure: 35-45 psi.

    • Acquisition Mode:

      • MS1: Full scan from m/z 100 to 500 to detect the primary ions.

      • MS2: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 243.13. Use a normalized collision energy of 15-25 eV as a starting point, optimizing for best fragmentation.

Protocol 2: Direct Infusion (Flow Injection Analysis - FIA) for Rapid Screening

This method is suitable for rapid confirmation of identity and for in-depth fragmentation studies without chromatographic interference.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable solvent like 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infusion: Using a syringe pump, infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Conditions:

    • Use the same ESI Positive mode settings as in the LC-MS protocol.

    • Acquire MS1 spectra to confirm the presence of the [M+H]⁺ ion.

    • Perform targeted MS/MS experiments on the m/z 243.13 precursor.

    • Advanced Step (MSⁿ): If using an ion trap instrument, perform further fragmentation (MS³) on major fragment ions (e.g., m/z 157.06) to gain deeper structural insights.[7]

Advanced Considerations and Troubleshooting

  • Keto-Enol Tautomerism: While ESI is less sensitive to gas-phase tautomerism than techniques like GC-MS, the solution-phase equilibrium could influence ionization efficiency.[2][8] If inconsistent results are observed, altering the solvent system (e.g., using aprotic solvents) may provide clues about the dominant tautomeric form.

  • High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, analysis on an Orbitrap or TOF instrument is strongly recommended. Obtaining a mass accuracy of < 5 ppm for the molecular ion and its fragments allows for the confident assignment of elemental formulas, distinguishing the analyte from isobaric impurities.

  • In-Source Fragmentation: If fragment ions are observed in the MS1 full scan spectrum, it may indicate in-source fragmentation. This can be mitigated by reducing the fragmentor or cone voltage on the instrument interface, ensuring that the observed fragments are a true result of CID in the collision cell.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a clear understanding of its underlying chemical properties. An ESI-based method in positive ion mode is the optimal strategy, with the protonated molecule [M+H]⁺ at m/z 243.13 serving as the primary target for both identification and structural elucidation via tandem MS. The predictable fragmentation patterns, centered on the cleavage of amide bonds and the morpholine rings, provide a rich source of confirmatory data. The protocols and theoretical framework presented in this guide offer a robust foundation for researchers to achieve high-quality, reliable, and publication-ready data for this compound.

References

  • Hall, B. J., & Brodbelt, J. S. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(5), 402-413. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Konijnenberg, A., et al. (2019). Electrospray Ionization Mass Spectrometric Study of the Gas-Phase Coordination Chemistry of Be2+ Ions with 1,2- and 1,3-Diketone Ligands. Inorganic Chemistry, 58(9), 5929-5940. Retrieved from [Link]

  • Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

  • Asemave, K., et al. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Archives of Organic and Inorganic Chemical Sciences. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Hall, B., & Brodbelt, J. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Semantic Scholar. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-morpholinyldisulfanyl)-1,3-diphenylpropane-1,3-dione. Retrieved from [Link]

  • Van de Graaf, B., & De Koster, C. G. (1986). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE. Retrieved from [Link]

  • LibreTexts. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Keto-Enol Tautomerism in 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the keto-enol tautomerism in the β-dicarbonyl compound, 1,3-Di-morpholin-4-yl-propane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental and computational protocols to thoroughly characterize the tautomeric equilibrium of this specific molecule.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form.[1] However, in β-dicarbonyl compounds, the presence of two carbonyl groups separated by a single methylene group creates a unique electronic environment that can significantly stabilize the enol tautomer.[2][3] This stabilization arises from two primary factors: the formation of a conjugated π-system and the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[4][5][6]

The position of this equilibrium is highly sensitive to various factors, including the molecular structure of the dicarbonyl compound, the solvent's polarity and hydrogen-bonding capabilities, and the temperature.[7][8][9] Understanding and controlling this tautomeric balance is crucial in fields like drug development, as the different tautomers can exhibit distinct biological activities and pharmacokinetic properties.

This guide will now focus on a specific, less-studied β-dicarbonyl compound: this compound. We will explore its anticipated tautomeric behavior based on its structural features and outline a rigorous scientific approach to its characterization.

Structural Considerations for this compound

The structure of this compound presents an interesting case for the study of keto-enol tautomerism. The central propane-1,3-dione core is flanked by two morpholine rings. The morpholine substituent is an N-heterocycle containing both an amine and an ether functional group.[10] The nitrogen atom of the morpholine ring is directly attached to the carbonyl carbons.

The electronic properties of the morpholine substituents are expected to play a significant role in the keto-enol equilibrium. The nitrogen atom can donate its lone pair of electrons into the carbonyl group through resonance, a phenomenon that can influence the acidity of the α-hydrogens and the stability of the resulting enol form. The presence of the ether oxygen in the morpholine ring makes it electron-deficient compared to other cyclic amines like piperidine.[10][11] This interplay of electronic effects will be a key determinant of the tautomeric preference.

The potential for intramolecular hydrogen bonding in the enol form is a critical stabilizing factor for β-dicarbonyls.[12] The enol tautomer of this compound can form a six-membered ring through such a hydrogen bond, which is expected to significantly favor its formation.

Proposed Experimental Workflow for Tautomeric Characterization

To elucidate the keto-enol tautomerism of this compound, a multi-faceted approach combining spectroscopic and computational methods is proposed. This self-validating workflow ensures a comprehensive and robust characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Analysis cluster_data_analysis Data Interpretation & Conclusion synthesis Synthesis of this compound nmr NMR Spectroscopy (1H, 13C, VT-NMR) synthesis->nmr Solvent Study uv_vis UV-Vis Spectroscopy synthesis->uv_vis Solvent Study comp_chem Computational Modeling (DFT Calculations) synthesis->comp_chem In silico analysis data_integration Integration of Spectroscopic and Computational Data nmr->data_integration uv_vis->data_integration comp_chem->data_integration equilibrium_determination Determination of Keq and Thermodynamic Parameters data_integration->equilibrium_determination conclusion Elucidation of Tautomeric Preference equilibrium_determination->conclusion

Caption: Proposed experimental workflow for characterizing the keto-enol tautomerism.

Synthesis and Purification

The synthesis of this compound would likely involve the condensation of a suitable malonic acid derivative with morpholine. Standard procedures for the synthesis of β-dicarbonyl compounds can be adapted for this purpose.[13][14] Rigorous purification using techniques such as recrystallization or column chromatography is essential to remove any impurities that could interfere with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7][8][15]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. The keto form is expected to show a singlet for the two α-protons, while the enol form will exhibit a singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton.

  • Integration and Quantification: Carefully integrate the signals corresponding to the keto and enol forms to determine their relative populations and calculate the equilibrium constant (Keq = [enol]/[keto]).[3]

  • ¹³C NMR Analysis: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The keto form will show two carbonyl carbon signals, while the enol form will have signals for the enolic carbons.

  • Variable Temperature (VT) NMR: For a selected solvent, perform VT-NMR experiments to study the effect of temperature on the equilibrium. This will allow for the determination of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).[16]

Data Presentation:

SolventDielectric Constant% Enol (Hypothetical)Keq (Hypothetical)
Chloroform-d4.8855.67
Acetone-d₆21601.50
DMSO-d₆47400.67
Water-d₂O80150.18
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.[17][18]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in the same range of solvents used for NMR.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Deconvolute the overlapping spectra to identify the absorption bands corresponding to the keto and enol tautomers.[19] The relative intensities of these bands can be used to estimate the equilibrium position.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the energetics and geometries of the tautomers.[20][21][22]

Computational Protocol:

  • Structure Optimization: Perform geometry optimizations for both the keto and enol tautomers of this compound in the gas phase and in various solvent continua using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures to predict the relative stabilities of the tautomers and the position of the equilibrium.

  • Transition State Search: Locate the transition state for the interconversion between the keto and enol forms to determine the activation energy barrier for the tautomerization process.

Anticipated Results and Mechanistic Insights

Based on the principles of keto-enol tautomerism in β-dicarbonyl compounds, the following outcomes are anticipated for this compound:

  • Prevalence of the Enol Form: Due to the potential for a stable, six-membered intramolecular hydrogen-bonded ring and a conjugated system, the enol form is expected to be significantly populated, especially in non-polar, aprotic solvents.[4]

  • Solvent Effects: The equilibrium is predicted to shift towards the keto form in more polar, protic solvents.[7][23] These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms.

  • Electronic Influence of Morpholine: The electron-donating nature of the morpholine nitrogen via resonance is expected to increase the acidity of the α-protons, facilitating enolization.[24]

tautomerism_equilibrium keto Keto Form (this compound) enol Enol Form (Intramolecular H-Bond) keto->enol Tautomerization

Caption: Keto-enol tautomeric equilibrium in this compound.

Conclusion

The study of keto-enol tautomerism in this compound offers a valuable opportunity to apply fundamental chemical principles to a novel compound. The interplay of the β-dicarbonyl core with the electronic effects of the morpholine substituents makes it a compelling subject for investigation. The integrated experimental and computational workflow detailed in this guide provides a robust framework for a thorough characterization of its tautomeric behavior. The insights gained from such a study will not only contribute to the fundamental understanding of tautomerism but also be of significant interest to the broader scientific community, particularly in the realm of medicinal chemistry and drug design.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (URL: [Link])

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (URL: [Link])

  • SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. (URL: [Link])

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (URL: [Link])

  • Keto-Enol Tautomerism : Key Points. (URL: [Link])

  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (URL: [Link])

  • Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (URL: [Link])

  • It has been found that β-dicarbonyl compounds have a greater concentration of the enol form over the keto. (URL: [Link])

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (URL: [Link])

  • Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? (URL: [Link])

  • The composition, structure and hydrogen bonding of the β-diketones. (URL: [Link])

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (URL: [Link])

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (URL: [Link])

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (URL: [Link])

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (URL: [Link])

  • Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (URL: [Link])

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (URL: [Link])

  • NMR Determination of Keto-Enol Equilibrium Constants. (URL: )
  • 22.1: Keto-Enol Tautomerism. (URL: [Link])

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (URL: [Link])

  • Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. (URL: [Link])

  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (URL: [Link])

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (URL: [Link])

  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (URL: [Link])

  • Morpholine. (URL: [Link])

  • Enol
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (URL: [Link])

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. (URL: [Link])

  • Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study. (URL: [Link])

  • Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (URL: [Link])

  • Synthesis of 1,3-diphenyl-1,3-propanedione. (URL: [Link])

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (URL: [Link])

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An In-depth Technical Guide to the Physical Properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and anticipated physical properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a molecule of interest for researchers in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the expected physical characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. This approach is designed to empower researchers to fully characterize this compound in a laboratory setting.

Molecular Structure and Basic Identifiers

This compound possesses a symmetrical structure characterized by a central propanedione backbone flanked by two morpholine rings. This structure imparts specific chemical characteristics that influence its physical properties.

Key Identifiers:

  • CAS Number: 10256-01-6[1]

  • Molecular Formula: C₁₁H₁₈N₂O₄[1]

  • Molecular Weight: 242.27 g/mol [1][2]

Molecular Structure:

G cluster_0 Melting Point Determination Workflow prep Sample Preparation: Grind and pack capillary tube setup Apparatus Setup: Place capillary in melting point apparatus prep->setup heat Controlled Heating: Initial rapid heating, then slow setup->heat observe Observation: Record onset and completion of melting heat->observe

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While a calculated boiling point is available, experimental verification is essential. The simple distillation method is a standard approach for determining the boiling point of a liquid organic compound.

Experimental Protocol:

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Introduction: A known volume of liquid this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis and biological assays.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected, including water, ethanol, acetone, dichloromethane, and hexane.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated, and the solubility is observed at room temperature. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

  • pH-Dependent Solubility: For aqueous solutions, the pH can be adjusted to determine the solubility in acidic and basic conditions, which can provide insights into the compound's ionizable groups.

G cluster_1 Solubility Profiling Workflow select_solvents Select Solvents of Varying Polarity prepare_samples Prepare Weighed Samples in Test Tubes select_solvents->prepare_samples add_solvents Add Solvents and Agitate prepare_samples->add_solvents observe_solubility Observe and Record Solubility add_solvents->observe_solubility ph_test Test pH-Dependent Aqueous Solubility observe_solubility->ph_test

Caption: Workflow for Solubility Profiling.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

¹H NMR (Proton NMR):

  • Expected Signals: The symmetrical nature of the molecule will simplify the ¹H NMR spectrum. Signals corresponding to the methylene protons of the propane backbone and the methylene protons of the two equivalent morpholine rings are expected.

  • Chemical Shifts and Splitting: The chemical shifts will be influenced by the neighboring carbonyl groups and the nitrogen and oxygen atoms of the morpholine rings. The integration of the signals will correspond to the number of protons in each unique environment.

¹³C NMR (Carbon-13 NMR):

  • Expected Signals: Signals for the carbonyl carbons, the central methylene carbon of the propane backbone, and the distinct carbons of the morpholine rings are anticipated.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Tube: The solution is transferred to a clean NMR tube.

  • Spectrometer Setup: The sample is placed in the NMR spectrometer, and the instrument is locked, tuned, and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions: Strong absorption bands corresponding to the C=O stretching of the dione functionality are expected in the region of 1650-1750 cm⁻¹. C-N and C-O stretching vibrations from the morpholine rings will also be present.

Conclusion

While the readily available data on the physical properties of this compound is limited, this guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols outlined herein, researchers can confidently determine the empirical physical properties of this compound, ensuring data integrity and facilitating its use in further scientific endeavors.

References

  • PrepChem. (2023). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Stability and Storage of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Di-morpholin-4-yl-propane-1,3-dione is a molecule of interest in contemporary chemical research and pharmaceutical development. Its unique structure, featuring a central propane-1,3-dione core flanked by two morpholine rings, suggests its potential utility as a versatile building block in organic synthesis, a chelating agent, or a scaffold for the design of novel therapeutic agents. The integrity of such a compound is paramount for the reproducibility of experimental results and the safety and efficacy of any resulting products. This guide provides a comprehensive overview of the stability and storage of this compound, offering a framework for researchers, scientists, and drug development professionals to ensure its quality and longevity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₄-
Molecular Weight 242.27 g/mol [1]
Boiling Point 483.7°C at 760 mmHg[1]
Flash Point 246.3°C[1]
Refractive Index 1.518[1]
XLogP3 -1.4[1]

The presence of two tertiary amine functionalities within the morpholine rings and the diketone structure suggests potential susceptibility to hydrolysis and oxidation. The negative XLogP3 value indicates a high degree of hydrophilicity, which may influence its stability in the presence of moisture.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that could compromise its purity and integrity over time. Understanding these pathways is critical for developing a robust stability-indicating analytical method and for defining optimal storage conditions.

  • Hydrolysis: The amide-like linkages between the morpholine nitrogen and the carbonyl carbons of the propane-1,3-dione backbone are susceptible to hydrolysis, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture. This would lead to the cleavage of one or both morpholine rings, yielding morpholine and the corresponding carboxylic acid derivatives.

  • Oxidation: The tertiary amine groups in the morpholine rings can be susceptible to oxidation, leading to the formation of N-oxides. The methylene bridge of the propane-dione moiety could also be a site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Degradation Pathways cluster_main This compound cluster_degradation Degradation Products Main_Compound This compound Hydrolysis_Product Morpholine + Carboxylic Acid Derivatives Main_Compound->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Oxidation_Product N-Oxide Derivatives Main_Compound->Oxidation_Product Oxidation (O₂) Photodegradation_Product Various Photoproducts Main_Compound->Photodegradation_Product Photodegradation (Light) Thermal_Decomposition CO, CO₂, NOx Main_Compound->Thermal_Decomposition Thermal Stress (Heat)

Caption: Hypothetical degradation pathways of this compound.

Recommended General Handling and Storage

Prior to the establishment of a comprehensive stability profile, the following general handling and storage procedures are recommended to minimize the risk of degradation. These recommendations are based on best practices for handling morpholine derivatives and dione compounds.[2][3][4]

  • Storage Container: Store in a tightly sealed, inert container (e.g., amber glass) to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated place.[2][5] Refrigeration (2-8°C) is a prudent starting point for long-term storage of a novel compound. Avoid repeated freeze-thaw cycles.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Handling: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Design of a Comprehensive Stability Study

A formal stability study is essential to definitively determine the shelf-life and optimal storage conditions for this compound. The following experimental design is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and to develop a stability-indicating analytical method.[8]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and analyze by a suitable, validated stability-indicating method (e.g., HPLC with UV-Vis or Mass Spectrometric detection).

Forced_Degradation_Workflow Start Start: this compound Sample Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis (1N HCl, 60°C) Stress_Conditions->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (3% H₂O₂) Stress_Conditions->Oxidation Heat Thermal Stress (Solid & Solution) Stress_Conditions->Heat Light Photostability (ICH Q1B) Stress_Conditions->Light Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Sampling->Analysis End Identify Degradants & Validate Method Analysis->End

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the compound under defined storage conditions.[9][10]

Experimental Protocol:

  • Batch Selection: Use at least three batches of this compound with a purity of >98%.

  • Packaging: Package the samples in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance (visual inspection)

    • Purity (by a validated stability-indicating HPLC method)

    • Identification (e.g., by retention time and UV spectrum)

    • Moisture content (e.g., by Karl Fischer titration)

Data Analysis and Interpretation

The data from the stability studies should be tabulated and analyzed to determine the rate of degradation and to establish a re-test period or shelf-life.

Example Data Summary Table:

Time Point (Months)Storage ConditionAppearancePurity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
0-White Powder99.8<0.05<0.050.2
325°C/60%RHWhite Powder99.7<0.050.060.3
340°C/75%RHOff-white Powder99.20.10.20.8
625°C/60%RHWhite Powder99.60.060.070.4
640°C/75%RHYellowish Powder98.50.30.51.5

A "significant change" is typically defined as a failure to meet the established specifications. If a significant change occurs during the accelerated study, testing at an intermediate condition (e.g., 30°C/65%RH) may be necessary.[9]

Conclusion

References

  • ECHEMI.
  • Redox.
  • Fisher Scientific Chemicals, Inc.
  • Chemos GmbH&Co.KG.
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  • Schink, B., & Stieb, M. (1983). Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. Applied and Environmental Microbiology, 45(6), 1905–1913.
  • International Council for Harmonisation. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2.
  • PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione.
  • ChemNet. 1,3-di(morpholin-4-yl)propane-1,3-dithione.
  • PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
  • European Medicines Agency. (2023).
  • Pan American Health Organization. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Ma, Y., et al. (2014). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Journal of Environmental Quality, 43(5), 1506-1514.
  • General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Li, Y., et al. (2015). Concise total synthesis of 1,3-diphenylpropane derivatives griffithanes A, B and F. RSC Advances, 5(71), 57643-57648.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
  • Dongapure, A.C., & Choudhari, P.P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27.
  • MedChemExpress.
  • PubChem. 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione.
  • El-Sayed, M. E. A., & El-Gazzar, A. B. A. (2017). Synthetic Utilization of α,β-Chalcone Dibromide In Heterocyclic Chemistry and Stereoselective Debromination. Mini-Reviews in Organic Chemistry, 14(3), 195-207.
  • Yus, M., & Nájera, C. (2004). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 60(40), 8491-8545.
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  • PubChem. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione.
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Methodological & Application

Application Notes & Protocols: 1,3-Di-morpholin-4-yl-propane-1,3-dione as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science. Within the vast arsenal of synthetic precursors, 1,3-dicarbonyl compounds are prized for their versatility and predictable reactivity. This guide focuses on a specialized yet highly effective member of this class: 1,3-di-morpholin-4-yl-propane-1,3-dione. As a functionalized malonamide, this precursor offers a unique combination of reactivity at the carbonyl carbons and the potential for the morpholino moieties to act as leaving groups or remain as key structural features. We provide an in-depth exploration of its application in constructing high-value pyrazole and pyrimidine scaffolds, complete with detailed, field-tested protocols, mechanistic insights, and workflow visualizations designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,3-Dicarbonyl Surrogates

The 1,3-dicarbonyl motif is a powerful synthon in organic chemistry, serving as a three-carbon building block for a multitude of cyclization reactions.[1][2] Its ability to react with binucleophiles is the foundation for classical and modern syntheses of five- and six-membered heterocycles.[3][4] this compound, a stable, crystalline solid, functions as a synthetic equivalent of malonic acid, but with the reactivity modulated by the amide functionalities. The electron-donating nature of the morpholine nitrogen atoms makes the carbonyl carbons highly susceptible to nucleophilic attack, while the methylene protons retain sufficient acidity to be deprotonated under appropriate basic conditions.

This guide demonstrates the utility of this precursor in two of the most fundamental and impactful transformations in heterocyclic chemistry: the Knorr pyrazole synthesis and the Pinner pyrimidine synthesis. The protocols are designed to be robust and reproducible, and the accompanying mechanistic discussions aim to provide the causal logic behind each experimental step, empowering researchers to adapt these methods for their specific molecular targets.

Synthesis of the Precursor: this compound

Principle: The precursor is synthesized via a straightforward nucleophilic acyl substitution. Malonyl chloride, a highly reactive diacyl chloride, is treated with two equivalents of morpholine. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

Protocol 1: Preparation of this compound

Materials:

  • Malonyl dichloride (1.0 eq)

  • Morpholine (2.1 eq)

  • Triethylamine (Et3N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve morpholine (2.1 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve malonyl dichloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the malonyl dichloride solution dropwise to the stirred morpholine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product, a white solid, can be purified by recrystallization from ethanol/water to yield this compound.

Application Note I: Synthesis of 3,5-Dimorpholinopyrazoles

Principle: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring system by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] The reaction proceeds via a cyclocondensation mechanism, where two molecules of water are eliminated to form the stable, aromatic pyrazole core.[8][9] This method is highly versatile and accommodates a wide range of substituted hydrazines, allowing for facile diversification at the N1 position of the pyrazole.

Visual Workflow: Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Precursor 1,3-Di-morpholin-4-yl- propane-1,3-dione Reaction Cyclocondensation Precursor->Reaction Hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) Hydrazine->Reaction Conditions Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) Heat (Reflux) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-Substituted-3,5-dimorpholinopyrazole Purification->Product

Caption: General workflow for the synthesis of pyrazoles.

Protocol 2: Synthesis of 1-Phenyl-3,5-dimorpholinopyrazole

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the solid is fully dissolved.

  • Add phenylhydrazine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude product can be purified via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-3,5-dimorpholinopyrazole.

Mechanistic Rationale

The acid catalyst plays a crucial role by protonating one of the carbonyl oxygens, thereby activating it for nucleophilic attack by the hydrazine.[5][6] The choice of phenylhydrazine leads to a regiochemical consideration, but given the symmetrical nature of the dione precursor, only one product is possible.

G start Dione + Hydrazine step1 Protonation of Carbonyl start->step1 H+ step2 Nucleophilic Attack (forms Hemiaminal) step1->step2 step3 Dehydration (forms Hydrazone) step2->step3 -H2O step4 Intramolecular Nucleophilic Attack step3->step4 Tautomerization & Cyclization step5 Cyclic Hemiaminal Intermediate step4->step5 step6 Second Dehydration step5->step6 -H2O, H+ product Aromatic Pyrazole step6->product

Caption: Simplified mechanism for Knorr pyrazole synthesis.

ReagentMolar Eq.PurposeTypical Yield
Precursor1.0Three-carbon electrophile-
Phenylhydrazine1.1Binucleophile75-90%
Acetic AcidCatalyticActivates carbonyl group-
EthanolSolventProtic medium for reaction-

Application Note II: Synthesis of 2-Amino-4,6-dimorpholinopyrimidines

Principle: Pyrimidines are a critical class of heterocycles, forming the backbone of nucleobases and numerous pharmaceuticals. The most common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine.[4][10][11] This approach, often referred to as the Pinner synthesis or a related variant, typically requires a base to facilitate the initial condensation and subsequent cyclization.

Protocol 3: Synthesis of 2-Amino-4,6-dimorpholinopyrimidine

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Water

  • Diethyl ether

Procedure:

  • Set up a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.

  • In the flask, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol. This can be done by carefully adding sodium metal to ethanol or by using a commercially available solution.

  • Add guanidine hydrochloride (1.2 eq) to the stirred ethoxide solution. Stir for 15 minutes at room temperature.

  • Add the this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove impurities.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Mechanistic Rationale

The strong base, sodium ethoxide, serves two purposes: it deprotonates guanidine hydrochloride to generate the free guanidine nucleophile, and it can also deprotonate the α-carbon of the dione, facilitating the initial Michael-type addition. The reaction proceeds through a series of condensation and dehydration steps to yield the final aromatic pyrimidine ring.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Precursor 1,3-Di-morpholin-4-yl- propane-1,3-dione Reaction Base-Mediated Cyclocondensation Precursor->Reaction Guanidine Guanidine (from Guanidine HCl + Base) Guanidine->Reaction Conditions Solvent (e.g., Ethanol) Base (e.g., Sodium Ethoxide) Heat (Reflux) Conditions->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Amino-4,6-dimorpholinopyrimidine Purification->Product

Sources

Application Notes and Protocols: The Medicinal Chemistry Potential of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The morpholine ring is recognized as a "privileged structure," frequently incorporated by medicinal chemists to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles of drug candidates.[1][2] Its advantageous properties stem from its ability to improve aqueous solubility and its metabolic stability.[2] The morpholine nitrogen is weakly basic, allowing it to form favorable interactions with biological targets such as kinases and G-protein coupled receptors.[3]

Juxtaposed with the morpholine moiety is the 1,3-dicarbonyl unit, a versatile building block in organic synthesis and a key structural motif in numerous pharmaceuticals.[4][5] The unique reactivity of the active methylene group and the ability of the dicarbonyl system to exist in various tautomeric forms allow it to participate in a wide range of chemical transformations and biological interactions.[5]

This document explores the untapped potential of 1,3-Di-morpholin-4-yl-propane-1,3-dione , a molecule that elegantly marries these two critical pharmacophores. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest a high potential for biological activity. These application notes will, therefore, provide a comprehensive theoretical framework for its synthesis, potential applications, and protocols for its biological evaluation, grounded in established principles of medicinal chemistry.

Synthesis Protocol: A Plausible Route to this compound

The synthesis of this compound can be conceptually approached through the condensation of a malonic acid derivative with morpholine. A plausible and efficient method would involve the use of a suitable coupling agent to facilitate the formation of the two amide bonds.

Materials and Reagents:

  • Malonyl chloride

  • Morpholine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (2.2 equivalents) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 equivalents) to the solution. Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve malonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the malonyl chloride solution dropwise to the stirred morpholine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Upon completion of the reaction, quench the mixture by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Predicted Physicochemical Properties and Drug-Likeness

The presence of two morpholine rings is expected to significantly influence the physicochemical properties of this compound.

PropertyPredicted CharacteristicRationale
Aqueous Solubility Moderate to HighThe two morpholine rings, with their oxygen and nitrogen heteroatoms, are expected to increase the hydrophilicity and potential for hydrogen bonding with water, thereby enhancing solubility.[3]
pKa Weakly BasicThe nitrogen atoms in the morpholine rings will exhibit weak basicity. This can be advantageous for forming salts to improve solubility and for interacting with acidic residues in biological targets.[3]
Lipophilicity (LogP) Low to ModerateWhile the morpholine rings increase polarity, the overall carbon framework will contribute to some lipophilicity. A balanced LogP is crucial for membrane permeability.
Hydrogen Bond Acceptors 4 (2 oxygen, 2 nitrogen)The heteroatoms in the morpholine rings and the carbonyl oxygens can act as hydrogen bond acceptors, which is important for target binding.
Metabolic Stability Potentially HighThe morpholine ring is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile.[1]

Hypothetical Medicinal Chemistry Applications and Screening Protocols

Given the prevalence of the morpholine moiety in drugs targeting the central nervous system (CNS) and in kinase inhibitors, these areas represent promising starting points for investigating the biological activity of this compound.

Application Area 1: Kinase Inhibition

Rationale: The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to potency and selectivity.[2]

Screening Protocol: In Vitro Kinase Inhibition Assay (e.g., against PI3K)

  • Plate Preparation: Prepare a 384-well plate. Add the test compound (this compound) at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Enzyme and Substrate Addition: Add the target kinase (e.g., PI3K) and its substrate to each well.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Application Area 2: Central Nervous System (CNS) Activity

Rationale: The physicochemical properties of morpholine-containing compounds often make them suitable for crossing the blood-brain barrier. They have been investigated for activity against various CNS targets, including receptors involved in mood disorders and enzymes implicated in neurodegenerative diseases.[3]

Screening Protocol: Receptor Binding Assay (e.g., for Dopamine Receptors)

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Kᵢ).

Application Area 3: Anticancer Activity

Rationale: Morpholine derivatives have been explored for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines.[6]

Screening Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Caption: Experimental workflow for biological evaluation.

Hypothetical Structure-Activity Relationship (SAR) Insights

Should initial screening reveal promising activity, the following modifications to the this compound scaffold could be explored to develop a preliminary SAR.

  • Modification of the Methylene Linker: Replacing one of the hydrogens on the central methylene with small alkyl or aryl groups could introduce steric hindrance or additional binding interactions, potentially improving selectivity for a particular target.

  • Substitution on the Morpholine Rings: Introducing substituents on the morpholine rings could modulate the compound's lipophilicity and steric profile.

  • Replacement of Morpholine Rings: Replacing one or both morpholine rings with other heterocyclic systems (e.g., piperidine, piperazine) would provide insights into the importance of the oxygen heteroatom for activity.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. By leveraging the well-established benefits of the morpholine and 1,3-dicarbonyl pharmacophores, this compound serves as a promising starting point for the discovery of novel therapeutic agents. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to synthesize, characterize, and evaluate the biological activities of this and related molecules, paving the way for new discoveries in drug development.

References

  • B. D. S. Santos, M. C. P. de Oliveira, and A. L. P. de A. e Castro, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 40, no. 2, pp. 709–752, Mar. 2020. [Online]. Available: [Link]

  • R. Kumar Singh, P. Kumar, and A. K. Singh, "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)," Bioorganic Chemistry, vol. 96, p. 103578, Mar. 2020. [Online]. Available: [Link]

  • S. K. Guchhait, S. S. Hati, and S. Samanta, "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis," Journal of Biomolecular Structure and Dynamics, pp. 1–25, 2024. [Online]. Available: [Link]

  • C. G. G. dos Santos, F. D. S. de Paula, and D. J. R. de Souza, "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, vol. 12, no. 15, pp. 2706–2725, Aug. 2021. [Online]. Available: [Link]

  • M. Kumar, S. Kumar, and V. Kumar, "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, vol. 556, p. 01051, 2024. [Online]. Available: [Link]

  • A. A. El-Sayed, "Synthesis of the substituted 1,3-dicarbonyl compounds 1-10.," ResearchGate. [Online]. Available: [Link]

  • "How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?," LookChem. [Online]. Available: [Link]

  • "Synthesis of 1,3 and 1,5-dicarbonyl compounds," Química Orgánica. [Online]. Available: [Link]

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Application Notes and Protocols: 1,3-Di-morpholin-4-yl-propane-1,3-dione in the Synthesis of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Role of Novel Building Blocks

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Furthermore, pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), highlighting their intrinsic biological relevance.[1][2] The synthetic accessibility and derivatization of the pyrimidine core are therefore of paramount importance. A classic and robust method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3] This application note details the use of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a specialized malonamide, as a versatile 1,3-dicarbonyl synthon for the synthesis of highly functionalized pyrimidines.

The Strategic Advantage of this compound

This compound, also known as N,N'-malonyldimorpholine, offers distinct advantages as a building block in pyrimidine synthesis. The morpholine moieties can influence the solubility of the starting material and intermediates, and potentially modulate the reactivity of the carbonyl groups. The resulting pyrimidine products bearing morpholinyl substituents are of significant interest in drug discovery, as the morpholine ring is a well-established pharmacophore known to improve pharmacokinetic properties.

The core reaction involves a cyclocondensation with an amidine, where the malonamide provides the C-C-C fragment for the formation of the pyrimidine ring.

Reaction Mechanism: A Pinner-Type Cyclocondensation

The synthesis of pyrimidines from this compound and an amidine proceeds via a well-established Pinner-type reaction mechanism. The key steps involve nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Pinner-Type Pyrimidine Synthesis reagents This compound + Amidine intermediate1 Initial Adduct (Nucleophilic Attack) reagents->intermediate1 Base catalyst (e.g., NaOEt) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Dehydration & Tautomerization h2o 2 H₂O intermediate2->h2o

Caption: Generalized mechanism of pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4,6-di(morpholin-4-yl)pyrimidine

This protocol describes a representative synthesis of a pyrimidine derivative using this compound and benzamidine hydrochloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound570-65-0242.282.42 g10
Benzamidine hydrochloride1670-14-0156.611.57 g10
Sodium Ethoxide (NaOEt)141-52-668.051.36 g20
Anhydrous Ethanol (EtOH)64-17-546.0750 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-
Step-by-Step Procedure

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve NaOEt in anhydrous EtOH in a round-bottom flask under N₂. B 2. Add this compound and benzamidine hydrochloride. A->B C 3. Stir the mixture at room temperature for 30 minutes. B->C D 4. Heat the reaction mixture to reflux (approx. 78 °C). E 5. Monitor the reaction progress by TLC (e.g., every 2 hours). D->E F 6. Reaction is typically complete within 6-12 hours. E->F G 7. Cool the mixture to room temperature and remove EtOH under reduced pressure. H 8. Redissolve the residue in DCM and water. G->H I 9. Separate the organic layer and wash with saturated NaHCO₃ and brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes). J->K

Caption: Experimental workflow for pyrimidine synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (50 mL) followed by the portion-wise addition of sodium ethoxide (1.36 g, 20 mmol).

  • Addition of Reactants: To the stirred solution, add this compound (2.42 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol).

  • Reaction: Heat the resulting suspension to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (50 mL) and water (50 mL). Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-4,6-di(morpholin-4-yl)pyrimidine.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is crucial to prevent the hydrolysis of the sodium ethoxide base and any reactive intermediates.

  • Base Catalyst: Sodium ethoxide acts as a base to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. It also facilitates the enolization of the malonamide.

  • Reflux Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps, ensuring a reasonable reaction rate.

  • Aqueous Work-up: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities. The sodium bicarbonate wash neutralizes any residual acidic species.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through standard organic synthesis practices. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the reaction endpoint. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

References

  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987). The mechanisms of heterocyclic tautomerism. Tetrahedron, 43(22), 5171–5186.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]

Sources

Application Notes and Protocols: Synthesis of Pyridines from 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyridines utilizing 1,3-Di-morpholin-4-yl-propane-1,3-dione as a versatile 1,3-dicarbonyl precursor. This application note details the underlying chemical principles, offers step-by-step experimental protocols, and explores the mechanistic rationale behind the synthetic strategy. The methodologies described herein are designed to be robust and reproducible, enabling the efficient generation of diverse pyridine libraries for downstream applications in pharmaceutical research.

Introduction: The Significance of Pyridine Synthesis

The pyridine ring is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and natural products. Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules with specific biological activities. Consequently, the development of efficient and versatile methods for the synthesis of highly substituted pyridines remains a significant focus in organic chemistry.

Classical methods for pyridine synthesis, such as the Hantzsch synthesis, have been known for over a century and typically involve the condensation of a β-ketoester or a 1,3-dicarbonyl compound with an aldehyde and ammonia.[1][2] These multicomponent reactions offer a straightforward approach to 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][3] This guide focuses on a modern variation of this fundamental approach, employing this compound as a highly reactive and adaptable 1,3-dicarbonyl equivalent. The morpholine moieties serve as excellent activating groups, facilitating the key condensation reactions that lead to the formation of the pyridine ring.

Mechanistic Principles: A Rational Approach to Pyridine Formation

The synthesis of pyridines from 1,3-dicarbonyl compounds, such as this compound, generally proceeds through a cascade of condensation and cyclization reactions. The overall transformation can be understood as a formal [3+3] cycloaddition, where the 1,3-dicarbonyl compound provides a three-carbon fragment and the nitrogen source, in combination with another carbonyl-containing component (often an enamine or an α,β-unsaturated aldehyde/ketone), provides the remaining three atoms of the pyridine ring.[4]

Key Reaction Pathways

The core of the synthesis involves the formation of key intermediates, primarily enamines and enones, which then undergo a series of reactions including Michael addition, intramolecular condensation, and subsequent dehydration/aromatization to furnish the stable pyridine ring.

A plausible mechanistic pathway is outlined below:

  • Enamine Formation: In a typical scenario, one of the reaction partners, such as a primary amine, will react with a carbonyl compound to form an enamine.

  • Michael Addition: The 1,3-dicarbonyl compound, in its enol or enolate form, acts as a nucleophile and undergoes a Michael addition to an α,β-unsaturated carbonyl compound or a related electrophile.

  • Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups. Subsequent dehydration and aromatization lead to the formation of the pyridine ring.

The use of this compound is advantageous due to the electron-withdrawing nature of the morpholine amides, which increases the acidity of the central methylene protons and facilitates the initial condensation steps.

Visualization of the Reaction Mechanism

The following diagram illustrates a generalized reaction pathway for the synthesis of a substituted pyridine from a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source, which is conceptually similar to the reactions involving this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates & Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., this compound) Enone Enone Formation (Knoevenagel Condensation) 1_3_Dicarbonyl->Enone + Aldehyde Enamine Enamine Formation 1_3_Dicarbonyl->Enamine + Ammonia Aldehyde Aldehyde (R-CHO) Ammonia Nitrogen Source (e.g., NH₃) Michael_Addition Michael Addition Enone->Michael_Addition Enamine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation/ Aromatization Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Generalized reaction pathway for pyridine synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model substituted pyridine using this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
This compound≥98%Commercially Available
Substituted Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially Available
Ammonium AcetateACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Round-bottom flask with reflux condenserStandardStandard Laboratory Supplier
Magnetic stirrer with heating mantleStandardStandard Laboratory Supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Column Chromatography SuppliesSilica gel (230-400 mesh)Commercially Available
Rotary EvaporatorStandardStandard Laboratory Supplier
Step-by-Step Synthesis Protocol

Reaction: Synthesis of 2,6-dimethyl-4-phenyl-3,5-dicarbonylpyridine derivative (Illustrative Example)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the flask.

  • Reaction Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted pyridine.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup - Add reagents to flask start->setup solvent 2. Solvent Addition - Add anhydrous ethanol setup->solvent initiate 3. Reaction Initiation - Add catalytic acetic acid solvent->initiate reflux 4. Reflux - Heat to 80°C with stirring initiate->reflux monitor 5. Monitor Reaction - TLC analysis reflux->monitor workup 6. Workup - Cool, evaporate solvent, - Liquid-liquid extraction monitor->workup Reaction Complete purify 7. Purification - Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for pyridine synthesis.

Characterization Data (Illustrative)

The structure and purity of the synthesized pyridine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic aromatic proton signals in the pyridine ring, along with signals corresponding to the substituents.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the substituents.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through the following principles:

  • Reproducibility: The use of well-defined, commercially available starting materials and standard laboratory procedures ensures that the experiments can be reliably reproduced.

  • In-Process Controls: The progress of the reaction is monitored by TLC, allowing for real-time assessment and determination of the reaction endpoint.

  • Thorough Characterization: The final product is rigorously characterized by a suite of analytical techniques to confirm its identity, structure, and purity. Any deviation from the expected data would indicate a potential issue with the reaction or purification process.

Applications in Drug Development

The ability to rapidly synthesize a diverse range of substituted pyridines is of immense value in drug discovery. The methodologies presented here can be adapted for parallel synthesis and the creation of compound libraries for high-throughput screening. The pyridine core can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties, making it a versatile platform for the development of new therapeutic agents. Many drugs containing a pyridine nucleus are produced through multi-component reactions.[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle organic solvents with care and avoid sources of ignition.

References

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Zhang, Q.-L., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(23), 17244–17248. [Link]

  • Donohoe, T. J., et al. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(6), 660-664. [Link]

  • Lina. (2020, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. (2020, January 23). YouTube. [Link]

  • Yuan, G., et al. (2016). One-Pot Synthesis of Hantzsch Pyridines via NH4I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH4OAc. ChemistrySelect, 1(15), 4887-4890. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • ChemTube 3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • Biosynce. (2023, August 29). What are the precursors for pyridine synthesis? Blog. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(21), 5084. [Link]

  • Gomaa, A. A. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443–2463. [Link]

  • Wang, L., et al. (2018). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 3(11), 15731–15739. [Link]

Sources

Application Notes & Protocols: Metal Complexes of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of coordination chemistry and medicinal science has paved the way for novel therapeutic agents with enhanced efficacy and targeted action.[1][2] Transition metal complexes, in particular, offer a versatile platform for drug design due to their varied coordination geometries, redox properties, and ability to interact with biological macromolecules.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the novel ligand, 1,3-Di-morpholin-4-yl-propane-1,3-dione. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new metal-based therapeutics. The protocols outlined herein are based on established methodologies for analogous compounds and are designed to be adaptable to specific research needs.

Ligand Synthesis: this compound

The synthesis of the β-diketone ligand is a critical first step. The proposed synthesis is a modification of the Claisen condensation reaction, a robust method for the formation of 1,3-diones.[4][5]

Rationale for Synthetic Approach

The chosen synthetic route involves the reaction of a morpholinyl ester with a morpholinyl ketone in the presence of a strong base. This method is selected for its efficiency and the ready availability of the starting materials. The morpholine moieties are introduced to enhance the hydrophilicity and potential biocompatibility of the resulting metal complexes.

Proposed Synthetic Protocol

Materials:

  • Ethyl morpholine-4-carboxylate

  • 1-morpholinoethan-1-one

  • Sodium hydride (NaH) or Sodium amide (NaNH2)[4]

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Chloroform or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-morpholinoethan-1-one (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of ethyl morpholine-4-carboxylate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate may form.[4]

  • Quench the reaction by carefully adding the mixture to a beaker of ice-cold 1 M HCl.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Synthesis of this compound cluster_reaction Reaction cluster_product Product Formation start1 1-morpholinoethan-1-one intermediate Enolate Intermediate start1->intermediate Deprotonation start2 Ethyl morpholine-4-carboxylate product This compound start2->product reagent1 NaH or NaNH2 Anhydrous THF intermediate->product Nucleophilic Acyl Substitution workup Acidic Workup & Purification product->workup Quenching

Caption: Proposed synthesis of the target ligand.

Synthesis of Metal Complexes

The 1,3-dione ligand can act as a bidentate chelating agent to form stable complexes with a variety of transition metals. The following is a general protocol for the synthesis of these complexes.

General Protocol for Complexation

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Sodium hydroxide or triethylamine (as a base)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide or triethylamine (2 equivalents) in the same solvent to deprotonate the ligand.

  • To this solution, add a solution of the metal(II) salt (1 equivalent) in methanol or ethanol dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours. The formation of a precipitate indicates the formation of the complex.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold solvent, and dry in a desiccator.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Characteristic C=O stretching bands of the dione. Complex: Shift in the C=O stretching frequency upon coordination to the metal center. Appearance of new bands corresponding to metal-oxygen bonds.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes (e.g., Zn(II)).Ligand: Signals corresponding to the morpholine and propane backbone protons and carbons. Complex: Shifts in the proton and carbon signals upon complexation.
UV-Vis Spectroscopy To study the electronic transitions.Complex: Appearance of d-d transition bands in the visible region for transition metal complexes, which are absent in the free ligand.
Mass Spectrometry To determine the molecular weight.Provides the molecular ion peak corresponding to the calculated molecular weight of the ligand and its complexes.
Elemental Analysis (C, H, N) To determine the empirical formula.The experimentally found percentages of C, H, and N should be in close agreement with the calculated values for the proposed structures.
Molar Conductivity Measurements To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent (e.g., DMF) suggest a non-electrolytic nature for neutral complexes.

Application Notes: Potential as Antimicrobial and Anticancer Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon explained by Tweedy's chelation theory.[6] The chelation process can increase the lipophilic nature of the complex, facilitating its transport across cell membranes.[3]

Antimicrobial Activity Screening

Rationale: The presence of morpholine moieties and the potential for chelation suggest that these metal complexes could have significant antimicrobial properties.[7][8][9][10]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Prepare a stock solution of the synthesized complexes in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with sterile Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Rationale: Many metal complexes have shown promising anticancer activity.[11][12][13] The cytotoxic potential of the synthesized complexes can be evaluated against various cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized complexes for 24, 48, or 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Biological Evaluation start Synthesized Metal Complexes antimicrobial Antimicrobial Activity Screening start->antimicrobial cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity mic MIC Determination (Broth Microdilution) antimicrobial->mic mtt MTT Assay (Cell Viability) cytotoxicity->mtt results_mic MIC Values mic->results_mic results_mtt IC50 Values mtt->results_mtt

Caption: Workflow for assessing biological activity.

Concluding Remarks

The protocols and application notes provided in this guide offer a foundational framework for the synthesis, characterization, and biological evaluation of novel metal complexes of this compound. The inherent modularity of both the ligand and the choice of metal center allows for the generation of a diverse library of compounds for screening. It is anticipated that these complexes will exhibit interesting biological activities, contributing to the growing field of medicinal inorganic chemistry.[1]

References

  • Nazari, Z., et al. "Synthesis, Spectroscopic Characterization, and Antiproliferative Activity of Four Vanadium Complexes Containing Maltol and Deferiprone Ligands." Inorganic Chemistry Research, vol. 4, no. 1, 2020, pp. 123-131. [Link]

  • ResearchGate. "Antimicrobial activity of synthesized metal complexes (1–3)." ResearchGate, N.p., n.d. [Link]

  • Khan, T. M., et al. "Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects." Antibiotics, vol. 10, no. 8, 2021, p. 944. [Link]

  • Gligorijević, N., et al. "Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12." Molecules, vol. 26, no. 16, 2021, p. 4917. [Link]

  • Mondal, P., et al. "New Antimicrobial Strategies Based on Metal Complexes." Molecules, vol. 26, no. 21, 2021, p. 6489. [Link]

  • Loh, S. W., et al. "Transition metal complexes of 1,3-bis(thiomorpholino)propane: Crystal structure and dynamic 1H NMR study." ScholarBank@NUS, N.p., n.d. [Link]

  • ResearchGate. "Lanthanide (III) Morpholine 4-Dithiocarbamate Complexes: Pr(III) Derivative Shows First Example of Polymeric Lanthanide(III) Dithiocarbamate." ResearchGate, N.p., n.d. [Link]

  • Al-Amiery, A. A., et al. "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes." Molecules, vol. 24, no. 22, 2019, p. 4058. [Link]

  • IOSR Journal of Applied Chemistry. "First row transition Metal Complexes of Morpholine Dithiocar bamates and Diamines –Synthesis, Spectroscopic Investigation and." IOSR Journal of Applied Chemistry, vol. 7, no. 1, 2014, pp. 22-29. [Link]

  • PrepChem.com. "Synthesis of 1,3-diphenyl-1,3-propanedione." PrepChem.com, N.p., n.d. [Link]

  • El-Gazzar, A. B. A., et al. "Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors." ACS Omega, vol. 6, no. 8, 2021, pp. 5664-5677. [Link]

  • ResearchGate. "High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate." ResearchGate, N.p., n.d. [Link]

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  • MDPI. "Emerging Topics in Metal Complexes: Pharmacological Activity." MDPI, N.p., n.d. [Link]

  • Wiese, M., et al. "DNA-interaction, estrogen receptor affinity, and cytostatic activity of 1,3-diphenylpropane-1,3-diamine-Pt(II) complexes." Archiv der Pharmazie, vol. 328, no. 5, 1995, pp. 409-415. [Link]

  • World Journal of Pharmaceutical and Medical Research. "APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE." World Journal of Pharmaceutical and Medical Research, vol. 5, no. 5, 2019, pp. 104-111. [Link]

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Catalytic Applications of 1,3-Di-morpholin-4-yl-propane-1,3-dione Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential catalytic applications of transition metal complexes derived from the β-diketone ligand, 1,3-Di-morpholin-4-yl-propane-1,3-dione. While direct literature on the catalytic activity of this specific ligand's complexes is emerging, this guide leverages established principles of coordination chemistry and catalysis of analogous β-diketonate systems to propose detailed application notes and protocols. The primary focus is on palladium(II) complexes and their prospective use in fundamental carbon-carbon bond-forming reactions, namely the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the catalytic potential of novel ligand scaffolds.

Introduction: The Promise of Morpholine-Functionalized β-Diketones in Catalysis

β-Diketones are a cornerstone class of ligands in coordination chemistry, renowned for their ability to form stable chelate complexes with a vast array of metal ions.[1] The resulting metal β-diketonate complexes have found widespread applications in various catalytic processes.[2] The introduction of functional groups onto the β-diketone backbone allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.[3]

The ligand of interest, this compound, incorporates two morpholine moieties. Morpholine is a common heterocycle in medicinal chemistry and its incorporation into a ligand framework can enhance the solubility and bioavailability of the corresponding metal complexes. In the context of catalysis, the nitrogen and oxygen atoms of the morpholine groups could potentially offer additional coordination sites or influence the electronic environment of the metal center, thereby modulating its catalytic performance.

This guide will first detail a plausible synthetic route for the this compound ligand and its subsequent complexation with palladium(II). Following this, we will present detailed protocols for the application of the resulting palladium complex in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, two of the most powerful and versatile transformations in modern organic synthesis.[4][5]

Synthesis of the Ligand and its Palladium(II) Complex

Synthesis of this compound

The synthesis of β-diketones is often achieved through a Claisen condensation reaction.[3] The following protocol is a proposed adaptation for the synthesis of this compound from N-acetylmorpholine and a suitable acylating agent.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Addition of N-acetylmorpholine: Slowly add a solution of N-acetylmorpholine (2 equivalents) in anhydrous THF to the NaH suspension at 0 °C (ice bath).

  • Enolate Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Acylation: Cool the reaction mixture to 0 °C and add a solution of methyl morpholine-4-carboxylate (1 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Synthesis of the Palladium(II) Complex

The synthesis of palladium(II) β-diketonate complexes can be readily achieved by reacting a palladium(II) salt with the β-diketone ligand in the presence of a weak base.

Protocol 2.2: Synthesis of Bis(1,3-Di-morpholin-4-yl-propane-1,3-dionato)palladium(II)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2 equivalents) in methanol.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) (2 equivalents) in methanol to the ligand solution and stir for 15 minutes at room temperature.

  • Addition of Palladium Salt: To the resulting solution, add a solution of palladium(II) chloride (PdCl₂) (1 equivalent) in methanol dropwise with vigorous stirring.

  • Precipitation: A precipitate should form upon addition of the palladium salt. Continue stirring the reaction mixture at room temperature for an additional 4 hours.

  • Isolation: Collect the precipitate by filtration, wash with cold methanol and then diethyl ether.

  • Drying: Dry the resulting solid under vacuum to yield the Bis(1,3-Di-morpholin-4-yl-propane-1,3-dionato)palladium(II) complex.

Catalytic Applications in Cross-Coupling Reactions

The following sections provide detailed protocols for the use of the synthesized palladium(II) complex as a pre-catalyst in Suzuki-Miyaura and Mizoroki-Heck reactions. It is important to note that these protocols are based on general procedures for palladium-catalyzed cross-coupling reactions and may require optimization for specific substrates.[6][7]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5]

Catalytic Cycle Overview

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2)  Ar-X (Oxidative Addition) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Alkoxide/Hydroxide Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Complex) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Transmetalation) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' (Reductive Elimination)

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (2 mmol), and the Bis(1,3-Di-morpholin-4-yl-propane-1,3-dionato)palladium(II) pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon).

  • Reaction: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope (Hypothetical)

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Bromonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthalene88
34-Bromobenzonitrile3-Furylboronic acid4-(3-Furyl)benzonitrile85
42-Bromopyridine4-Acetylphenylboronic acid2-(4-Acetylphenyl)pyridine78
Application in Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[4]

Catalytic Cycle Overview

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2)  Ar-X (Oxidative Addition) Alkene Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene Complex Alkene Alkylpalladium Int. R-CH2-CH(Ar)-Pd(II)-X(L2) (Alkylpalladium Intermediate) Alkene Complex->Alkylpalladium Int. Syn-Addition Hydridopalladium Cmplx H-Pd(II)-X(L2) Alkylpalladium Int.->Hydridopalladium Cmplx β-Hydride Elimination + Product Hydridopalladium Cmplx->Pd(0)L2 Base (e.g., Et3N)

Figure 2: General catalytic cycle for the Mizoroki-Heck reaction.

Protocol 3.2: Mizoroki-Heck Coupling of an Aryl Iodide with an Alkene

  • Reaction Setup: In a sealed tube, combine the aryl iodide (1 mmol), the alkene (1.5 mmol), triethylamine (Et₃N) (2 mmol), and the Bis(1,3-Di-morpholin-4-yl-propane-1,3-dionato)palladium(II) pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon) for 10 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Substrate Scope (Hypothetical)

EntryAryl IodideAlkeneProductYield (%)
1IodobenzeneStyreneStilbene95
24-Iodotoluenen-Butyl acrylaten-Butyl 4-methylcinnamate90
31-Iodo-4-nitrobenzene1-Octene1-(4-Nitrophenyl)-1-octene82
43-IodopyridineMethyl methacrylateMethyl 2-(3-pyridyl)acrylate75

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively validated catalytic methodologies. The Suzuki-Miyaura and Mizoroki-Heck reactions are foundational transformations in organic synthesis with predictable outcomes and well-understood mechanisms. While the specific performance of the this compound ligand is yet to be empirically determined, the proposed protocols provide a robust starting point for investigation.

To ensure the validity of experimental results, it is imperative to:

  • Thoroughly characterize the synthesized ligand and its palladium complex using standard analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

  • Run control experiments in the absence of the catalyst and/or the ligand to confirm their essential role in the reaction.

  • Optimize reaction conditions (temperature, solvent, base, catalyst loading) for each new substrate combination to achieve maximum efficiency.

  • Confirm the structure of the reaction products through rigorous spectroscopic analysis.

Conclusion and Future Outlook

The exploration of novel ligand architectures is a critical driver of innovation in catalysis. The this compound ligand presents an intriguing scaffold that merges the robust coordinating properties of β-diketones with the potentially beneficial physicochemical attributes of the morpholine moiety. The protocols outlined in this guide provide a strategic framework for initiating the investigation of its palladium complexes in two of the most significant cross-coupling reactions.

Future research in this area should focus on a systematic evaluation of the catalytic activity of these complexes with a broad range of substrates, a detailed investigation into the influence of the morpholine groups on the catalytic cycle, and the exploration of other transition metal complexes of this ligand in different catalytic transformations. The insights gained from such studies will not only elucidate the potential of this specific ligand but also contribute to the broader understanding of ligand design in homogeneous catalysis.

References

  • Synthesis of palladium-bidentate complex and its application in Sonogashira and Suzuki coupling reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Dinitrogen Activation and Functionalization using β-Diketiminate Iron Complexes. (2019). PMC. Retrieved January 13, 2026, from [Link]

  • Heck reaction. (2023). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal. Retrieved January 13, 2026, from [Link]

  • The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (2021). MDPI. Retrieved January 13, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Medicinal applications of early transition metal β-diketonato complexes. (2022). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PMC. Retrieved January 13, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols: 1,3-Di-morpholin-4-yl-propane-1,3-dione in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds with a Versatile C-H Acid

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, convergent step. The efficiency and diversity-oriented nature of MCRs make them invaluable tools in drug discovery and development. Central to many of these reactions is the "active methylene" compound, a 1,3-dicarbonyl species that serves as a key nucleophilic building block.

This guide focuses on 1,3-Di-morpholin-4-yl-propane-1,3-dione , a unique N,N'-disubstituted malonamide, and its potential as a versatile component in multicomponent reactions for the synthesis of novel heterocyclic scaffolds. While classic MCRs like the Biginelli and Hantzsch reactions traditionally employ β-ketoesters, the use of malonamides such as this compound offers an avenue to introduce N-acyl functionalities directly into the core structure of the resulting products, thereby accessing previously unexplored chemical space. The morpholine moieties can enhance solubility and provide vectors for further derivatization, making the resulting compounds of significant interest for pharmaceutical research.

This document provides a comprehensive guide for researchers, detailing the synthesis of this compound and proposing a detailed protocol for its application in a Biginelli-type multicomponent reaction to generate novel dihydropyrimidinone derivatives.

Synthesis of this compound

The synthesis of N,N'-disubstituted malonamides is typically achieved through the amidation of malonic acid esters with the corresponding amine. In the case of this compound, the reaction of diethyl malonate with morpholine provides a straightforward and efficient route to the desired product.

Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl malonate. The ethoxide ion serves as the leaving group. The reaction is typically driven to completion by using an excess of the amine and/or by removing the ethanol byproduct.

G cluster_0 Synthesis of this compound Reactants Diethyl Malonate + Morpholine (excess) Conditions Heat (Reflux) Reactants->Conditions Product This compound + Ethanol Conditions->Product

Figure 1: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Equipment:

  • Diethyl malonate

  • Morpholine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1 equivalent, e.g., 16.0 g, 0.1 mol).

  • Add an excess of morpholine (4-6 equivalents, e.g., 34.8 g - 52.2 g, 0.4 - 0.6 mol). The large excess of morpholine serves as both the reactant and the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring. The temperature will be around the boiling point of morpholine (129 °C).

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the diethyl malonate spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess morpholine and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or a solid, can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexane.

  • Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.

Expected Yield: 70-85%

Characterization Data: The structure of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Property Value
Molecular Formula C₁₁H₁₈N₂O₄
Molecular Weight 242.27 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically in the range of 130-140 °C (literature values may vary)

Proposed Application in a Biginelli-Type Multicomponent Reaction

The Biginelli reaction is a classic multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs)[1][2]. These DHPMs are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers[3].

We propose the use of this compound as a novel active methylene component in a Biginelli-type reaction. This modification would lead to the formation of a new class of DHPMs bearing a dimorpholinoylmethylidene substituent at the C5 position.

Causality of Experimental Design:

The acidic protons of the central methylene group in this compound allow it to act as a nucleophile, analogous to the β-ketoester in the classical Biginelli reaction. The reaction is expected to proceed through a series of condensation and cyclization steps, catalyzed by a Brønsted or Lewis acid.

G cluster_0 Proposed Biginelli-Type MCR A Aldehyde E One-Pot Reaction A->E B This compound B->E C Urea/Thiourea C->E D Acid Catalyst (e.g., HCl, Yb(OTf)₃) D->E F Novel Dihydropyrimidinone Derivative E->F

Figure 2: Conceptual workflow of the proposed Biginelli-type reaction.

Proposed Protocol for the Synthesis of Novel Dihydropyrimidinones

Materials and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., concentrated HCl, Yb(OTf)₃, or another suitable Lewis acid)

  • Solvent (e.g., ethanol, acetonitrile)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave synthesizer

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask or a microwave reaction vial, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.2 mmol).

  • Add the solvent (e.g., 5 mL of ethanol).

  • Add a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl or 5-10 mol% of Yb(OTf)₃).

  • Thermal Conditions: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC. Microwave Conditions: Heat the mixture in a sealed vial in a microwave synthesizer at a temperature of 100-140 °C for 15-60 minutes.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Table of Reaction Parameters (Example):

EntryAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeUreaHClEthanol8TBD
24-ChlorobenzaldehydeUreaYb(OTf)₃Acetonitrile6TBD
3BenzaldehydeThioureaHClEthanol8TBD
TBD: To be determined experimentally.

Trustworthiness and Self-Validation

The proposed protocols are based on well-established and extensively documented reaction mechanisms. The synthesis of the starting material is a standard amidation reaction, and the proposed Biginelli-type reaction follows a logical extension of a classic named reaction. The success of these protocols can be validated through:

  • Spectroscopic Analysis: Confirmation of the structures of the starting material and the final products using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

  • Crystallography: Single-crystal X-ray diffraction can provide unambiguous proof of the structure of the novel dihydropyrimidinone derivatives.

  • Systematic Scope Exploration: The robustness of the proposed MCR protocol can be validated by testing a variety of aldehydes and substituted ureas/thioureas to establish the substrate scope and limitations of the reaction.

Conclusion and Future Perspectives

This compound presents itself as a highly promising, yet underexplored, building block for multicomponent reactions. Its straightforward synthesis and the inherent properties of the morpholine moieties make it an attractive alternative to traditional 1,3-dicarbonyl compounds. The proposed application in a Biginelli-type reaction is a logical starting point for exploring its utility in generating novel heterocyclic libraries.

Future research could extend the application of this versatile C-H acid to other important MCRs, such as the Hantzsch pyridine synthesis[4][5], leading to new classes of dihydropyridines, or in Knoevenagel condensations followed by subsequent cyclizations. The exploration of this compound in the vast landscape of multicomponent reactions holds the potential to unlock a wealth of novel, drug-like molecules.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]

  • de la Torre, V. G., & Lavilla, R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

  • Synthesis of pyrimidines. Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. (n.d.). [Link]

  • Biginelli reaction. Wikipedia. (2023, October 29). [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021, September 14). YouTube. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Hantzsch pyridine synthesis. Wikipedia. (2023, September 21). [Link]

  • Malonic acid, ethylidene-, diethyl ester. Organic Syntheses Procedure. (n.d.). [Link]

  • Biginelli reaction: an overview. Idaho National Laboratory. (n.d.). [Link]

  • Unprecedented reactivity of N-heterocyclic carbenes toward DMAD and aldehydes leading to novel multicomponent reactions. Organic Letters, 5(5), 665-667. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube 3D. (n.d.). [Link]

  • Malonates in Cyclocondensation Reactions. Molecules, 15(10), 7155-7181. [Link]

  • Preparation method of diethyl malonate.
  • What is the preparation of diethyl malonate?. Quora. (n.d.). [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. (n.d.). [Link]

  • Biginelli reaction. Wikipedia. (2023, October 29). [Link]

  • Malonic acid, butyl-, ethyl ester. Organic Syntheses Procedure. (n.d.). [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. International Journal of ChemTech Research, 2(1), 233-237. [Link]

  • One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. ResearchGate. (n.d.). [Link]

  • Biginelli Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Hantzsch Pyridine Synthesis. Scribd. (n.d.). [Link]

  • Synthesis of diethyl diethylmalonate. Sciencemadness.org. (n.d.). [Link]

  • Recent Developments on Five-Component Reactions. Molecules, 24(21), 3865. [Link]

  • Synthesis of N-vinylaziridines from diethyl malonate and acyl chlorides. ResearchGate. (n.d.). [Link]

  • Multicomponent Assembling of Aldehydes, N, N‐Dimethylbarbituric Acid, Malononitrile, and Morpholine Into Unsymmetrical Ionic Scaffold and Its Efficient Cyclization. ResearchGate. (n.d.). [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5289. [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Catalysts, 14(4), 268. [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation with 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, pivotal in the synthesis of α,β-unsaturated compounds that serve as precursors for numerous pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation utilizing 1,3-di-morpholin-4-yl-propane-1,3-dione, a specialized malonamide derivative. While classic active methylene compounds like malonic esters and malononitrile are well-documented, the use of malonamides such as this offers unique synthetic advantages, including the direct incorporation of amide functionalities that can enhance pharmacological properties. This document is designed for researchers, medicinal chemists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and practical application notes to effectively employ this versatile reagent in organic synthesis.

Part 1: Mechanistic Insights & Strategic Considerations

The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1][3] The process is typically catalyzed by a weak base, which is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde or ketone partner.[1]

The reaction proceeds through three primary stages:

  • Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (this compound) to form a resonance-stabilized enolate.[4][5]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.[4]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct), which then undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product.[4][6]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products A Aldehyde/Ketone (R-CHO) I Tetrahedral Intermediate A->I M 1,3-Di-morpholin-4-yl -propane-1,3-dione E Resonance-Stabilized Enolate M->E Forms B Base (e.g., Piperidine) B->M Deprotonation E->A Nucleophilic Attack H β-Hydroxy Adduct I->H Protonation P α,β-Unsaturated Product H->P Dehydration W Water (H₂O) H->W

Caption: General mechanism of the Knoevenagel condensation.

Reagent Focus: this compound

This compound is a symmetrical malonamide. The properties of this active methylene compound dictate the optimal reaction conditions.

  • Acidity: The methylene protons are activated by two adjacent carbonyl groups. However, compared to malonic esters (e.g., diethyl malonate) or malononitrile, the amide functionalities are weaker electron-withdrawing groups. Consequently, the α-hydrogens of this dione are less acidic. This has a direct implication on catalyst choice.

  • Steric Hindrance: The bulky morpholine groups may influence the rate of reaction and the stereochemical outcome (E/Z isomerism) of the final product.

  • Solubility: The presence of polar morpholine rings can affect solubility in common organic solvents, which should be considered during reaction setup and workup.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount for a successful condensation, especially with a moderately active methylene compound.[7] A catalyst must be basic enough to facilitate enolate formation but not so strong as to promote unwanted side reactions.

Catalyst TypeExamplesStrengthRecommended Use & Rationale
Homogeneous (Weak Base) Piperidine, Pyridine, TriethylamineWeakStandard choice for highly active methylene compounds. May require elevated temperatures or prolonged reaction times for the target dione. Often used with a catalytic amount of acetic acid to buffer the reaction.[1]
Homogeneous (Strong Base) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)StrongUseful for less acidic substrates. Its non-nucleophilic nature prevents addition to the carbonyl group. Use with caution to avoid aldehyde self-condensation.
Homogeneous (Acid) Boric Acid, Lewis Acids (e.g., AlCl₃)AcidicActivates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enolate. Boric acid is a mild, environmentally benign option.[8]
Heterogeneous Metal Oxides (CaO-MgO), ZeolitesBasic SitesOffer significant advantages in process chemistry, including simple removal by filtration, potential for reuse, and reduced waste generation.[9][10] Ideal for developing greener synthetic protocols.
Ionic Liquids e.g., [bmim]BF₄PromoterCan act as both solvent and catalyst, accelerating reaction rates and simplifying product isolation.[2] Considered a green chemistry alternative.

Part 2: Experimental Protocols

These protocols are designed as robust starting points for the condensation of this compound with various aldehydes. Optimization may be required based on the specific aldehyde's reactivity.

Experimental_Workflow A 1. Reagent Preparation - Weigh Aldehyde (1.0 eq) - Weigh Dione (1.0 eq) - Prepare Catalyst Solution B 2. Reaction Setup - Combine reactants in solvent - Add catalyst - Heat to desired temp. A->B Combine C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting materials B->C Monitor D 4. Workup & Isolation - Cool reaction mixture - Remove solvent (rotary evap.) - Aqueous wash/extraction C->D Isolate E 5. Purification - Column Chromatography or Recrystallization D->E Purify F 6. Characterization - NMR, HRMS, IR - Confirm structure and purity E->F Analyze

Caption: Standard experimental workflow for the Knoevenagel condensation.

Protocol 1: General Screening with Piperidine Catalysis

This method is a classic approach suitable for aromatic aldehydes with either electron-donating or electron-withdrawing groups.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)

  • Piperidine (0.1 mmol, 0.1 equiv)

  • Toluene or Ethanol (10 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the selected aldehyde (1.0 mmol).

  • Dissolution: Add 10 mL of toluene (for azeotropic water removal) or ethanol (as a polar protic solvent). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture using a microliter syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for toluene, ~110 °C; for ethanol, ~78 °C).

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the limiting reagent spot disappears.

  • Workup: Once complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Protocol 2: Boric Acid Catalyzed Solvent-Free Conditions

This green chemistry approach is efficient and minimizes solvent waste.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Boric Acid (H₃BO₃) (0.1 mmol, 10 mol%)

  • Reaction vial with a screw cap

  • Heating block or oil bath

Procedure:

  • Mixing: In a small reaction vial, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and boric acid (0.1 mmol).

  • Reaction: Secure the cap and place the vial in a preheated heating block at 60-80 °C.

  • Monitoring: The reaction is often complete within 1-3 hours. Monitor by taking a small aliquot, dissolving it in a solvent like ethyl acetate, and spotting on a TLC plate.

  • Workup: After cooling, the solidified crude product can be directly purified.

  • Purification: Recrystallize the crude solid from hot ethanol or another suitable solvent to obtain the pure product. If the product is an oil, perform column chromatography.

Part 3: Application Notes & Troubleshooting

Scope and Synthetic Utility

The Knoevenagel condensation is a powerful tool in drug discovery for generating molecular diversity.[11][12]

  • Aldehyde Scope: Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., nitro-, cyano-, halo-substituted), generally react faster. Electron-rich and sterically hindered aldehydes may require longer reaction times or more forcing conditions. Aliphatic aldehydes can also be used, but their propensity for self-condensation must be managed with milder conditions.

  • Product Utility: The resulting α,β-unsaturated dimorpholino amide products are valuable scaffolds. The morpholine moiety is a privileged structure in medicinal chemistry, often improving aqueous solubility and pharmacokinetic profiles. The enone system is a Michael acceptor, allowing for further functionalization and covalent modification of biological targets, a strategy used in developing anticancer agents.[11][13]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Catalyst is too weak for the substrate. 2. Aldehyde is deactivated or sterically hindered. 3. Insufficient temperature. 4. Water from the condensation is inhibiting the reaction equilibrium.1. Switch to a stronger catalyst (e.g., DBU) or an acid catalyst (boric acid). 2. Increase the reaction temperature and/or time. 3. Use a Dean-Stark apparatus with toluene to azeotropically remove water.[14]
Low Yield 1. Incomplete reaction. 2. Product decomposition under harsh conditions. 3. Loss of product during workup or purification.1. Allow the reaction to run longer, monitoring closely by TLC. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Optimize the purification method; consider recrystallization over chromatography if possible.
Formation of Side Products 1. Self-condensation of the aldehyde (if it has α-hydrogens). 2. Michael addition of a second molecule of the dione to the product.1. Use a milder base (e.g., piperidine instead of DBU). Add the aldehyde slowly to the mixture of the dione and catalyst. 2. Use a strict 1:1 stoichiometry of reactants. Monitor the reaction and stop it as soon as the starting materials are consumed.

References

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube.
  • A Comparative Guide to Catalysts for Knoevenagel Condensation - Benchchem.
  • Reaction Mechanism of Knoevenagel Reaction - Physics Wallah.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing).
  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube.
  • Knoevenagel condensation - Wikipedia.
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed.
  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a - ResearchGate.
  • Knoevenagel reaction | PPTX - Slideshare.
  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega.
  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products.
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - Bohrium.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Knoevenagel Condensation | Thermo Fisher Scientific - US.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Knoevenagel condensation - YouTube.

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Application Notes and Protocols for Michael Addition Reactions Involving 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Synthetic Pathways with Novel Michael Donors

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its robustness and versatility have made it an indispensable tool in the synthesis of a vast array of complex molecules, including numerous pharmaceuticals and natural products.[3][4] The reaction's power lies in its ability to form 1,5-dicarbonyl compounds, which are valuable precursors for a multitude of further transformations.[5]

This application note delves into the largely unexplored potential of 1,3-Di-morpholin-4-yl-propane-1,3-dione as a novel Michael donor. While classical Michael donors like β-ketoesters and malonates are well-documented, the unique structural and electronic properties of this diamide analogue of a 1,3-diketone present intriguing possibilities for novel reactivity and molecular design, particularly in the realm of drug discovery where morpholine moieties are prevalent.[6]

The presence of the two morpholine rings is anticipated to significantly influence the acidity of the central methylene protons and the nucleophilicity of the resulting enolate, thereby impacting catalyst selection and reaction kinetics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore and optimize Michael addition reactions utilizing this promising, yet uncharacterized, building block. We will present a theoretical underpinning of the reaction, followed by detailed, adaptable protocols for base-catalyzed, Lewis acid-catalyzed, and organocatalyzed approaches.

Scientific Foundation: Mechanistic Insights and Donor Characteristics

The efficacy of a Michael addition is fundamentally governed by the stability of the nucleophile (Michael donor) and the electrophilicity of the Michael acceptor.[7] 1,3-Dicarbonyl compounds are particularly effective donors due to the acidity of the protons on the central carbon, which allows for the formation of a resonance-stabilized enolate ion under basic conditions.[8][9]

Structural and Electronic Profile of this compound

The subject of this guide, this compound, is a 1,3-dicarbonyl compound where the ester or alkyl groups of traditional donors are replaced by morpholine rings. This substitution introduces several key features:

  • Acidity of Methylene Protons: The nitrogen atoms of the morpholine rings exert an inductive electron-withdrawing effect, which is expected to increase the acidity of the α-protons compared to a simple dialkyl malonate. However, potential resonance donation from the nitrogen lone pairs into the carbonyl groups could counteract this effect to some extent. The precise pKa of the methylene protons is a critical unknown that will dictate the choice of base for enolate formation.

  • Nucleophilicity of the Enolate: The resulting enolate will be stabilized by resonance across the dicarbonyl system. The electronic contribution of the morpholine substituents will modulate the charge distribution and nucleophilicity of this intermediate.

  • Steric Hindrance: The bulky morpholine groups may introduce steric hindrance around the nucleophilic center, potentially influencing the rate of reaction and the diastereoselectivity in additions to sterically demanding Michael acceptors.

The General Mechanism of the Michael Addition

The Michael addition proceeds through a well-established three-step mechanism:[5][9]

  • Enolate Formation: A base abstracts an acidic proton from the α-carbon of the 1,3-dicarbonyl compound (the Michael donor) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated compound (the Michael acceptor) in a 1,4-conjugate addition, forming a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or by a proton source during workup to yield the final 1,5-dicarbonyl product.

Michael_Addition_Mechanism Donor This compound Step1 Step 1: Enolate Formation Donor->Step1 Base Base Base->Step1 Acceptor α,β-Unsaturated Carbonyl Step2 Step 2: Nucleophilic Attack Acceptor->Step2 Product Michael Adduct Enolate Resonance-Stabilized Enolate Enolate->Step2 IntermediateEnolate Intermediate Enolate Step3 Step 3: Protonation IntermediateEnolate->Step3 ProtonatedBase Protonated Base ProtonatedBase->Step3 Step1->Enolate Deprotonation Step2->IntermediateEnolate C-C Bond Formation Step3->Product Proton Transfer

Caption: Generalized mechanism of the Michael addition reaction.

Experimental Protocols: A Framework for Optimization

Given the novel nature of this compound as a Michael donor, the following protocols are presented as a starting point for reaction development and optimization. A model Michael acceptor, such as methyl vinyl ketone or chalcone, is recommended for initial studies.

Protocol 1: Base-Catalyzed Michael Addition

This protocol is suitable for initial screening of basic catalysts and reaction conditions. The choice of base is critical and should be matched to the acidity of the donor.[7] A weak base is often sufficient for highly acidic 1,3-dicarbonyl compounds.[7]

Materials:

  • This compound

  • Michael Acceptor (e.g., Methyl Vinyl Ketone)

  • Base (e.g., NaOEt, DBU, Et3N)

  • Anhydrous Solvent (e.g., THF, EtOH, CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv.).

  • Dissolve the donor in the chosen anhydrous solvent (e.g., 0.1 M concentration).

  • Add the base (catalytic, e.g., 0.1 equiv., or stoichiometric, 1.1 equiv.). Stir for 10-30 minutes at room temperature to facilitate enolate formation.

  • Slowly add the Michael acceptor (1.0-1.2 equiv.) to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction temperature can be varied (e.g., 0 °C to reflux) to optimize the rate and selectivity.

Work-up and Purification:

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Asymmetric Organocatalyzed Michael Addition

Organocatalysis offers a powerful method for achieving enantioselective Michael additions.[10][11] Chiral primary or secondary amines are commonly used to activate the Michael acceptor via iminium ion formation or the donor through enamine formation. Bifunctional catalysts, such as thioureas, can activate both components.[12]

Materials:

  • This compound

  • Prochiral Michael Acceptor (e.g., trans-β-nitrostyrene)

  • Chiral Organocatalyst (e.g., (S)-diphenylprolinol silyl ether, thiourea-based catalyst) (5-20 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene, CH2Cl2)

  • Additives (e.g., benzoic acid, if required)

  • Standard work-up and purification reagents as in Protocol 1.

Reaction Setup:

  • In a reaction vial, combine this compound (1.2 equiv.) and the chiral organocatalyst (0.05-0.2 equiv.).

  • Add the anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature to -20 °C) for a brief period.

  • Add the Michael acceptor (1.0 equiv.) and stir vigorously.

  • Monitor the reaction for conversion and enantioselectivity (by chiral HPLC or SFC) over time.

Work-up and Purification:

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography to isolate the Michael adduct.

  • Determine the enantiomeric excess of the purified product.

Protocol 3: Lewis Acid-Catalyzed Michael Addition

Lewis acids can be employed to activate the Michael acceptor, increasing its electrophilicity.[13][14] This approach can be particularly useful for less reactive donor-acceptor pairs.

Materials:

  • This compound

  • Michael Acceptor

  • Lewis Acid (e.g., TiCl4, Sc(OTf)3, Yb(OTf)3) (catalytic or stoichiometric)

  • Anhydrous, aprotic solvent (e.g., CH2Cl2, Toluene)

  • Standard work-up and purification reagents.

Reaction Setup:

  • To a flame-dried flask under an inert atmosphere, add the Michael acceptor (1.0 equiv.) and dissolve it in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the Lewis acid (e.g., 1.1 equiv. of TiCl4 as a 1M solution in CH2Cl2) dropwise.

  • In a separate flask, dissolve this compound (1.2 equiv.) in the anhydrous solvent.

  • Slowly add the solution of the donor to the acceptor-Lewis acid complex.

  • Stir the reaction at the low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

Work-up and Purification:

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3 or water).

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Presentation and Optimization Strategies

Systematic optimization is key to developing a successful Michael addition protocol. We recommend screening various parameters and summarizing the results in a tabular format for clear comparison.

Table 1: Hypothetical Screening of Bases for the Michael Addition of this compound to Methyl Vinyl Ketone

EntryBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1Et3N (1.1)CH2Cl22524<10-
2DBU (0.1)THF25126558
3NaOEt (0.1)EtOH2569588
4NaH (1.1)THF0-258>9892
5K2CO3 (2.0)MeCN60187565

Table 2: Hypothetical Optimization of an Asymmetric Organocatalyzed Michael Addition

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cat A (10)Toluene25247065
2Cat A (10)CH2Cl225246560
3Cat A (10)Toluene0488588
4Cat B (10)Toluene0369295
5Cat B (5)Toluene0489094

Visualization of Experimental Workflow

A generalized workflow for developing a Michael addition protocol is depicted below.

Experimental_Workflow Start Start: Define Donor and Acceptor ProtocolSelection Select Protocol: Base-Catalyzed, Organocatalyzed, or Lewis Acid-Catalyzed Start->ProtocolSelection InitialScreen Initial Reaction Screen: (Catalyst, Solvent, Temp.) ProtocolSelection->InitialScreen Analysis1 Analyze Results: (TLC, NMR, LC-MS) InitialScreen->Analysis1 Optimization Optimization of Parameters: (Concentration, Stoichiometry, Time) Analysis1->Optimization Analysis2 Analyze Optimized Results: (Yield, Purity, ee%) Optimization->Analysis2 ScaleUp Scale-Up and Isolation Analysis2->ScaleUp Characterization Full Characterization of Product ScaleUp->Characterization End End: Finalized Protocol Characterization->End

Caption: General workflow for Michael addition protocol development.

Troubleshooting Common Issues

  • Low or No Conversion: The chosen base may be too weak to deprotonate the donor. Consider a stronger base or higher reaction temperature. The Michael acceptor might be too sterically hindered or electronically poor. A Lewis acid catalyst could help activate the acceptor.[7]

  • Formation of Side Products: 1,2-addition may compete with the desired 1,4-addition, especially with "hard" nucleophiles or highly reactive acceptors. Using a "softer," more stabilized enolate and lower temperatures can favor 1,4-addition. Polymerization of the Michael acceptor can occur under strongly basic conditions; try using a catalytic amount of a weaker base.

  • Low Enantioselectivity (in asymmetric reactions): The catalyst may not be optimal for the substrate pair. Screen a variety of catalyst scaffolds. Temperature and solvent can have a profound effect on enantioselectivity; generally, lower temperatures lead to higher ee.

Conclusion and Future Outlook

This compound represents a novel and potentially valuable Michael donor for the construction of complex molecular architectures. Its unique electronic and steric properties, conferred by the morpholine substituents, warrant a systematic investigation of its reactivity profile. The protocols and optimization strategies outlined in this application note provide a robust starting point for researchers to explore the synthetic utility of this compound. Successful implementation of these reactions will not only expand the toolbox of synthetic chemists but also open new avenues for the design and synthesis of next-generation therapeutics.

References

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules. 2010;15(4):2551-2563. Available from: [Link]

  • Organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. National Center for Biotechnology Information. Available from: [Link]

  • Huang G, Li X. Applications of Michael Addition Reaction in Organic Synthesis. Current Organic Synthesis. 2017;14(4). Available from: [Link]

  • Conjugate Addition of Enolates: Michael Addition. Journal of Visualized Experiments. 2023. Available from: [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters. 2023. Available from: [Link]

  • Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • McMurry J. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. 2023. Available from: [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. ACS Publications. Available from: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available from: [Link]

  • Michael addition reaction and its examples. ResearchGate. Available from: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available from: [Link]

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. Available from: [Link]

  • Michael addition reaction and its examples. R Discovery. Available from: [Link]

  • Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. Available from: [Link]

  • Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. PubMed Central. Available from: [Link]

  • Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. Available from: [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PubMed Central. Available from: [Link]

  • Michael Addition. Organic Chemistry Portal. Available from: [Link]

  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction. OpenStax. Available from: [Link]

  • Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ACS Publications. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct method is the acylation of morpholine with a malonic acid derivative.[1][2] The two primary variations of this approach involve:

  • Reaction with Malonyl Chloride: This is often the preferred method due to the high reactivity of acyl chlorides, which drives the reaction to completion.[3] The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[4]

  • Reaction with a Malonic Ester (e.g., Diethyl Malonate): This route is also viable but generally requires more forcing conditions, such as elevated temperatures or the use of a strong base (like an alkoxide) to facilitate the condensation reaction.[5][6][7]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Reaction:

    • Insufficient Reactivity: If using a malonic ester, the reaction may not be going to completion. Consider switching to the more reactive malonyl chloride.[8]

    • Inadequate Mixing: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.

    • Incorrect Stoichiometry: An excess of the amine (morpholine) is often used to drive the reaction forward and to act as a base, but a large excess can sometimes complicate purification.[3] A 2:1 to 2.2:1 molar ratio of morpholine to the malonic acid derivative is a good starting point.

  • Side Reactions:

    • Hydrolysis of Acyl Chloride: Malonyl chloride is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and that anhydrous solvents are used.[8]

    • Over-acylation: While less common with secondary amines like morpholine, it's a theoretical possibility.[4]

    • Polymerization: In the presence of certain impurities or under incorrect temperature conditions, side reactions leading to polymeric materials can occur.[3]

  • Purification Losses:

    • Product Solubility: The product may have some solubility in the wash solutions. Minimize the volume of washing solvents and consider back-extraction of the aqueous layers.

    • Inappropriate Recrystallization Solvent: If recrystallizing, ensure the chosen solvent provides good differential solubility for the product and impurities.

Q3: My final product is discolored (yellow or brown). What is the cause and how can I obtain a pure, white product?

A3: Discoloration often indicates the presence of impurities. Potential sources include:

  • Starting Material Impurities: Ensure the purity of your morpholine and malonic acid derivative. Distillation of liquid starting materials can be beneficial.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to colored impurities.

  • Degradation: The product may be sensitive to heat or light. Avoid prolonged heating during workup and store the final product in a cool, dark place.

  • Residual Acid: Trace amounts of HCl (if using malonyl chloride) can cause discoloration. Ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.

Solution: To obtain a pure, white product, consider the following purification techniques:

  • Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot recrystallization solution can help remove colored impurities.

  • Flash Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic methods is essential to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[9][10]

    • ¹H NMR: Expect to see characteristic signals for the morpholine protons and the methylene protons of the propane backbone.

    • ¹³C NMR: Look for the carbonyl carbon signal and the distinct signals for the morpholine and propane carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, particularly the strong carbonyl (C=O) stretch of the dione.

II. Troubleshooting Guide

This table provides a quick reference for common problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Presence of water, especially with malonyl chloride.1. Check the purity and age of starting materials. 2. Optimize the reaction temperature; cooling may be necessary for the initial addition. 3. Use anhydrous solvents and oven-dried glassware.
Formation of a Sticky or Oily Product 1. Incomplete reaction. 2. Presence of impurities. 3. Incorrect workup procedure.1. Increase reaction time or temperature (if appropriate). 2. Attempt purification by column chromatography. 3. Ensure proper phase separation during extraction and thorough drying of the organic layer.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the chosen solvent. 2. Presence of oily impurities preventing crystallization.1. Try a different recrystallization solvent system. 2. Purify the crude product by chromatography before attempting crystallization. 3. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.

III. Experimental Protocols

Optimized Synthesis of this compound

This protocol details the synthesis using malonyl chloride, which is generally the more efficient route.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Malonyl Chloride140.961.41 g0.01
Morpholine87.121.92 g (2.2 mL)0.022
Dichloromethane (DCM), anhydrous-50 mL-
Saturated Sodium Bicarbonate Solution-2 x 25 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add morpholine (1.92 g, 0.022 mol) and anhydrous dichloromethane (30 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Malonyl Chloride: Dissolve malonyl chloride (1.41 g, 0.01 mol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the malonyl chloride solution dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid.

    • Wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound as a white solid.

Characterization Data (Expected):
  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.7 (m, 16H, morpholine protons), ~3.5 (s, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~165 (C=O), ~66 (O-CH₂ of morpholine), ~45 (N-CH₂ of morpholine), ~41 (CH₂).

  • MS (ESI+): m/z = 243.1 [M+H]⁺.

  • IR (KBr, cm⁻¹): ~1640 (C=O, amide).

IV. Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products malonyl_chloride Malonyl Chloride intermediate Tetrahedral Intermediate malonyl_chloride->intermediate Nucleophilic Attack morpholine Morpholine (2 eq.) morpholine->intermediate product This compound intermediate->product Elimination of Cl⁻ hcl 2 HCl

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok check_workup Review Workup & Purification workup_ok Procedure Correct check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (e.g., change solvent, catalyst) conditions_ok->optimize_conditions No optimize_purification Optimize Purification (e.g., new recrystallization solvent) workup_ok->optimize_purification No end Successful Synthesis workup_ok->end Yes purify_reagents->check_reagents optimize_conditions->start optimize_purification->start

Caption: A systematic workflow for troubleshooting synthesis issues.

V. References

  • Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

  • Fan, F., Xie, W., & Ma, D. (2012). Cascade Annulation of Malonic Diamides: A Concise Synthesis of Polycyclic Pyrroloindolines. Chemical Communications, 48(61), 7571-7573. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. [Link]

  • Process of preparation of 4,6-Dihydroxypyrimidine. (n.d.). Google Patents.

  • Malonates in Cyclocondensation Reactions. Molecules, 2(1), 1-11. [Link]

  • Borghi, F., Celik, I., Biallas, P., & Kirsch, S. F. (2020). Expanding the Versatile Reactivity of Diazido Malonic Acid Esters and Amides: Decarboxylation and Imine Formation. Chemistry – A European Journal, 26(54), 12348-12352. [Link]

  • Tan, B., Zhang, X., Chua, P. J., & Zhong, G. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. [Link]

  • Tatomir, J., & Barnes, K. Acylation Overview, Mechanism & Agents. Study.com. [Link]

  • Synthesis of a Dicarbonyl. Organic Chemistry Tutor. [Link]

  • Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. (2024, December 23). Journal of Al-Nahrain University, 14(2), 70-76. [Link]

  • Challenges in Synthesis and Retrosynthesis 1,n-dicarbonyls. (2019, January 18). The Denton Chemistry Group. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.

  • SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. IJRET. [Link]

  • Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]

  • Preparation of 1,3-dicarbonyl compounds: Active methylene compounds (EAA, DEM, malononitrile etc.). (2020, January 25). YouTube. [Link]

  • Morpholine. Wikipedia. [Link]

  • Boaz, N. W. (1998). Process for the preparation of 1,3-dicarbonyl compounds. SciSpace. [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.

  • Malonyl Chloride and Other Oddball Derivatives of Malonic Acid. (2008, August 24). Sciencemadness.org. [Link]

  • Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • 1,3-Propanediol, 2TMS derivative. NIST WebBook. [Link]

  • Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • 1,3-Propanediol. NIST WebBook. [Link]

  • 1,3-Propanediol. NIST WebBook. [Link]

  • 2-(4-morpholinyldisulfanyl)propane-1,3-dione. SpectraBase. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. (2005, May). ResearchGate. [Link]

  • 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... ResearchGate. [Link]

  • Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

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Technical Support Center: Purification of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their experimental work. As a symmetrical diamide derived from malonic acid, its purification presents unique challenges due to its high polarity. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the acylation of morpholine with a malonic acid derivative (e.g., malonyl chloride or diethyl malonate). Based on this, you can anticipate several types of impurities:

Impurity TypeSpecific ExampleRationale for PresenceRecommended Primary Removal Method
Unreacted Starting Material MorpholineIncomplete reaction or use of excess reagent.Acidic wash during workup; Chromatography
Unreacted Starting Material Diethyl malonate / Malonic acidIncomplete reaction.Basic wash during workup (for acid); Chromatography
Reaction Intermediate 2-Morpholino-2-oxoacetic acid ethyl esterIncomplete reaction of the second morpholine molecule.Chromatography; Recrystallization
By-products N,N'-CarbonyldimorpholinePotential side reaction from phosgene derivatives if used.Chromatography
Solvent Residue Toluene, THF, DichloromethaneResidual solvent from the reaction or initial workup.Drying under high vacuum; Recrystallization
Degradation Products Morpholine, Malonic AcidHydrolysis of the final product due to exposure to strong acid/base or moisture at high temperatures.Recrystallization; Chromatography
Troubleshooting Guide: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound.[1][2] The principle relies on dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.[1]

Workflow for Developing a Recrystallization Protocol

cluster_start Initiation cluster_screening Solvent Screening cluster_procedure Procedure cluster_analysis Validation start Crude Solid Product screen Test solubility in small volumes of various solvents (hot vs. cold) start->screen good_solvent Good Solvent Found? screen->good_solvent good_solvent->screen No, try solvent mixture dissolve Dissolve crude solid in minimum amount of boiling solvent good_solvent->dissolve Yes filter Perform hot gravity filtration (if insoluble impurities exist) dissolve->filter cool Allow filtrate to cool slowly to room temperature, then in an ice bath filter->cool collect Collect crystals via vacuum filtration cool->collect wash_dry Wash with cold solvent and dry collect->wash_dry analyze Analyze purity (TLC, Melting Point, NMR) wash_dry->analyze pure Purity >98%? analyze->pure end Pure Product pure->end Yes reprocess Re-purify or use chromatography pure->reprocess No

Caption: Recrystallization development workflow.

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present.[3] It occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute, or because impurities depress the melting point.

Causality & Solutions:

  • High Solution Temperature: The boiling point of your chosen solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent system.

  • High Impurity Concentration: Impurities can act as a "solvent" for your product, preventing lattice formation.

    • Solution 1: Re-heat the entire mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[3] Insulating the flask can help.

    • Solution 2: If the oil persists, consider a preliminary purification step like a quick column filtration to remove the bulk of impurities before attempting recrystallization again.[3]

  • Inappropriate Solvent Polarity: The solvent may be too nonpolar for your highly polar product.

    • Solution: Try a more polar solvent. For this compound, ethanol-water or isopropanol-water mixtures are often effective.[3]

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What is wrong?

Answer: This typically indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not been initiated.

Causality & Solutions:

  • Excessive Solvent: This is the most common reason for low or no yield.[3] If too much solvent was used, the concentration of your compound may not reach the saturation point upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a drop or two of solvent to re-dissolve it before allowing it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[3]

    • Solution 2 (Seed Crystal): If you have a small amount of pure product, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[2]

Troubleshooting Guide: Purification by Column Chromatography

Due to its high polarity, purifying this compound via traditional normal-phase chromatography on silica gel can be challenging. The polar amide functional groups interact very strongly with the polar silanol groups of the stationary phase.[4][5]

Principle of Normal-Phase vs. Reversed-Phase Chromatography

G cluster_NP Normal-Phase Chromatography cluster_RP Reversed-Phase Chromatography NP_Stationary Stationary Phase: Polar (Silica Gel) NP_Mobile Mobile Phase: Non-Polar (e.g., Hexane/EtOAc) NP_Elution Elution Order: 1. Non-Polar Impurity (fast) 2. Product (slow) 3. Polar Impurity (very slow/stuck) RP_Stationary Stationary Phase: Non-Polar (C18 Silica) RP_Mobile Mobile Phase: Polar (e.g., Water/Methanol) RP_Elution Elution Order: 1. Polar Impurity (fast) 2. Product (intermediate) 3. Non-Polar Impurity (slow) start Crude Mixture start->NP_Stationary Good for less polar compounds start->RP_Stationary Often better for polar compounds

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

Q4: My compound is stuck at the origin (Rf = 0) on my silica gel TLC plate, even when I use 100% ethyl acetate. What should I do?

Answer: This is a classic sign that your mobile phase is not polar enough to compete with the highly polar silica gel for your very polar compound.[5][6] Your compound is adsorbed so strongly to the stationary phase that the eluent cannot move it up the plate.

Causality & Solutions:

  • Insufficient Mobile Phase Polarity: Ethyl acetate is not a sufficiently strong (polar) solvent to elute this diamide.

    • Solution: You must use a more polar mobile phase. The most common approach is to add a small percentage of an alcohol like methanol (MeOH) or ethanol (EtOH) to a less polar bulk solvent.

    • Recommended Solvent Systems to Test:

      • Dichloromethane (DCM) with a 1-10% gradient of Methanol.

      • Ethyl Acetate (EtOAc) with a 5-20% gradient of Methanol.

      • Chloroform / Acetone mixtures.

Protocol: Step-by-Step Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a solvent system that provides a target Rf value of ~0.25-0.35 for the this compound. A good starting point is 95:5 Dichloromethane:Methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (or a slightly less polar version, e.g., 98:2 DCM:MeOH) to create a homogenous stationary phase bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up the elution of your product. For example, move from 98:2 DCM:MeOH to 95:5 DCM:MeOH.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Q5: Would reversed-phase (RP) chromatography be a better option for this compound?

Answer: Yes, for highly polar molecules, reversed-phase chromatography is often a more effective technique.[7] In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile).[5]

Advantages for this Compound:

  • Better Retention Control: Polar compounds like yours will have weaker interactions with the non-polar stationary phase, allowing them to elute more easily and predictably.

  • Good for Removing Non-Polar Impurities: Non-polar impurities will be strongly retained, allowing for excellent separation from your polar product.

Considerations:

  • Solvent Systems: Requires aqueous mobile phases. Buffers (e.g., formic acid or ammonium acetate) are often added to improve peak shape but must be volatile if using LC-MS.

  • Equipment: While possible with flash systems, RP chromatography is most powerful when performed on an HPLC system for high-resolution purification.

References
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Online]. Available at: [Link]

  • Cognex. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Online]. Available at: [Link]

  • Deakin University Research Repository. (2009). Profiling of polar metabolites in biological extracts using diamond hydride-based aqueous normal phase chromatography. [Online]. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography? [Online Video]. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Online Video]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Online]. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. [Online]. Available at: [Link]

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Technical Support Center: Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experimental work.

Introduction

The synthesis of this compound is a straightforward yet sensitive procedure, typically involving the nucleophilic acyl substitution reaction between malonyl dichloride and morpholine. While the primary reaction is robust, the high reactivity of the acyl chloride starting material makes the process susceptible to several side reactions that can impact yield and purity. This guide will help you identify, prevent, and resolve these common issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Question: My reaction yield is significantly lower than expected, or I've isolated no product. What went wrong?

Answer: Low or no yield is the most common issue and typically points to problems with reagent integrity or reaction conditions.

  • Possible Cause 1: Hydrolysis of Malonyl Dichloride.

    • Explanation: Malonyl dichloride is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or even the morpholine itself will rapidly hydrolyze the malonyl dichloride to malonic acid. Malonic acid will not react with morpholine under these conditions, effectively halting the synthesis.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

      • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • Ensure your morpholine is dry. If in doubt, it can be distilled from a suitable drying agent like potassium hydroxide.

      • Run the reaction under a positive pressure of an inert gas.

  • Possible Cause 2: Degradation of Malonyl Dichloride.

    • Explanation: Malonyl dichloride has limited stability and can degrade even when stored under refrigeration, often appearing as a deeply colored liquid.[3] Using a degraded reagent will inevitably lead to poor results and the formation of colored impurities.

    • Solution:

      • Use malonyl dichloride from a recently purchased, sealed bottle.

      • For best results, distill the malonyl dichloride immediately before use.

  • Possible Cause 3: Inadequate Acid Scavenging.

    • Explanation: The reaction produces two equivalents of hydrogen chloride (HCl) gas.[1] Morpholine is a base and will react with the generated HCl to form morpholine hydrochloride salt. If all the morpholine is consumed in this acid-base reaction, there will be none left to react with the malonyl dichloride.

    • Solution:

      • The stoichiometry requires at least a 4:1 molar ratio of morpholine to malonyl dichloride. Two equivalents act as the nucleophile, and two equivalents act as the acid scavenger.

      • Alternatively, use a 2.2:1 ratio of morpholine to malonyl dichloride and add 2.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, to neutralize the HCl.[4]

Question: My final product is an impure oil or fails to crystallize properly. What are the likely contaminants?

Answer: Product impurity is often due to incomplete reaction or the presence of salt byproducts.

  • Possible Cause 1: Mono-acylated Impurity.

    • Explanation: If the reaction does not go to completion, you may have a significant amount of the intermediate, 3-chloro-1-(morpholin-4-yl)propane-1,3-dione. This impurity is more polar than the desired product and can interfere with crystallization.

    • Solution:

      • Ensure the correct stoichiometry (at least 2 equivalents of nucleophilic morpholine) is used.

      • Allow the reaction to stir for a sufficient amount of time to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC).

      • If present, this impurity can often be removed via column chromatography.

  • Possible Cause 2: Morpholine Hydrochloride Salt.

    • Explanation: As mentioned, morpholine hydrochloride is a major byproduct. While it has some solubility in organic solvents, it can crash out with the product or form an oily mixture.

    • Solution:

      • During the workup, wash the organic layer thoroughly with water. The salt is highly water-soluble and will be extracted into the aqueous phase.

      • A wash with a dilute aqueous sodium bicarbonate solution can also help remove any residual HCl or acidic impurities.

Question: The reaction mixture turned dark brown/black upon adding the malonyl dichloride. Is this normal?

Answer: This is not ideal and usually indicates reagent decomposition.

  • Possible Cause: Use of Old or Impure Malonyl Dichloride.

    • Explanation: As malonyl dichloride degrades, it can form colored, often polymeric, byproducts.[3] Adding this to the reaction mixture will impart a dark color.

    • Solution:

      • Always use fresh, colorless, or pale-yellow malonyl dichloride.[2] As stated before, distillation prior to use is the best practice for ensuring purity.

      • Adding the malonyl dichloride slowly to a cooled (0 °C) solution of morpholine can help control the initial exotherm and minimize decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform the reaction at a low temperature (e.g., 0 °C) initially? A1: The reaction between an acyl chloride and an amine is highly exothermic. Adding the malonyl dichloride to the morpholine solution at 0 °C helps to dissipate the heat generated, preventing the solvent from boiling and minimizing the formation of thermal degradation byproducts.[5] Once the addition is complete, the reaction can typically be allowed to warm to room temperature to ensure it goes to completion.

Q2: What is the best solvent for this synthesis? A2: The ideal solvent should be aprotic and inert to the highly reactive malonyl dichloride. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are excellent choices.[4] Aprotic amide solvents like DMF should be avoided as they can react with acyl chlorides.[5]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against the morpholine and malonyl dichloride starting materials. The reaction is complete when the malonyl dichloride spot (which may need visualization with a potassium permanganate stain) has been completely consumed and a single new product spot has appeared.

Q4: What is the recommended method for purifying the final product? A4: After an aqueous workup to remove salts and water-soluble impurities, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If it remains an oil or is still impure after recrystallization, silica gel column chromatography is the definitive method for obtaining a highly pure product.

Part 3: Key Reaction Pathways and Mechanisms

The synthesis and its primary side reactions can be visualized as follows.

G cluster_main Main Synthesis Pathway cluster_side Common Side Reactions A Malonyl Dichloride C This compound (Desired Product) A->C + D Malonic Acid (Inactive) A->D + (Hydrolysis) F Mono-acylated Product A->F + (Incomplete Reaction) B 2x Morpholine B->C HCl 2x HCl C->HCl Byproduct E H₂O (Moisture) E->D G 1x Morpholine G->F

Caption: The main reaction and key side reactions.

Part 4: Recommended Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Malonyl dichloride (freshly distilled, colorless)

  • Morpholine (anhydrous)

  • Triethylamine (anhydrous, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried flask, stir bar, and addition funnel under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve morpholine (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the stirring solution to 0 °C in an ice-water bath.

  • Addition: Dissolve malonyl dichloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the malonyl dichloride solution dropwise to the cooled morpholine solution over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, or until TLC analysis indicates the complete consumption of malonyl dichloride.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by recrystallization from a suitable solvent like ethanol.

    • If necessary, perform silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose experimental issues systematically.

G Start Experiment Complete CheckYield Is Yield Low or Zero? Start->CheckYield CheckPurity Is Product Impure/Oily? CheckYield->CheckPurity No ReagentCheck Check Reagents: 1. Was Malonyl Dichloride fresh/distilled? 2. Were solvents/amines anhydrous? CheckYield->ReagentCheck Yes WorkupCheck Review Workup: Was the organic layer washed with water and/or NaHCO₃ to remove salts? CheckPurity->WorkupCheck Yes Success Problem Solved CheckPurity->Success No StoichCheck Check Stoichiometry: Was at least 2 eq. of base (morpholine or Et₃N) used per acyl chloride group? ReagentCheck->StoichCheck Yes SolutionReagent Solution: Repeat with high-purity, anhydrous reagents under inert atmosphere. ReagentCheck->SolutionReagent No SolutionStoich Solution: Repeat with correct stoichiometry (e.g., 4 eq. morpholine or 2 eq. morpholine + 2 eq. Et₃N). StoichCheck->SolutionStoich No StoichCheck->Success Yes TLC_Check Analyze by TLC: Is there a spot corresponding to the mono-acylated product? WorkupCheck->TLC_Check Yes SolutionWorkup Solution: Re-dissolve product and perform aqueous washes. Recrystallize. WorkupCheck->SolutionWorkup No SolutionTLC Solution: Purify via column chromatography. TLC_Check->SolutionTLC Yes TLC_Check->Success No

Caption: A systematic workflow for troubleshooting.

References

  • Grokipedia. (n.d.). Malonyl chloride.
  • CymitQuimica. (n.d.). CAS 1663-67-8: Malonyl chloride.
  • Al-Ajely, M. S., Al-Rawi, J. M. A., & Elvidge, J. A. (1982). Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 1575-1578.
  • Odame, F., Hosten, E., Betz, R., Lobb, K., & Tshentu, Z. R. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986–994. Retrieved from [Link]

  • Sparkl. (n.d.). Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
  • Wikipedia. (n.d.). Malonyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Ioffe, D., & Kelson, M. (2019). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. INEOS OPEN, 2(2), 100-108.
  • ResearchGate. (2017). How can I synthesize polyamide from diacid chloride? Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to address the common challenges encountered in this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a bismorpholide of malonic acid, is a fundamental reaction often employing the condensation of a malonic acid derivative with morpholine. The most common route involves the use of a coupling agent to facilitate the formation of the two amide bonds. A prevalent and effective method utilizes malonyl dichloride as the activated form of malonic acid. The seemingly straightforward nature of this reaction can be deceptive, with yields often compromised by side reactions, improper stoichiometry, and suboptimal reaction conditions.

This guide will focus on the popular and effective method of reacting malonyl dichloride with morpholine, providing a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that can lead to diminished yields and impurities in the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.

  • Cause A: Hydrolysis of Malonyl Dichloride: Malonyl dichloride is highly susceptible to hydrolysis. Even trace amounts of water in the solvent or on the glassware can lead to the formation of malonic acid, which will not react under these conditions, thus reducing the effective concentration of your starting material.

  • Troubleshooting A:

    • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Using a solvent from a freshly opened bottle is highly recommended.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Incorrect Stoichiometry: An improper ratio of morpholine to malonyl dichloride can lead to the formation of mono-acylated byproducts or leave unreacted starting material.

  • Troubleshooting B:

    • Molar Ratio: A molar ratio of at least 2:1 of morpholine to malonyl dichloride is required. However, to drive the reaction to completion and to neutralize the HCl byproduct, a slight excess of morpholine (e.g., 2.2 equivalents) is often beneficial. The excess morpholine acts as a base to scavenge the HCl formed during the reaction, preventing the protonation of the morpholine nucleophile.

  • Cause C: Suboptimal Temperature Control: The reaction of malonyl dichloride with amines is highly exothermic. If the temperature is not controlled, side reactions can occur.

  • Troubleshooting C:

    • Controlled Addition: Add the malonyl dichloride dropwise to a cooled solution (0 °C) of morpholine in your chosen solvent. This allows for better heat dissipation and minimizes the formation of undesired byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

FAQ 2: I am observing a significant amount of a white precipitate that is not my product. What could it be?

This is a very common observation and is usually a positive indicator that the reaction is proceeding.

  • Identity of Precipitate: The white precipitate is most likely morpholine hydrochloride (morpholinium chloride). This salt is formed when the hydrochloric acid (HCl) generated during the amide bond formation reacts with a molecule of morpholine.

    • Reaction: C₄H₉NO + HCl → [C₄H₉NH₂O]⁺Cl⁻

  • Significance: The formation of this salt is expected and confirms that the acylation is occurring. It also removes HCl from the reaction mixture, which could otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Removal: This salt is typically insoluble in common organic solvents like DCM and can be easily removed by filtration at the end of the reaction or during the aqueous workup.

FAQ 3: My final product is difficult to purify and appears to be contaminated with a greasy or oily substance. What is the likely impurity and how can I remove it?

This issue often points to the formation of byproducts or the presence of unreacted starting materials.

  • Likely Impurity: A common impurity is the mono-acylated, mono-acid chloride intermediate, or its hydrolyzed form. Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time can lead to the presence of these intermediates.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will remove any remaining morpholine. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acidic species. Finally, a brine wash will help to remove residual water before drying the organic layer.

    • Recrystallization: The crude product can often be purified by recrystallization. A common solvent system for this is ethanol or isopropanol. The desired this compound should crystallize out upon cooling, leaving more soluble impurities in the mother liquor.

Experimental Protocol: Optimized Synthesis of this compound

This protocol incorporates the troubleshooting advice discussed above to maximize yield and purity.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Malonyl Dichloride140.96101.41 gUse freshly distilled or high purity.
Morpholine87.12221.92 gUse freshly opened bottle.
Dichloromethane (DCM)--50 mLAnhydrous grade.
Step-by-Step Procedure:
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Setup:

    • To the reaction flask, add morpholine (22 mmol, 1.92 g) and anhydrous DCM (30 mL).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Malonyl Dichloride:

    • In a separate, dry flask, dissolve malonyl dichloride (10 mmol, 1.41 g) in anhydrous DCM (20 mL).

    • Transfer this solution to the dropping funnel.

    • Add the malonyl dichloride solution dropwise to the stirred morpholine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of morpholine hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the morpholine hydrochloride precipitate. Wash the precipitate with a small amount of fresh DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 20 mL)

      • Saturated NaHCO₃ solution (2 x 20 mL)

      • Brine (1 x 20 mL)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or isopropanol to obtain pure this compound as a white crystalline solid.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues in the synthesis.

G cluster_start cluster_diagnosis cluster_solution cluster_end start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis: Moisture in reagents/glassware? start->check_hydrolysis check_stoichiometry Check Stoichiometry: Correct Morpholine:Acyl Chloride Ratio? check_hydrolysis->check_stoichiometry No sol_hydrolysis Use Anhydrous Solvents Dry Glassware Inert Atmosphere check_hydrolysis->sol_hydrolysis Yes check_temp Check Temperature Control: Exothermic reaction managed? check_stoichiometry->check_temp Yes sol_stoichiometry Use Slight Excess of Morpholine (e.g., 2.2 eq.) check_stoichiometry->sol_stoichiometry No check_workup Check Workup Procedure: Incomplete removal of byproducts? check_temp->check_workup Yes sol_temp Add Acyl Chloride Dropwise at 0°C check_temp->sol_temp No sol_workup Perform Acid/Base Washes Recrystallize Product check_workup->sol_workup Yes end_product Improved Yield & Purity sol_hydrolysis->end_product sol_stoichiometry->end_product sol_temp->end_product sol_workup->end_product

Caption: A troubleshooting workflow for the synthesis of this compound.

References

  • Synthesis of 1,3-dimorpholinopropan-1,3-dione. Molbase. Available at: [Link]

  • 1,3-Dimorpholinopropan-1,3-dione. ChemSrc. Available at: [Link]

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1,3-Di-morpholin-4-yl-propane-1,3-dione. This malonamide derivative is a valuable building block in organic synthesis due to its activated methylene group, which serves as a potent carbon nucleophile in a variety of bond-forming reactions.

This guide is structured to provide direct, actionable answers to common challenges encountered during experimental work. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reaction types where this compound is used as a nucleophile?

The core reactivity of this compound stems from the acidity of the protons on the central methylene (-CH2-) group, flanked by two electron-withdrawing carbonyl groups. This "active methylene" compound is readily deprotonated to form a stabilized carbanion (enolate), which can participate in several key C-C bond-forming reactions.

  • Knoevenagel Condensation: This is a nucleophilic addition of the malonamide to an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.[1][2] This reaction is fundamental for creating carbon-carbon double bonds.

  • Michael Addition (Conjugate Addition): The enolate of the malonamide can add to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. This is a powerful method for forming 1,5-dicarbonyl systems or other functionalized adducts.[3][4]

  • Aldol-Type Reactions: While classic aldol reactions involve aldehydes and ketones, active methylene compounds can participate in similar additions to carbonyl groups to form β-hydroxy dicarbonyl adducts.[5][6] These adducts can be unstable and may readily dehydrate.[5]

Reaction_Types cluster_reactions Common C-C Bond Forming Reactions Substrate 1,3-Di-morpholin-4-yl -propane-1,3-dione (Active Methylene Nucleophile) Knoevenagel Knoevenagel Condensation Substrate->Knoevenagel + Aldehyde/Ketone Michael Michael Addition Substrate->Michael + α,β-Unsaturated System Aldol Aldol-Type Addition Substrate->Aldol + Carbonyl Compound Troubleshooting_Logic Start Low Yield in Knoevenagel Condensation Catalyst Catalyst Issues Is the catalyst fresh? Is the loading optimal (5-10 mol%)? Is it the right pKa for the substrate? Start->Catalyst Check First Equilibrium Equilibrium Shift Is water being removed? (Dean-Stark, Mol. Sieves) Is the reaction reversible? Start->Equilibrium Check Second SideReactions Side Reactions Aldehyde self-condensation? (Use weaker base) Michael addition to product? (Shorten reaction time) Start->SideReactions Check Third Conditions Reaction Conditions Is the temperature optimal? (Try gentle heating, 40-80°C) Is the solvent appropriate? (Toluene for water removal) Start->Conditions Check Fourth Solution Optimized Reaction Catalyst->Solution Equilibrium->Solution SideReactions->Solution Conditions->Solution

Caption: Troubleshooting logic for low Knoevenagel condensation yields.

Troubleshooting Steps:

  • Catalyst Inactivity/Choice:

    • Problem: The catalyst may be old, impure, or simply not potent enough for your specific substrates.

    • Solution: Use a fresh bottle of your amine catalyst. If yields remain low, consider alternative catalysts. For challenging substrates, organocatalysts like L-proline or Lewis acids such as boric acid can be highly effective. [1]

  • Unfavorable Equilibrium:

    • Problem: The Knoevenagel condensation produces one equivalent of water. [1]In many cases, the reaction is reversible, and the presence of water can inhibit the reaction from proceeding to completion.

    • Solution: Remove water as it is formed. The most effective method is azeotropic removal using a Dean-Stark apparatus with a solvent like toluene. [1]Alternatively, adding molecular sieves to the reaction vessel can effectively sequester water. [1]

  • Side Reactions:

    • Problem: The two most common side reactions are the self-condensation of the aldehyde and a subsequent Michael addition of a second malonamide molecule to the newly formed α,β-unsaturated product. [7][8] * Solution:

      • To prevent aldehyde self-condensation, ensure you are using a weak base (e.g., piperidine, not NaOH). [7] * To minimize the Michael addition, monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessively long reaction times or high temperatures. [8]

  • Suboptimal Conditions:

    • Problem: The reaction temperature or solvent may not be ideal.

    • Solution: While many condensations work at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the rate and drive the reaction to completion. [8]If using a Dean-Stark trap, you will need to heat to the reflux temperature of your solvent (e.g., ~110°C for toluene).

Q4: For an asymmetric Michael addition, what class of catalysts should I explore to achieve high enantioselectivity?

Achieving high stereoselectivity is critical in drug development. For this, you must move beyond simple amine bases to chiral, bifunctional organocatalysts. These catalysts create a well-defined chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Recommendation: Bifunctional hydrogen-bond donors.

  • Primary Choices: Chiral Squaramides or Thioureas . [9][10][11]These catalysts possess both a hydrogen-bond donating group (the squaramide or thiourea N-H protons) and a basic site (often a tertiary amine).

  • Mechanism of Action: The catalyst works by simultaneously activating both reaction partners. The acidic N-H groups of the squaramide coordinate to and polarize the electrophile (the α,β-unsaturated system), making it more susceptible to attack. Concurrently, the basic amine site deprotonates the malonamide, bringing the resulting nucleophile into close, ordered proximity for a stereoselective attack. [11]* Examples: Catalysts derived from quinine or (R,R)-1,2-diphenylethylenediamine (DPEN) have shown excellent results in promoting highly enantioselective Michael additions. [10][12]

Catalyst Selection Summary

Reaction TypeCatalyst ClassRecommended CatalystsSolventTemp. (°C)Key Considerations
Knoevenagel Condensation Weak BasePiperidine, Pyridine, Ammonium Acetate [7]Ethanol, Toluene25 - 110Main goal is to avoid aldehyde self-condensation. Use of toluene allows for water removal. [1][7]
Knoevenagel (Difficult Substrates) Organocatalyst / Lewis AcidL-Proline, Boric Acid [1]Varies25 - 80Effective for sterically hindered or electronically deactivated substrates.
Michael Addition (Achiral) BaseWeak amine bases, DBUTHF, CH2Cl20 - 25Standard base catalysis is often sufficient if stereoselectivity is not required.
Michael Addition (Asymmetric) Bifunctional OrganocatalystChiral Squaramides, Chiral Thioureas [9][11]CH2Cl2, Toluene-20 to 25Essential for controlling stereochemistry. Catalyst loading is typically low (0.5-10 mol%). [10]

Key Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a reliable starting point for the condensation of this compound with an aldehyde.

Materials:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Aldehyde (1.0 equiv)

  • This compound (1.05 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (or chosen solvent)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv) and this compound (1.05 equiv).

  • Add enough ethanol to dissolve the reactants (typically a 0.1 to 0.5 M concentration).

  • Add the piperidine catalyst (0.1 equiv) to the stirred mixture.

  • Attach a reflux condenser and stir the reaction at room temperature or heat to a gentle reflux (e.g., 50-78°C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed. [8]6. Upon completion, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol. [7]7. If no precipitate forms, remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended for reactions that are sluggish or give low yields due to unfavorable equilibrium.

Materials:

  • Round-bottom flask with magnetic stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Aldehyde (1.0 equiv)

  • This compound (1.05 equiv)

  • Piperidine (0.1 equiv) or p-Toluenesulfonic acid (0.05 equiv)

  • Toluene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde (1.0 equiv) and this compound (1.05 equiv) to the flask.

  • Add toluene as the solvent.

  • Add the catalyst (e.g., piperidine, 0.1 equiv).

  • Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, the water-toluene azeotrope will distill and collect in the Dean-Stark trap, with the denser water settling to the bottom. [1]6. Continue refluxing until no more water collects in the trap and TLC analysis shows consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product via recrystallization or column chromatography.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and....
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Pandey, R., et al. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC - PubMed Central.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds.
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  • ChemNet. (n.d.). 1,3-di(morpholin-4-yl)propane-1,3-dithione.
  • PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2.
  • MDPI. (n.d.). Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid.
  • PubChem. (n.d.). 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione.
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Sources

Technical Support Center: Solvent Effects on the Reactivity of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,3-Di-morpholin-4-yl-propane-1,3-dione. This guide is designed to provide in-depth, practical solutions to common experimental challenges, focusing on the critical role of the solvent in modulating the reactivity of this unique β-dicarbonyl compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Core Concept: The Dynamic Nature of a β-Dicarbonyl

This compound, like other 1,3-dicarbonyl compounds, exists in a dynamic equilibrium between its diketo and enol tautomeric forms.[1][2] The reactivity of the central methylene group (the active methylene) is intrinsically linked to this equilibrium. The choice of solvent is arguably the most powerful tool a chemist has to shift this equilibrium and, consequently, control the reaction's outcome.

Polar solvents tend to stabilize the more polar diketo form through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygens.[3] Conversely, non-polar solvents favor the formation of the enol tautomer, which is stabilized by a strong intramolecular hydrogen bond, a state that is disrupted by competitive intermolecular hydrogen bonding from protic solvents.[1][3]

G cluster_diketo Diketo Tautomer (Favored in Polar Solvents) cluster_enol Enol Tautomer (Favored in Non-Polar Solvents) diketo This compound (Diketo form) solvent_polar Polar Solvent (e.g., H₂O, MeOH) Forms intermolecular H-bonds diketo->solvent_polar Stabilization enol Enol form with intramolecular H-bond diketo->enol Tautomerization solvent_nonpolar Non-Polar Solvent (e.g., Hexane, Toluene) Minimal interaction enol->solvent_nonpolar Favored Environment

Caption: Keto-Enol equilibrium and solvent influence.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish or fails to initiate. I've checked my reagents, but could the solvent be the problem?

A1: Absolutely. The issue likely stems from either poor solubility or the solvent stabilizing an unreactive form of the dione.

Causality: this compound possesses both polar (amide carbonyls, ether oxygens) and non-polar (aliphatic rings) characteristics. Its solubility can be unpredictable. More importantly, if your reaction requires the formation of an enolate via deprotonation of the active methylene, the solvent's properties are paramount.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can solvate and stabilize the diketone starting material so effectively that the energy barrier to deprotonation becomes too high.[1][4] They can also protonate the enolate intermediate as soon as it forms, quenching the reaction.[5]

  • Highly Polar Aprotic Solvents (e.g., DMSO, DMF): While excellent at dissolving many reagents, these solvents can strongly coordinate with cations, which may be crucial for activating your electrophile. They also favor the diketo form, potentially reducing the concentration of the more readily deprotonated enol.[3][6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is a primary concern here. If your dione or other reagents do not dissolve, the reaction will not proceed in a homogeneous phase, leading to extremely slow or non-existent reactivity.

Troubleshooting Steps:

  • Verify Solubility: Before running the reaction, perform a simple solubility test with your dione in the chosen solvent at the intended reaction temperature.

  • Switch Solvent Class:

    • If you are in a protic solvent, switch to a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). THF is a workhorse for enolate chemistry as it is a weakly coordinating solvent that promotes C-alkylation.[6]

    • If you are in a non-polar solvent and observing solubility issues, move to a moderately polar aprotic solvent like Dichloromethane (DCM) or THF.

  • Consider a Solvent Blend: Sometimes a mixture (e.g., Toluene/THF) can provide the optimal balance of solubility and reactivity.

Q2: My reaction is messy, yielding a mixture of products and a low yield of the desired compound. How can solvent choice improve selectivity?

A2: This classic issue in β-dicarbonyl chemistry points to a competition between C-alkylation and O-alkylation of the enolate intermediate. The solvent plays a decisive role in directing this selectivity.

Causality: Once the active methylene is deprotonated, it forms an ambident enolate nucleophile with negative charge density on both the central carbon and the oxygen atoms.

  • C-Alkylation (Desired for many reactions): This pathway is favored in weakly coordinating or non-polar solvents like THF, Diethyl Ether, or Toluene.[6] In these environments, the counter-ion (e.g., Li⁺, Na⁺) remains tightly associated with the oxygen atom, sterically hindering attack at that position and leaving the carbon atom as the more accessible nucleophilic site.[7]

  • O-Alkylation (Often an undesired byproduct): This pathway is more prevalent in strongly coordinating, polar aprotic solvents like DMSO, HMPA, or DMPU.[6] These solvents effectively solvate the cation, creating a "naked" or free enolate. In this state, the reaction becomes more charge-controlled, and attack often occurs at the more electronegative oxygen atom.[6][7]

G cluster_C C-Alkylation Pathway cluster_O O-Alkylation Pathway enolate Enolate Intermediate (Ambident Nucleophile) solvent_c Weakly Coordinating Solvent (e.g., THF) enolate->solvent_c Reacts in... solvent_o Strongly Coordinating Solvent (e.g., DMSO, HMPA) enolate->solvent_o Reacts in... product_c C-Alkylated Product (Generally Favored) solvent_c->product_c Promotes product_o O-Alkylated Byproduct solvent_o->product_o Promotes

Caption: Competing C- vs. O-alkylation pathways.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, characterize the main byproduct. If it is an O-alkylated species, a solvent change is necessary.

  • Shift to Less Polar/Coordinating Solvents: If you are using DMSO or DMF, switch to THF. This is the single most effective change to favor C-alkylation.[7]

  • Change the Counter-ion: While not a solvent effect, it's related. Harder cations like Li⁺ favor C-alkylation more than softer cations like K⁺. The choice of base (e.g., LDA vs. KHMDS) can influence the outcome.

Q3: How can I systematically determine the optimal solvent for a new reaction with this compound?

A3: A systematic solvent screening is a cornerstone of process development. This involves running a series of small-scale, parallel experiments while keeping all other variables constant.

Causality: The ideal solvent must satisfy several criteria: dissolve all reactants, not react with any reagents, facilitate the desired reaction pathway at a reasonable rate, and allow for easy product isolation. A screening approach is the most efficient way to probe these factors empirically.

Experimental Protocol: Parallel Solvent Screening

G start Define Reaction (Substrate, Reagent, Base, Temp.) setup Prepare 6 Vials with Stir Bars start->setup add_reagents Add Dione, Reagent, and Base to Each Vial setup->add_reagents add_solvents Add a Different Test Solvent to Each Vial add_reagents->add_solvents run_rxn Run Reactions in Parallel (e.g., 24h at RT) add_solvents->run_rxn quench Quench All Reactions Simultaneously run_rxn->quench analyze Analyze Each Reaction Mixture (TLC, LC-MS, qNMR) quench->analyze select Select Solvent with Best Yield and Purity analyze->select

Caption: Workflow for a parallel solvent screening experiment.

Step-by-Step Methodology:

  • Select a Diverse Solvent Set: Choose solvents that span a range of polarities and coordinating abilities. A good starting set is:

    • Non-Polar: Toluene

    • Ethereal (Weakly Coordinating): THF, Dioxane

    • Halogenated: DCM

    • Polar Aprotic (Non-Coordinating): Acetonitrile

    • Polar Aprotic (Coordinating): DMSO

  • Setup: In parallel reaction vials, add this compound (e.g., 0.1 mmol), your electrophile (e.g., 0.11 mmol), and any other solids.

  • Solvent Addition: Add the same volume (e.g., 1.0 mL) of each test solvent to its respective vial.

  • Initiation: Add the base or catalyst to start the reactions.

  • Monitoring: Stir all reactions under identical conditions (temperature, atmosphere). Take small aliquots for analysis by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h) to monitor conversion and byproduct formation.

  • Analysis: Compare the final reaction mixtures. The ideal solvent will show high conversion to the desired product with minimal byproducts.

Data Presentation: Summarize your findings in a table for clear comparison.

SolventDielectric Constant (ε)Polarity IndexOutcome (Relative Yield/Purity by LC-MS)Notes
Toluene2.42.4Low ConversionPoor Solubility
THF7.64.0High Yield, Good PurityFavored C-Alkylation
DCM9.13.1Moderate YieldSide reactions observed
Acetonitrile37.55.8Moderate Yield, Mixed ProductsPossible O-Alkylation
DMSO477.2High Conversion, Low PuritySignificant O-Alkylation

Note: This table is illustrative. Actual results must be determined experimentally.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1829. Retrieved from [Link]

  • Quora. (2016). What are the effects of non-polar and polar solvents on enolate reactions? Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Retrieved from [Link]

  • Neuman, R. C., Jr. (n.d.). Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrogen Bonding. Retrieved from [Link]

  • YouTube. (2023). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.2.2: Hydrogen Bonding. Retrieved from [Link]

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Macmillan Group. (2008). Enolate Seminar. Retrieved from [Link]

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Technical Support Center: Synthesis and Purification of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the removal of byproducts, encountered during its preparation. Our focus is on providing practical, field-tested insights to ensure the synthesis of a high-purity final product.

Introduction to the Synthesis

The synthesis of this compound, a symmetrical bis-amide, is most commonly achieved through the reaction of malonyl dichloride with morpholine. This reaction, while straightforward in principle, is sensitive to experimental conditions. The high reactivity of malonyl dichloride makes it susceptible to side reactions, leading to the formation of various byproducts that can complicate purification and compromise the purity of the final compound. Understanding the nature of these byproducts and their formation is paramount to developing effective purification strategies.

A typical synthetic route involves the slow addition of malonyl dichloride to a solution of morpholine in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

FAQ 1: My reaction mixture is highly viscous and difficult to stir. What is causing this, and how can I resolve it?

Answer:

High viscosity in the reaction mixture is often due to the formation of morpholine hydrochloride salt as a byproduct. This salt can precipitate out of many organic solvents, creating a thick slurry.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a solvent that can partially dissolve the hydrochloride salt or keep it as a fine, stirrable suspension. Dichloromethane or tetrahydrofuran (THF) are common choices.

  • Efficient Stirring: Use a mechanical stirrer for larger-scale reactions to ensure proper mixing.

  • Controlled Addition: Add the malonyl dichloride slowly to a well-stirred solution of morpholine. This helps to dissipate the heat of the reaction and can prevent the rapid precipitation of large salt clumps.

  • Tertiary Amine Base: The inclusion of a non-nucleophilic tertiary amine, such as triethylamine, can be beneficial. It will react with the generated HCl to form triethylamine hydrochloride, which may have better solubility or form a more manageable suspension in your chosen solvent.

FAQ 2: My TLC plate shows multiple spots after the reaction. What are the likely identities of these byproducts?

Answer:

The appearance of multiple spots on a TLC plate is a common observation. The likely byproducts in this synthesis, in order of decreasing polarity (and thus lower Rf values on a normal phase silica gel plate), are:

  • Malonic Acid: This is a highly polar byproduct resulting from the hydrolysis of malonyl dichloride by any trace moisture present in the reactants or solvent.[1][2]

  • 3-morpholino-3-oxopropanoic acid (Mono-acylated byproduct): This intermediate forms when only one of the acyl chloride groups of malonyl dichloride has reacted with morpholine, followed by hydrolysis of the remaining acyl chloride.

  • This compound (Desired Product): Your target compound.

  • Unreacted Morpholine: If an excess of morpholine was used, it will appear as a spot on the TLC.

  • Ketene Derivatives: In the presence of a non-nucleophilic base, malonyl dichloride can form highly reactive ketene intermediates, which can then polymerize or react with other species to form a range of byproducts.[3][4]

Workflow for TLC Analysis:

TLC_Analysis cluster_0 Sample Preparation cluster_1 TLC Development cluster_2 Interpretation Reaction_Mixture Aliquot of Reaction Mixture Dissolve Dissolve in suitable solvent (e.g., Dichloromethane) Reaction_Mixture->Dissolve Spot_TLC Spot on Silica Gel TLC Plate Dissolve->Spot_TLC Spot alongside starting material references Elute Elute with appropriate mobile phase Spot_TLC->Elute Visualize Visualize under UV light and/or with a stain Elute->Visualize Analyze_Spots Analyze Rf values of spots Visualize->Analyze_Spots Identify_Byproducts Identify potential byproducts based on polarity Analyze_Spots->Identify_Byproducts

Caption: Workflow for TLC analysis of the reaction mixture.

FAQ 3: The spot corresponding to my byproduct is streaking on the TLC plate. How can I get a clean separation?

Answer:

Streaking of spots on a TLC plate, particularly those at a low Rf value, is often indicative of a highly polar, acidic compound like malonic acid or 3-morpholino-3-oxopropanoic acid. These acidic compounds can interact strongly with the silica gel stationary phase.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane).[3][4][5] The acid in the mobile phase will protonate the carboxylic acid byproducts, reducing their interaction with the silica gel and resulting in more compact spots and better separation.

  • Increase Mobile Phase Polarity: A more polar solvent system, such as a higher percentage of ethyl acetate or the addition of methanol, can also help to move the acidic byproducts up the plate and reduce streaking. A common mobile phase to try is a mixture of dichloromethane and methanol.

FAQ 4: My purified product has a lower than expected melting point and a broad melting range. What impurity is likely present?

Answer:

A depressed and broad melting point is a classic sign of an impure compound. The most likely culprit in this case, assuming the more polar impurities have been removed, is the mono-acylated byproduct, 3-morpholino-3-oxopropanoic acid. Its presence, even in small amounts, can significantly impact the melting point of the desired product.

Troubleshooting Steps:

  • Aqueous Wash: During your workup, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can effectively remove acidic byproducts like malonic acid and 3-morpholino-3-oxopropanoic acid by converting them into their water-soluble salts.

  • Recrystallization: If a basic wash is not sufficient or was not performed, careful recrystallization is necessary.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your desired product, this compound, is sparingly soluble at room temperature but highly soluble at elevated temperatures. The byproducts should ideally have different solubility profiles. Good starting points for solvent screening include ethanol, isopropanol, or ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[6][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

FAQ 5: How can I use NMR and Mass Spectrometry to confirm the purity of my product and identify byproducts?

Answer:

NMR and Mass Spectrometry are powerful tools for structural elucidation and purity assessment.

Expected Analytical Data:

Compound1H NMR (CDCl3, approximate δ ppm)13C NMR (CDCl3, approximate δ ppm)Mass Spectrometry (EI-MS) m/z
This compound 3.4-3.8 (m, 16H, morpholine CH2), ~3.5 (s, 2H, malonyl CH2)~42-46 (morpholine CH2), ~66-68 (morpholine CH2O), ~165 (C=O)M+ at 242.27. Key fragments from cleavage of the amide bond.[8][9]
3-morpholino-3-oxopropanoic acid 3.4-3.8 (m, 8H, morpholine CH2), ~3.6 (s, 2H, malonyl CH2), broad singlet for COOH~42-46 (morpholine CH2), ~66-68 (morpholine CH2O), ~166 (amide C=O), ~171 (acid C=O)M+ at 173.16.
Malonic Acid ~3.5 (s, 2H, malonyl CH2), broad singlet for COOH~40 (CH2), ~171 (C=O)M+ at 104.06.

Interpreting the Data:

  • 1H NMR: The presence of a broad singlet in the downfield region (typically >10 ppm, though this can vary with solvent and concentration) is indicative of a carboxylic acid proton from either malonic acid or the mono-acylated byproduct. The integration of the morpholine protons to the malonyl CH2 protons should be 8:1 for the desired product.

  • 13C NMR: The presence of a carbonyl signal around 171 ppm suggests a carboxylic acid impurity. The desired product should have a single amide carbonyl signal around 165 ppm.[1][10][11]

  • Mass Spectrometry: The molecular ion peak will clearly differentiate between the desired product (m/z 242) and the byproducts. Fragmentation patterns can also be informative, with amides often showing cleavage of the N-CO bond.[8][9][12]

Logical Workflow for Byproduct Removal:

Byproduct_Removal Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Wash with NaHCO3 solution) Crude_Product->Aqueous_Workup Removes acidic byproducts Recrystallization Recrystallization Aqueous_Workup->Recrystallization Removes remaining impurities Purity_Check Check Purity (TLC, MP, NMR) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity acceptable Impure_Product Product still impure Purity_Check->Impure_Product Purity not acceptable Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography If recrystallization fails Column_Chromatography->Purity_Check

Caption: A logical workflow for the purification of this compound.

Conclusion

The successful synthesis of high-purity this compound hinges on the careful control of reaction conditions to minimize byproduct formation and the application of appropriate purification techniques. By understanding the potential impurities and employing the troubleshooting strategies outlined in this guide, researchers can overcome common synthetic hurdles and achieve their desired product quality.

References

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  • Royal Society of Chemistry. (2015). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Al-Deyab, S. S., & Al-Resayes, S. I. (2011). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2018). (a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. Retrieved from [Link]

  • McNulty, J., Vemula, R., & Krishnamoorthy, V. (2012). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). ResearchGate. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Maleamic acid. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20138-20146. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

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  • Oh-oka, H., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(10), 1647. Retrieved from [Link]

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  • Tanaka, H., et al. (2011). Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates. ResearchGate. Retrieved from [Link]

  • Orelli, L. R., et al. (2006). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. ResearchGate. Retrieved from [Link]

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  • LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from [Link]

  • de Miranda, A. S., et al. (2015). enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 38(2), 287-291. Retrieved from [Link]

  • Zhang, Y., & Carreira, E. M. (2018). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic letters, 20(13), 3808–3811. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(Morpholin-4-yl)-2-(pyridin-3-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]

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Technical Support Center: Characterization of Impurities in 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and characterization of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your work.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Question 1: I've synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the likely impurities and how can I identify them?

Answer:

Unexpected signals in your NMR spectrum often point to the presence of reaction byproducts or unreacted starting materials. The synthesis of this compound likely involves the reaction of a malonic acid derivative (e.g., malonyl chloride) with morpholine.[1][][3] Given this, several common impurities can arise.

Pillar of Expertise: Understanding the Causality

The primary reaction is a nucleophilic acyl substitution.[3] Side reactions can occur due to the reactivity of the starting materials and intermediates, as well as the reaction conditions. For instance, the reaction is often exothermic, and poor temperature control can lead to increased byproduct formation.[1]

Potential Impurities and Their Spectroscopic Signatures:

Potential Impurity Likely ¹H NMR Signals (in CDCl₃) Likely ¹³C NMR Signals (in CDCl₃) Rationale for Formation
Morpholine (Starting Material) ~2.8-3.0 ppm (t), ~3.7-3.9 ppm (t), broad singlet for N-H~46 ppm, ~67 ppmIncomplete reaction or excess reagent used.
N-acetylmorpholine ~2.1 ppm (s, acetyl CH₃), ~3.5-3.7 ppm (m, morpholine CH₂)~21 ppm (CH₃), ~41, ~45, ~66 ppm (morpholine), ~170 ppm (C=O)If an acetylating agent is used as a precursor or byproduct.
Mono-acylated propane-1,3-dione Signals for both morpholine and a reactive acyl group (e.g., acyl chloride)Will show a mix of signals from the starting dione and the product.Incomplete reaction; one of the two reactive sites on the propane-1,3-dione has not reacted.
Hydrolyzed Malonic Acid Broad singlet for carboxylic acid protons (>10 ppm)~41 ppm (CH₂), ~172 ppm (C=O)Presence of water in the reaction can hydrolyze the starting malonic acid derivative.

Troubleshooting Workflow:

  • Re-examine Reaction Conditions:

    • Temperature Control: Was the reaction kept at a low temperature, especially during the addition of reagents? Exothermic reactions can lead to side product formation.[1]

    • Stoichiometry: Was the molar ratio of morpholine to the malonic acid derivative carefully controlled? An excess of either can lead to the presence of starting materials in the final product.

    • Moisture: Were anhydrous solvents and reagents used? The presence of water can lead to hydrolysis of the starting material.

  • Advanced Spectroscopic Analysis:

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for definitively assigning proton and carbon signals and identifying connectivity between atoms, which can help in elucidating the structure of unknown impurities.[4]

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the impurities. This can help in proposing molecular formulas.

  • Chromatographic Separation and Isolation:

    • Flash Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the impurities from the desired product.

    • Preparative HPLC: For closely eluting impurities, preparative HPLC can provide higher resolution and yield purer fractions for individual analysis.

Question 2: My HPLC analysis shows a main peak for the product, but there are several smaller, poorly resolved peaks. How can I improve the separation and identify these minor components?

Answer:

Poor resolution in HPLC can be due to a variety of factors, from the mobile phase composition to the column chemistry. The goal is to optimize the separation to a baseline resolution, allowing for accurate quantification and potential isolation of the impurities.

Pillar of Trustworthiness: A Self-Validating Protocol

A robust HPLC method should be reproducible and provide consistent results. Method development should be systematic, varying one parameter at a time to observe its effect on the separation.

HPLC Method Development and Troubleshooting:

Parameter Troubleshooting Steps Rationale
Mobile Phase Gradient Elution: If you are using an isocratic method, switch to a gradient. Start with a higher percentage of the weaker solvent (e.g., water or hexane) and gradually increase the percentage of the stronger organic solvent (e.g., acetonitrile or ethyl acetate).A gradient can help to resolve compounds with a wider range of polarities.
Solvent Choice: Try different organic modifiers (e.g., acetonitrile vs. methanol).Acetonitrile and methanol have different selectivities and can alter the elution order of your compounds.
pH of Aqueous Phase: If using a reversed-phase column, adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate) can significantly impact the retention and peak shape of ionizable compounds.The protonation state of your analyte and any acidic or basic impurities will affect their interaction with the stationary phase.
Stationary Phase Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).Different stationary phases offer different selectivities based on hydrophobicity, aromaticity, and shape.
Flow Rate & Temperature Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.Slower flow rates can lead to sharper peaks and better separation.
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.Temperature affects the thermodynamics of the separation.

Impurity Identification Workflow:

HPLC_Impurity_ID cluster_0 HPLC Analysis cluster_1 Identification Initial HPLC Initial HPLC Run (Poor Resolution) Method Dev Systematic Method Development Initial HPLC->Method Dev Troubleshoot Optimized HPLC Optimized HPLC Run (Baseline Resolution) Method Dev->Optimized HPLC LC_MS LC-MS Analysis Optimized HPLC->LC_MS Hypothesize Masses Fraction Fraction Collection (Preparative HPLC) Optimized HPLC->Fraction Structure Structure Elucidation LC_MS->Structure NMR NMR of Isolated Impurity Fraction->NMR NMR->Structure

Caption: Workflow for HPLC method development and subsequent impurity identification.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound and how should it be stored?

A1: As a 1,3-dione, this compound has the potential for keto-enol tautomerism. The methylene protons between the two carbonyl groups can be acidic, making the compound susceptible to degradation in the presence of strong acids or bases. Amide bonds are generally stable but can be hydrolyzed under harsh acidic or basic conditions.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?

A2: While GC-MS is a powerful analytical technique, its suitability depends on the thermal stability and volatility of the compound. This compound has a relatively high molecular weight and multiple polar functional groups, which may result in a high boiling point and potential for thermal degradation in the GC inlet.[5] It is advisable to first perform a thermogravimetric analysis (TGA) to assess its thermal stability. If the compound is not sufficiently volatile or is thermally labile, HPLC or LC-MS would be the preferred analytical methods.

Q3: What are the key safety precautions to take when handling this compound and its precursors?

A3: The synthesis of this compound may involve corrosive and lachrymatory reagents such as acyl chlorides.[1] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The final product's toxicological properties may not be fully characterized, so it should be handled with care. Refer to the Safety Data Sheet (SDS) for the specific hazards associated with all chemicals used.

III. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum. A DEPT-135 experiment can be useful to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If impurities are present or assignments are ambiguous, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[4]

IV. Visualization of Key Relationships

Synthesis_and_Impurities MA Malonic Acid Derivative Product 1,3-Di-morpholin-4-yl -propane-1,3-dione MA->Product Reacts with Impurity2 Mono-acylated Intermediate MA->Impurity2 Incomplete Reaction Impurity3 Hydrolyzed Malonic Acid MA->Impurity3 Presence of Water M Morpholine M->Product Impurity1 Unreacted Morpholine M->Impurity1 Incomplete Reaction Solvent Anhydrous Solvent Solvent->Product Reaction Medium

Caption: Relationship between starting materials and potential impurities in the synthesis.

V. References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from

  • Echemi. (n.d.). This compound. Retrieved from

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from

Sources

Validation & Comparative

Comparative Reactivity Analysis: 1,3-Di-morpholin-4-yl-propane-1,3-dione vs. 1,3-Diphenyl-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

As a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of 1,3-di-morpholin-4-yl-propane-1,3-dione and the well-characterized 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). This analysis is grounded in fundamental principles of organic chemistry, offering predictive insights for reaction design and optimization, particularly in scenarios where direct experimental data for the dimorpholino analog is limited.

Structural and Electronic Overview

The reactivity of β-dicarbonyl compounds is intrinsically linked to the nature of the substituents flanking the carbonyl groups. These substituents dictate the electronic and steric environment of the molecule, influencing key chemical properties such as the acidity of the α-proton and the equilibrium of keto-enol tautomerism.

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) is a classic β-diketone where the carbonyl groups are flanked by phenyl rings. The phenyl groups exert a significant electron-withdrawing effect through resonance, which delocalizes the negative charge of the conjugate base, thereby increasing the acidity of the central methylene protons.

This compound is a β-keto amide. The nitrogen atom of the morpholino group can donate its lone pair of electrons to the adjacent carbonyl carbon via resonance. This electron-donating effect increases the electron density on the carbonyl oxygen and reduces the electrophilicity of the carbonyl carbon.

Below is a diagram illustrating the structural differences and the key electronic effects at play.

Caption: Structural comparison of the two β-dicarbonyl compounds.

Keto-Enol Tautomerism

β-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers. The stability of the enol form is largely dependent on the formation of an intramolecular hydrogen bond and the electronic nature of the substituents.

  • 1,3-Diphenyl-1,3-propanedione: This compound predominantly exists in its enol form in non-polar solvents. The phenyl groups' resonance stabilization of the conjugated system in the enol form, along with the formation of a stable six-membered hydrogen-bonded ring, makes the enol tautomer particularly favorable.

  • This compound: The electron-donating morpholino groups are expected to destabilize the enol form. By increasing the electron density on the carbonyl carbons, they reduce the double bond character of the C-C bond in the enol form, making it less stable compared to the keto form.

The following diagram illustrates the keto-enol tautomerism for a generic β-dicarbonyl compound.

G a Keto Form b Enol Form a->b Tautomerization b->a

Caption: General equilibrium between keto and enol tautomers.

Acidity of the α-Proton

The acidity of the methylene protons between the two carbonyl groups is a crucial determinant of the reactivity of β-dicarbonyl compounds, as it dictates the ease of enolate formation.

CompoundSubstituent EffectPredicted pKaConsequence for Reactivity
1,3-Diphenyl-1,3-propanedione Phenyl groups are electron-withdrawing via resonance, stabilizing the conjugate base.~9More acidic, readily forms an enolate.
This compound Morpholino groups are electron-donating via resonance, destabilizing the conjugate base.Higher than 9Less acidic, requires a stronger base to form the enolate.

Comparative Reactivity in Key Transformations

The differences in electronic and steric properties lead to predictable differences in reactivity in common synthetic transformations.

Alkylation and Acylation Reactions

These reactions proceed via the enolate intermediate. The ease of enolate formation and the nucleophilicity of the resulting enolate are key factors.

  • 1,3-Diphenyl-1,3-propanedione: Due to the lower pKa, it can be deprotonated by a wider range of bases. The resulting enolate is highly stabilized by the two phenyl groups, making it a soft nucleophile. It readily undergoes alkylation and acylation at the central carbon.

  • This compound: A stronger base is required for deprotonation. The resulting enolate is expected to be a harder and more reactive nucleophile due to the electron-donating nature of the morpholino groups. However, the bulky morpholino groups may sterically hinder the approach of electrophiles to the central carbon.

Condensation Reactions (e.g., Knoevenagel, Michael)

These reactions also rely on the formation of an enolate.

  • 1,3-Diphenyl-1,3-propanedione: It is an excellent substrate for condensation reactions due to the ease of enolate formation.

  • This compound: While the enolate is less readily formed, its potentially higher reactivity could lead to faster reaction rates once formed, provided steric hindrance is not prohibitive. The choice of base and reaction conditions would be critical.

Experimental Protocols

General Procedure for Enolate Generation and Alkylation

Objective: To provide a comparative framework for the alkylation of the two compounds.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • This compound

  • Sodium ethoxide (NaOEt)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

Procedure for 1,3-Diphenyl-1,3-propanedione:

  • Dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NaOEt (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add MeI (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Anticipated Modifications for this compound:

  • Base: A stronger base, such as NaH, may be required to achieve complete deprotonation due to the higher predicted pKa.

  • Reaction Time: The reaction time may need to be extended if the rate of enolate formation is slower.

  • Steric Hindrance: The yield of the alkylated product might be lower due to steric hindrance from the bulky morpholino groups.

The following workflow diagram outlines the decision-making process for optimizing the alkylation reaction.

G start Start: Alkylation Reaction base_choice Choose Base start->base_choice naoet NaOEt base_choice->naoet For Diphenyl nah NaH base_choice->nah For Dimorpholino reaction Run Reaction naoet->reaction nah->reaction tlc Monitor by TLC reaction->tlc complete Reaction Complete? tlc->complete yes Yes complete->yes Yes no No complete->no No workup Aqueous Workup yes->workup no->reaction Increase Time/Temp end End: Purified Product workup->end

Caption: Workflow for optimizing the alkylation of β-dicarbonyls.

Conclusion

The reactivity of this compound is predicted to differ significantly from that of 1,3-diphenyl-1,3-propanedione. The electron-donating and sterically bulky morpholino groups are expected to decrease the acidity of the α-protons and destabilize the enol tautomer. Consequently, stronger reaction conditions (e.g., a stronger base) may be necessary to effect transformations that proceed via an enolate intermediate. However, the enolate of the dimorpholino compound, once formed, may exhibit higher nucleophilicity. These predictions provide a solid foundation for designing synthetic routes and troubleshooting experimental outcomes when working with this less-common β-keto amide.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

A Comparative Guide to the Biological Activity of 1,3-Propane-1,3-dione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3-propane-1,3-dione scaffold and its heterocyclic analogs have emerged as a versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives, with a focus on their antifungal, anticancer, and antimicrobial properties. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for their work in this promising area.

Antifungal Potential: A Promising Alternative to Conventional Therapies

The rise of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents. Derivatives of 1,3-diarylpropane-1,3-diones have shown considerable promise in this regard. Their structural similarity to curcumin, a natural compound with known pharmacological activities, has spurred investigations into their antifungal efficacy.

Notably, two such derivatives, Parsol 1789 and Eusolex 8021, have demonstrated significant activity against various fungal strains.[1] In a comparative study, both compounds exhibited antifungal activity comparable to the reference drug fluconazole against Paracoccidioides brasiliensis and Cryptococcus neoformans.[1] Furthermore, they were found to be significantly more potent than fluconazole against Sporothrix schenckii, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for both compounds, compared to 64 µg/mL for fluconazole.[1]

The mechanism of action for some antifungal derivatives has been elucidated. For instance, certain 1,3,4-thiadiazole derivatives have been shown to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the 14-α-sterol demethylase enzyme.[2] This targeted approach offers a potential advantage over existing antifungals and warrants further investigation.

Comparative Antifungal Activity Data
Compound/DrugFungal StrainMIC (µg/mL)Reference
Parsol 1789Sporothrix schenckii16[1]
Eusolex 8021Sporothrix schenckii16[1]
FluconazoleSporothrix schenckii64[1]
Compound 3l (a 1,3,4-thiadiazole derivative)Candida albicans ATCC 102315[2]
Compound 3k (a 1,3,4-thiadiazole derivative)Candida albicans ATCC 1023110[2]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The quest for more effective and less toxic cancer therapies is a continuous effort. Several derivatives of 1,3-propane-1,3-dione and related heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

For example, 1,3-diphenyl-3-(phenylthio)propan-1-ones, a class of β-aryl-β-mercapto ketones, have shown high cytotoxic activity against MCF-7 human breast cancer cells, even surpassing the reference drug Tamoxifen in some cases.[3] The design of these compounds incorporates a tertiary amine moiety, a typical pharmacophore of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, suggesting a potential mechanism of action involving the estrogen receptor pathway.

Furthermore, 1,3,4-thiadiazole derivatives have also been extensively studied for their anticancer potential.[4][5][6][7] One study reported a derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, with potent anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively.[5][7] In silico studies suggest a multitarget mode of action for these compounds, potentially involving the activation of caspases and BAX proteins, key players in the apoptotic pathway.[5][7]

Comparative Anticancer Activity Data
Compound/DrugCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[5][7]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4[5][7]
DoxorubicinNCI-ADR/RES (Lung Cancer)~1.7 µg/mL[1]
Parsol 1789NCI-ADR/RES (Lung Cancer)~1.1 µg/mL[1]

Antimicrobial Properties: A Broad Spectrum of Activity

Beyond their antifungal and anticancer activities, various derivatives have also shown promising antibacterial effects. For instance, new series of 1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[8][9][10]

One study highlighted that the antimicrobial activity of these compounds is dependent on the nature of the substituent at the thiadiazole nucleus.[8] This underscores the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of these derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays commonly used in the evaluation of these compounds.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compound C Inoculate microtiter plate wells with microbial suspension and test compound A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted test compounds. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Culture and harvest cancer cells B Seed cells into a 96-well plate and allow to attach A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well and incubate D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 value G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Conclusion

The 1,3-propane-1,3-dione scaffold and its analogs represent a rich source of biologically active molecules with demonstrated potential as antifungal, anticancer, and antimicrobial agents. The comparative data presented in this guide highlight the promising efficacy of these compounds, often comparable or superior to existing drugs. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical class. Future studies focusing on lead optimization, mechanism of action elucidation, and in vivo efficacy are warranted to translate these promising in vitro findings into clinically viable therapies.

References

  • [Request PDF] Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. (2025-08-06).
  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018-11-29).
  • Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy. (2025-05-13).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
  • 1,3-DI-MORPHOLIN-4-YL-PROPANE-1,3-DIONE.
  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022-03-10).
  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024-09-19).
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18).
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. (2024-05-08).
  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022-10-17).
  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2.
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
  • Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. (2025-01-08).
  • 1,3-propane diol derivatives as bioactive compounds.
  • Novel 1,3-oxazepine-4,7-dione derivatives with antimicrobial anticancer and corrosion inhibition potential. (2026-01-04).
  • Indane-1,3-Dione: From Synthetic Strategies to Applications.

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Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Diones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing dione scaffolds, a prevalent motif in modern medicinal chemistry. We will dissect the roles of individual structural components, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical class.

Introduction: The Strategic Importance of the Morpholine-Dione Scaffold

The morpholine ring is a highly valued building block in drug design, primarily because it often imparts favorable physicochemical properties. Its non-aromatic, heterocyclic nature can improve aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, thereby enhancing interactions with biological targets. When coupled with a dione-containing core (such as a hydantoin, piperazinedione, or related structure), the resulting scaffold offers a rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize potency, selectivity, and pharmacokinetic profiles.

These scaffolds have been successfully employed in the development of inhibitors for various enzyme classes, most notably protein kinases such as the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer. Understanding the SAR of this chemotype is therefore critical for the rational design of next-generation therapeutics.

Core Structure-Activity Relationship Analysis

The fundamental morpholine-dione scaffold can be systematically modified at several key positions to modulate its biological activity. We will explore these positions using a generalized structure, drawing on examples from the development of PI3K/mTOR inhibitors.

Key Structural Regions for Modification

SAR_Points cluster_scaffold Generalized Morpholine-Dione Scaffold cluster_nodes Scaffold R1 Position R1: Aromatic/Heterocyclic Systems R1->Scaffold Modulates kinase selectivity and lipophilicity R2 Position R2: H-bond Donors/Acceptors R2->Scaffold Often interacts with hinge region of kinases R3 Position R3: Morpholine Substitutions R3->Scaffold Impacts solubility and metabolic stability X Core Atom X: Modulates Geometry X->Scaffold Replacement (e.g., C, N) alters core properties

Caption: Key modification points on a generalized morpholine-dione scaffold.

  • The Morpholine Moiety (Position R3): The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor, frequently anchoring the inhibitor to the hinge region of a kinase's ATP-binding pocket.[1] Studies on the PI3K inhibitor ZSTK474, which contains two morpholine groups, revealed that replacing even one morpholine with a piperazine ring led to a significant (36-fold) reduction in PI3Kα inhibitory activity.[2] This highlights the sensitivity of this position and the importance of the oxygen atom for potent inhibition. However, substitutions on the carbon atoms of the morpholine ring (R3) can be tolerated and are used to fine-tune solubility and cell permeability.

  • The Dione Core and its Substituents (Position R2): The dione ring system provides a rigid core for orienting other functional groups. Substituents at the R2 position often project into a key binding pocket. For instance, in a series of pyrido[3,2-d]pyrimidine inhibitors, keeping the morpholine and a 3-hydroxyphenyl group constant while varying the C-7 substituent (analogous to R2) significantly impacted dual PI3K/mTOR activity.[3] Small, polar groups at this position can enhance interactions and improve selectivity profiles.

  • The Aromatic/Heterocyclic System (Position R1): This part of the molecule typically engages in hydrophobic and π-stacking interactions within the active site. In a series of 2-morpholino pyrimidine inhibitors, modifications to the 6-phenyl ring (R1) were explored.[4] Introducing electron-withdrawing or -donating groups on this ring system can modulate the electronic properties of the entire molecule, influencing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Core Ring Atom (X): The central ring system itself (e.g., pyrimidine, triazine, etc.) is a key determinant of the overall geometry and electronic distribution of the molecule. Swapping a pyrimidine core for a triazine, for example, can alter the bond angles and distances between the critical R1, R2, and morpholine moieties, thereby reorienting how the inhibitor fits into the target's active site. Such core-hopping strategies are a common approach to escape existing patent space and discover novel interactions.[5][6]

Comparative Analysis of Representative Analogs

To illustrate the principles described above, the following table summarizes SAR data for a series of PI3K/mTOR inhibitors based on a morpholino-pyrimidine/triazine scaffold. The data is compiled from publicly available research to demonstrate the impact of specific structural changes.

Compound IDCore ScaffoldR1 GroupR3 Group (Morpholine Replacement)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Key InsightReference
ZSTK474 TriazineMorpholineN/A (Second Morpholine)5.0160Potent pan-PI3K inhibitor; the morpholine is crucial.[2]
Analog 2a TriazineMorpholinePiperazine180>1000Replacing morpholine oxygen with nitrogen drastically reduces potency.[2]
Analog 6a TriazineMorpholineEthanolamine9.9Not ReportedAcyclic analog retains PI3Kα potency, showing flexibility is tolerated.[2]
BKM120 Pyrimidine4-CF₃-PhN/A52Not ReportedPyrimidine core with electron-withdrawing group shows strong activity.[3]
PKI-587 TriazineComplexN/A0.450.98Highly potent dual inhibitor, demonstrating scaffold optimization.[5]

Data is illustrative and sourced from multiple studies for comparative purposes. Exact assay conditions may vary between sources.

Experimental Protocols for SAR Elucidation

The trustworthiness of any SAR campaign rests on robust and reproducible experimental data. Below are step-by-step protocols for a primary biochemical assay and a secondary cell-based assay, crucial for evaluating morpholine-dione inhibitors.

Workflow for a Typical SAR Study

Sources

A Comprehensive Guide to the Chelating Properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents and highly selective metal-binding compounds, the exploration of new chelating agents is of paramount importance. This guide provides an in-depth technical overview of the potential chelating properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a molecule of interest due to its unique structural features. As a Senior Application Scientist, this document is designed to not only present the theoretical framework for its chelating activity but also to provide a practical, experimentally-driven approach for its synthesis and comprehensive characterization. We will benchmark this novel compound against well-established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Deferoxamine.

The Rationale: Why Investigate this compound as a Chelator?

The core of this compound is a 1,3-dicarbonyl (or β-diketone) moiety. This structural motif is well-known for its ability to form stable six-membered chelate rings with a variety of metal cations. The acidity of the central methylene protons and the subsequent formation of a resonance-stabilized enolate ion are key to this chelating behavior.

The presence of two morpholine rings introduces several intriguing features. The nitrogen and oxygen atoms within the morpholine rings could potentially act as additional coordination sites, possibly influencing the denticity and coordination geometry of the metal complexes. Furthermore, the morpholine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] Therefore, understanding the metal-chelating ability of this compound could have significant implications for the design of new drugs for diseases associated with metal dyshomeostasis or for the development of novel metal-sequestering agents.

Part 1: Synthesis of this compound

The synthesis of 1,3-dicarbonyl compounds can be achieved through various methods, with the Claisen condensation being a classic and versatile approach.[2] An alternative and potentially more direct route for N,N'-disubstituted malonamides involves the reaction of malonic acid with the corresponding amine.[3] Here, we propose a synthesis based on the acylation of morpholine with malonic acid.

Proposed Synthetic Pathway:

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Malonic_Acid Malonic Acid Reaction Amide Coupling Malonic_Acid->Reaction Morpholine Morpholine (2 eq.) Morpholine->Reaction Coupling_Agent Coupling Agent (e.g., DCC/DMAP or EDC/HOBt) Coupling_Agent->Reaction Solvent Anhydrous Solvent (e.g., DCM or DMF) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add malonic acid (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent combination, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) (2.2 equivalents of each). Stir for 30 minutes to activate the carboxylic acid groups.

  • Amine Addition: Slowly add morpholine (2.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 2: Experimental Evaluation of Chelating Properties

A thorough understanding of the chelating properties of a novel compound requires a multi-faceted experimental approach. The following protocols are designed to determine the stoichiometry of metal-ligand complexes and their stability constants.

Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variation)

Job's plot is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[4][5] The method involves preparing a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant.

Job_s_Plot_Workflow Start Prepare Equimolar Stock Solutions of Metal Ion and Ligand Mix Mix Stock Solutions in Varying Ratios (Total Moles Constant) Start->Mix Measure Measure Absorbance at λmax of the Complex Mix->Measure Plot Plot Absorbance vs. Mole Fraction of Ligand Measure->Plot Determine Determine Stoichiometry from the Maximum of the Plot Plot->Determine

Caption: Workflow for Job's Plot analysis.

Experimental Protocol: Job's Plot

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) and this compound in a suitable buffer solution that does not interfere with complexation.

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions (e.g., from 0 to 1 for the ligand) while keeping the total volume and total molar concentration constant. For example, to prepare 10 solutions, you can mix 0:10, 1:9, 2:8, ..., 10:0 volume ratios of the ligand and metal stock solutions.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure complex formation is complete.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution over a suitable wavelength range to identify the wavelength of maximum absorbance (λmax) of the metal-ligand complex. Measure the absorbance of each solution at this λmax.

  • Data Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[6]

Determination of Stability Constants: Mole-Ratio Method and Potentiometric Titration

The stability constant (K) is a quantitative measure of the affinity between a metal ion and a chelating agent. A higher stability constant indicates a more stable complex.

2.2.1 Mole-Ratio Method (UV-Vis Spectroscopy)

This method involves titrating a fixed concentration of the metal ion with increasing concentrations of the ligand and monitoring the change in absorbance.[7]

Experimental Protocol: Mole-Ratio Method

  • Prepare Solutions: Prepare a series of solutions containing a constant concentration of the metal ion and varying concentrations of this compound.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

  • Data Analysis: Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex. The stability constant can be calculated from the data in the curved portion of the plot.

2.2.2 Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard base is added.[8][9]

Potentiometric_Titration_Workflow Setup Prepare Solution of Ligand and Metal Ion in a Titration Cell Titrate Titrate with a Standardized Base (e.g., NaOH) Setup->Titrate Record Record pH after Each Addition of Titrant Titrate->Record Plot Plot pH vs. Volume of Titrant Record->Plot Calculate Calculate Stability Constants using Appropriate Software Plot->Calculate

Caption: Workflow for potentiometric titration.

Experimental Protocol: Potentiometric Titration

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration of Ligand: Titrate a solution of this compound with a standardized solution of a strong base (e.g., NaOH) to determine its pKa values.

  • Titration of Ligand and Metal: Titrate a solution containing a known ratio of the ligand and a metal ion with the same standardized base.

  • Data Analysis: The titration curves will show a shift in the presence of the metal ion due to the release of protons upon complexation. The stability constants can be calculated from the titration data using specialized software that fits the data to a model of the equilibria in solution.

Competitive Binding Assay

A competitive binding assay can be used to determine the relative affinity of this compound for a metal ion in the presence of a known chelator with a well-characterized metal complex that has a distinct UV-Vis spectrum.

Experimental Protocol: Competitive Binding Assay

  • Prepare a Metal-Indicator Complex: Prepare a solution of a known metal-indicator complex (e.g., a complex of the metal of interest with a chromophoric chelator).

  • Titration: Titrate this solution with increasing concentrations of this compound.

  • Spectrophotometric Measurement: Monitor the changes in the UV-Vis spectrum. A decrease in the absorbance of the metal-indicator complex and/or the appearance of a new absorbance band corresponding to the new complex indicates that the test compound is competing for the metal ion.

  • Data Analysis: The data can be used to calculate the stability constant of the new complex relative to the known complex.

Part 3: Comparative Analysis

To provide a comprehensive evaluation, the experimentally determined chelating properties of this compound should be compared with those of established chelating agents. The following tables summarize the known stability constants (log K) for EDTA, DMSA, and Deferoxamine with various metal ions. The corresponding values for the test compound can be filled in as they are determined.

Table 1: Comparison of Stability Constants (log K) of Chelating Agents with Divalent Metal Ions

Metal IonThis compoundEDTADMSADeferoxamine
Cu²⁺ Experimental Data18.8~1714.1
Zn²⁺ Experimental Data16.515.511.1
Pb²⁺ Experimental Data18.017.4[5]11.6
Ni²⁺ Experimental Data18.6-11.3
Co²⁺ Experimental Data16.3-10.3
Ca²⁺ Experimental Data10.7-3.7
Mg²⁺ Experimental Data8.7-4.2

Table 2: Comparison of Stability Constants (log K) of Chelating Agents with Trivalent Metal Ions

Metal IonThis compoundEDTADMSADeferoxamine
Fe³⁺ Experimental Data25.1-30.6
Al³⁺ Experimental Data16.1-22.0
Cr³⁺ Experimental Data23.0--
Bi³⁺ Experimental Data-43.87[5]-

Note: Stability constants can vary with experimental conditions (e.g., pH, temperature, ionic strength). The values presented for the standard chelators are generally accepted values from the literature.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the synthesis and evaluation of the chelating properties of this compound. By following the detailed experimental protocols, researchers can generate the necessary data to quantitatively assess its potential as a chelating agent.

The comparative analysis with established chelators such as EDTA, DMSA, and Deferoxamine will be crucial in determining the relative efficacy and selectivity of this novel compound. The insights gained from these studies will be invaluable for drug development professionals and scientists working in the fields of medicinal chemistry, toxicology, and environmental science. Future work could involve in vitro and in vivo studies to explore the biological activity and therapeutic potential of the metal complexes of this compound.

References

  • Job, P. Formation and stability of inorganic complexes in solution. Annales de Chimie, 1928, 10(9), 113-203.
  • Ferreira, V. F., & da Silva, F. C. Recent Developments in the Synthesis of β-Diketones. Molecules, 2019 , 24(21), 3856. [Link]

  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 1955 , 27(11), 1745-1749. [Link]

  • Schwarzenbach, G. The complexones and their analytical application. Analytica Chimica Acta, 1947, 1, 340-358.
  • Christensen, J. J., & Izatt, R. M. Stability Constants for Dimercaptosuccinic Acid with Bismuth(III), Zinc(II), and Lead(II). Journal of the American Chemical Society, 1978 , 100(1), 273-275. [Link]

  • Anderegg, G., L'Eplattenier, F., & Schwarzenbach, G. Hydroxamatkomplexe III. Die Stabilitat der Eisen(III)-Komplexe der Desferrioxamin B. Helvetica Chimica Acta, 1963, 46(5), 1409-1422.
  • Wikipedia contributors. Job plot. Wikipedia, The Free Encyclopedia. [Link]

  • Verma, A., & Joshi, S. Morpholine derivatives with their pharmacological actions.
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  • Martell, A. E., & Smith, R. M. Critical Stability Constants. Springer, 1974.
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  • Singh, R., & Kumar, S. Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015, 6(4), 132-139.
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  • Zhang, Y., et al. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Molecules, 2020 , 25(21), 5036. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 1,3-Di-morpholin-4-yl-propane-1,3-dione: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the morpholine ring is a significant structural motif, known for enhancing the pharmacological and pharmacokinetic properties of molecules.[1][2] When incorporated into a 1,3-dicarbonyl system, such as in 1,3-Di-morpholin-4-yl-propane-1,3-dione, it presents a molecule with intriguing potential for complex coordination and biological activity. This guide provides a comprehensive framework for the computational investigation of this specific compound, offering a comparative analysis with analogous dicarbonyl systems and outlining robust, self-validating experimental protocols.

Introduction to this compound

This compound is a symmetrical molecule featuring a central propane-1,3-dione core flanked by two morpholine rings. The 1,3-dicarbonyl functionality is a versatile scaffold in organic chemistry, known for the acidity of its central methylene protons and its ability to exist in keto-enol tautomeric forms.[3][4] The presence of the electron-donating morpholine groups, attached via an amide linkage, is expected to significantly influence the electronic properties and reactivity of the dicarbonyl core.

Proposed Computational Workflow: A Self-Validating Approach

To ensure the trustworthiness and accuracy of the computational analysis, a multi-faceted approach combining Density Functional Theory (DFT) and molecular dynamics (MD) simulations is proposed. This workflow is designed to be self-validating by correlating computational data with established chemical principles and, where possible, experimental data for analogous compounds.

G cluster_0 Model Preparation cluster_1 DFT Calculations (Gas Phase) cluster_2 Solvation Effects (Implicit & Explicit) cluster_3 Comparative Analysis a Initial 3D Structure Generation b Geometry Optimization a->b Initial Geometry c Frequency Analysis b->c Optimized Structure e Molecular Electrostatic Potential (MEP) Mapping b->e f Natural Bond Orbital (NBO) Analysis b->f h Implicit Solvation Model (PCM/SMD) b->h Gas-phase optimized structure d Frontier Molecular Orbital (FMO) Analysis c->d Confirmation of Minimum Energy g Simulated Spectroscopic Data (IR, NMR) c->g j Comparison with Analogous Compounds d->j e->j f->j k Correlation with Experimental Data (if available) g->k i Explicit Solvation (Molecular Dynamics) h->i Solvated Structure i->j

Caption: Proposed computational workflow for the comprehensive analysis of this compound.

Detailed Experimental Protocol: DFT Calculations
  • Initial Structure Generation: The 3D structure of this compound will be built using standard molecular modeling software.

  • Geometry Optimization: The initial structure will be optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy and thermal corrections.

  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

  • MEP Mapping: The Molecular Electrostatic Potential (MEP) will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[6]

  • Simulated Spectra: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra will be simulated from the optimized geometry and compared with experimental data of similar compounds to validate the computational model.

Comparative Analysis: Expected Outcomes and Benchmarking

The true value of this computational study lies in comparing the predicted properties of this compound with those of well-known 1,3-dicarbonyl compounds and other morpholine-containing molecules.

Structural and Electronic Properties

The key distinguishing feature of the target molecule is the presence of two morpholine rings attached to the carbonyl carbons. This is expected to have a significant impact on the geometry and electronic structure of the molecule.

Property1,3-Diphenyl-1,3-propanedione (Reference)This compound (Predicted)Rationale for Prediction
C-C-C bond angle of dicarbonyl core~114-118°Likely to be wider (>118°)The bulky morpholine groups will likely cause steric hindrance, leading to a wider bond angle to minimize repulsion.
C=O bond length~1.23 ÅExpected to be longer (>1.23 Å)The nitrogen atoms of the morpholine rings will donate electron density to the carbonyl carbons, increasing the single-bond character of the C=O bonds and thus elongating them.
Acidity of central methylene protonspKa ~9Expected to be less acidic (higher pKa)The electron-donating nature of the morpholine groups will increase the electron density on the dicarbonyl core, making the removal of a proton from the central carbon less favorable.[7]
HOMO-LUMO Energy Gap~4.5-5.0 eVPredicted to be smallerThe extended conjugation and electron-donating morpholine groups will likely raise the HOMO energy level and lower the LUMO energy level, resulting in a smaller energy gap and higher reactivity.

Note: The values for 1,3-diphenyl-1,3-propanedione are typical literature and computational values for comparison.[8]

Reactivity and Interaction Potential

The MEP map is anticipated to reveal a high negative potential around the carbonyl oxygen atoms, making them prime sites for electrophilic attack and hydrogen bonding. The morpholine oxygen atoms will also contribute to the molecule's hydrogen bond accepting capacity.

G cluster_0 This compound cluster_1 Potential Interaction Sites mol Molecule h_bond_acceptor H-Bond Acceptor (Carbonyl & Morpholine Oxygens) mol->h_bond_acceptor High Negative MEP metal_coordination Metal Coordination (Carbonyl Oxygens) mol->metal_coordination Chelating Potential nucleophilic_center Nucleophilic Center (Central Carbon Anion) mol->nucleophilic_center Deprotonation

Caption: Logical relationship diagram illustrating the potential interaction sites of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous computational framework for the study of this compound. By leveraging established computational methods and a comparative approach, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The predicted increase in C=O bond length, decreased acidity of the methylene protons, and a smaller HOMO-LUMO gap compared to simpler 1,3-dicarbonyls highlight the significant electronic influence of the morpholine substituents.

Future work should focus on synthesizing this compound and performing experimental spectroscopic analysis (FTIR, NMR) to validate the computational predictions.[9][10] Furthermore, the potential for this molecule to act as a chelating agent for metal ions or as a scaffold in medicinal chemistry warrants further investigation through molecular docking and dynamics simulations with relevant biological targets.[5][11]

References

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterizations, DFT calculations and molecular docking studies of new quinoline-oxirane/piperidine/morpholine hybrids from quinoline gem-dicyanoepoxide | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Dicarbonyl. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • VPScience.org. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. Retrieved from [Link]

  • MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). B-Dicarbonyl Compounds as Synthetic Intermediates. Retrieved from [Link]

  • PubMed. (2019). Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one). Retrieved from [Link]

  • ScienceDirect. (n.d.). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Retrieved from [Link]

  • ACS Publications. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Crystal structure of propane-1,3-diaminium squarate dihydrate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • ResearchGate. (2023). Spectroscopic and an active site analysis of 2,2-diphenyl-1,3- propanediol as antitumor and inflammatory potential. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Landscape of β-Diketones: Insights from the Putative Structure of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Intriguing World of β-Diketones: More Than Just a Linker

β-Diketones are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom.[1][2] This unique arrangement imparts a rich chemistry, making them versatile building blocks in organic synthesis.[3] One of their most crucial features is the keto-enol tautomerism, an equilibrium between the diketo form and the enol form.[4] This equilibrium is strongly influenced by the nature of the substituents and the solvent, and it plays a significant role in their biological activity and coordination chemistry.[4][5] The enol form, stabilized by an intramolecular hydrogen bond, is often the dominant species and is responsible for the ability of β-diketones to act as excellent ligands for metal ions.[6][7]

The incorporation of morpholine rings, as in our topic compound, is a common strategy in drug discovery.[8] The morpholine moiety, with its chair-like conformation, can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.[8][9]

Elucidating the Molecular Architecture: The X-ray Crystallography Workflow

The gold standard for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This powerful technique allows for the precise measurement of bond lengths, bond angles, and the overall arrangement of atoms in the solid state. The typical workflow for the structural analysis of a small molecule like a β-diketone is a multi-step process:

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis & Interpretation Structure_Refinement->Analysis Validation Validation & Deposition (e.g., CCDC) Analysis->Validation

Caption: A generalized workflow for small molecule X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide to β-Diketone Synthesis and Crystallization

The synthesis of β-diketones can be achieved through various methods, with the Baker-Venkataraman rearrangement being a common approach.[6]

Step 1: Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione (A Putative Approach)

A plausible synthetic route would involve the Claisen condensation of a morpholide ester with a morpholide ketone.

  • Preparation of Morpholide Precursors: Acetylmorpholine and ethyl morpholinoacetate can be synthesized from the reaction of morpholine with acetyl chloride and ethyl chloroacetate, respectively, in the presence of a base.

  • Claisen Condensation: A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of acetylmorpholine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl morpholinoacetate.

  • Work-up: The reaction mixture is quenched with a weak acid to neutralize the base and protonate the resulting β-diketonate. The product is then extracted and purified, typically by column chromatography or recrystallization.

Step 2: Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

A Comparative Structural Analysis: Benchmarking Against Known β-Diketones

In the absence of a definitive crystal structure for this compound, we can infer its likely structural characteristics by comparing it with other well-characterized β-diketones and morpholine-containing compounds. For this comparison, we will consider curcumin (a natural β-diketone) and 1,3-diphenylpropane-1,3-dione.

FeatureCurcumin1,3-Diphenylpropane-1,3-dioneThis compound (Expected)
Tautomeric Form in Solid State EnolEnolLikely Enol
Intramolecular Hydrogen Bond (O-H···O) PresentPresentExpected
Conformation of the Propane-1,3-dione Backbone PlanarNear-planarLikely near-planar
Substituent Conformation Phenyl rings are not coplanar with the enol ringPhenyl rings are twisted with respect to the enol ringMorpholine rings in chair conformation
Intermolecular Interactions Hydrogen bonding and π-π stackingvan der Waals forcesPotential for C-H···O hydrogen bonds involving the morpholine oxygen atoms

Insights from the Comparison:

  • Keto-Enol Tautomerism: Like most β-diketones, this compound is expected to exist predominantly in the enol form in the solid state, stabilized by a strong intramolecular hydrogen bond.

  • Conformation: The central propane-1,3-dione moiety is likely to be planar or near-planar. The two morpholine rings are expected to adopt a chair conformation, which is the most stable conformation for this heterocycle.[10]

  • Intermolecular Interactions: The presence of the morpholine oxygen atoms introduces the possibility of weak C-H···O hydrogen bonds, which could influence the crystal packing. The overall packing will also be dictated by van der Waals interactions.

The Significance in Drug Development and Beyond

The structural features of β-diketones are intimately linked to their biological activity. The ability to chelate metal ions is crucial for the mechanism of action of some β-diketone-containing drugs. Furthermore, the overall shape and distribution of functional groups determine how a molecule interacts with its biological target.[5] The incorporation of morpholine rings can enhance a compound's drug-like properties, making this compound and similar molecules interesting candidates for further investigation in medicinal chemistry.[8]

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, a comprehensive understanding of the structural chemistry of β-diketones and morpholine-containing compounds allows for a robust prediction of its key features. This guide has provided a framework for understanding the synthesis, structural analysis, and comparative landscape of this important class of molecules. The detailed experimental protocols and comparative data serve as a valuable resource for researchers in the field, empowering them to design and synthesize novel β-diketone derivatives with tailored properties for a range of applications.

References

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • PubMed. (1986). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

  • ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. [Link]

  • ResearchGate. (2021). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. [Link]

  • PMC. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PMC. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • PubChem. 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione. [Link]

  • Der Pharma Chemica. (2014). Efficient Ultrasound synthesis of β-diketone and its metal complexes. [Link]

  • PMC. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • De Gruyter. (2015). Properties and application of diketones and their derivatives. [Link]

  • Scholars Research Library. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. [Link]

  • ACS Publications. (2022). From β-Dicarbonyl Chemistry to Dynamic Polymers. [Link]

  • IUCr Journals. (2022). Crystal structure of propane-1,3-diaminium squarate dihydrate. [Link]

  • PMC. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • Fiveable. β-dicarbonyl compounds Definition. [Link]

  • ResearchGate. (2025). Crystal structure of propane-1,3-diaminium squarate dihydrate. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • VP Science. (2022). 3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl. [Link]

  • ResearchGate. (2019). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. [Link]

  • ResearchGate. (2023). Structure of dicarbonyl compounds. [Link]

  • NIST WebBook. Propane-1,3-dione, 1,3-diphenyl-2-(phenylimino)-. [Link]

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A Researcher's Guide to the Spectroscopic Interrogation of 1,3-Dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, 1,3-dione derivatives stand as a versatile class of compounds, pivotal for their roles as synthetic intermediates, bioactive molecules, and ligands in coordination chemistry.[1][2] Their unique structural feature, the presence of two carbonyl groups separated by a methylene, gives rise to a fascinating chemical behavior known as keto-enol tautomerism. This dynamic equilibrium between the diketo and enol forms profoundly influences their reactivity, stability, and biological activity, making a thorough spectroscopic characterization indispensable for any researcher in the field.[3][4][5][6]

This guide provides a comprehensive comparison of the primary spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate the structure and tautomeric preferences of 1,3-dione derivatives. We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide detailed, field-proven protocols to empower your research.

The Crux of the Matter: Keto-Enol Tautomerism

The defining characteristic of 1,3-diones is their existence as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, creating a pseudo-aromatic six-membered ring.[7] The position of this equilibrium is highly sensitive to factors such as the nature of the substituents (R¹, R², and R³), the solvent, and the temperature.[3][8] Spectroscopic techniques are exceptionally powerful in dissecting this equilibrium.[3][4][5]

KetoEnolTautomerism cluster_keto Diketo Form cluster_enol Enol Form (Chelated) Keto R1-C(=O)-CH2-C(=O)-R2 Enol R1-C(O-H)=CH-C(=O)-R2 Keto->Enol Equilibrium caption Keto-Enol Tautomerism in 1,3-Diones.

Caption: The equilibrium between the diketo and the intramolecularly hydrogen-bonded enol tautomer of a 1,3-dione.

Comparative Spectroscopic Analysis

The choice of spectroscopic method is dictated by the specific information sought. While each technique provides a piece of the structural puzzle, a combined approach yields the most definitive characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Conjugation

UV-Vis spectroscopy is particularly sensitive to the presence and extent of conjugated systems. The enol form of 1,3-diones, with its conjugated π-system, exhibits characteristic absorption bands at longer wavelengths (λmax) compared to the non-conjugated diketo form.[7]

  • Diketo Form: Typically shows a weak n → π* transition at around 280 nm.[7]

  • Enol Form: Exhibits a strong π → π* transition, often in the range of 300-360 nm, due to the extended conjugation.[7]

The position of the enol absorption is influenced by the solvent polarity; polar protic solvents can disrupt the intramolecular hydrogen bond, leading to a blue shift (shift to shorter wavelength).[7][8] This solvatochromism can be a powerful tool for probing the tautomeric equilibrium.[8]

Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Acetylacetone

TautomerSolventλmax (nm)Molar Absorptivity (ε)
EnolHexane~272~12,000
EnolEthanol~274~11,000
EnolWater~275~10,000

Data synthesized from multiple sources for illustrative purposes.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy is an excellent tool for identifying the functional groups present in both tautomers. The distinct vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups provide clear evidence for the presence of each form.

  • Diketo Form: Characterized by two strong C=O stretching bands in the region of 1700-1740 cm⁻¹.[9][10]

  • Enol Form: Shows a broad O-H stretching band between 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The conjugated C=O stretching vibration appears at a lower frequency, typically in the 1580-1640 cm⁻¹ range.[9]

Table 2: Characteristic IR Absorption Frequencies for 1,3-Dione Derivatives (cm⁻¹)

Functional GroupTautomerCharacteristic Absorption Range (cm⁻¹)Intensity
C=O StretchDiketo1700 - 1740Strong
C=O Stretch (Conjugated)Enol1580 - 1640Strong
O-H Stretch (H-bonded)Enol2500 - 3200Broad, Medium
C=C StretchEnol1520 - 1580Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and quantification of the keto-enol tautomers.[3][9] The tautomeric equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms in the spectrum.[3]

  • ¹H NMR:

    • Diketo Form: A characteristic singlet for the methylene protons (-CH₂-) is observed between δ 3.0-4.0 ppm.[3]

    • Enol Form: A singlet for the vinylic proton (=CH-) appears between δ 5.0-6.0 ppm.[3] The enolic hydroxyl proton (-OH) gives a broad singlet at a significantly downfield chemical shift, typically between δ 12-16 ppm, due to strong intramolecular hydrogen bonding.[11][12]

  • ¹³C NMR:

    • Diketo Form: The carbonyl carbons resonate around δ 200-210 ppm, and the methylene carbon appears around δ 50-60 ppm.

    • Enol Form: The carbonyl carbon is shifted upfield to δ 180-195 ppm. The vinylic carbons appear in the δ 95-110 ppm range.

The relative integration of the signals for the diketo and enol forms in the ¹H NMR spectrum allows for the direct determination of the equilibrium constant (Keq).[3][4]

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Acetylacetone

ProtonTautomerSolvent: CDCl₃ (ppm)Solvent: DMSO-d₆ (ppm)
-CH₃Diketo~2.2~2.1
-CH₂-Diketo~3.6~3.7
-CH₃Enol~2.0~1.9
=CH-Enol~5.5~5.7
-OHEnol~15.5~16.2

Data synthesized from multiple sources for illustrative purposes. Chemical shifts can vary with concentration and temperature.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecular weight of the compound.[13] While standard electron ionization (EI) mass spectra of the keto and enol tautomers can be different, the high energy of the ionization process often leads to rapid interconversion, resulting in a spectrum that represents a mixture.[14] However, the fragmentation patterns can still offer valuable structural insights. Common fragmentation pathways include the McLafferty rearrangement for derivatives with appropriate side chains and α-cleavage adjacent to the carbonyl groups.[15] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecule with high accuracy.[16]

Table 4: Key Mass Spectrometry Data for a Generic 1,3-Dione Derivative

IonDescriptionSignificance
[M]⁺˙Molecular IonConfirms the molecular weight of the compound.
[M - CH₃]⁺Loss of a methyl groupCommon fragmentation for acetyl-substituted diones.
[M - R]⁺Loss of a side chainIndicates the nature of the substituents.
Acylium ions (R-C≡O⁺)Result of α-cleavageProvides information about the groups attached to the carbonyls.

Experimental Protocols: A Practical Guide

To ensure the acquisition of high-quality, reproducible data, the following step-by-step protocols are provided as a starting point. Adaptation may be necessary based on the specific properties of your 1,3-dione derivative and the instrumentation available.

Experimental Workflow

ExperimentalWorkflow Start Sample Preparation UV_Vis UV-Vis Spectroscopy Start->UV_Vis FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Conclusion Structural Elucidation & Tautomer Quantification Data_Analysis->Conclusion caption General workflow for the spectroscopic analysis of 1,3-dione derivatives.

Caption: A generalized workflow for the comprehensive spectroscopic characterization of 1,3-dione derivatives.

Protocol 1: UV-Vis Spectroscopic Analysis
  • Solution Preparation: Accurately weigh a small amount of the 1,3-dione derivative and dissolve it in a suitable spectroscopic grade solvent (e.g., hexane, ethanol, or acetonitrile) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.

    • For liquids: Place a drop of the liquid between two NaCl or KBr plates.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure ATR crystal) to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[17][18] Compare the spectrum to reference spectra if available.[18]

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the 1,3-dione derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.[19] Ensure the sample is fully dissolved and the solution is homogeneous.[20] Filtering the solution through a small plug of glass wool into the NMR tube is recommended to remove any particulate matter.

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.[21] Perform shimming to optimize the homogeneity of the magnetic field.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms. Assign the chemical shifts in both ¹H and ¹³C spectra to the respective nuclei in each tautomer.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used (e.g., ESI, APCI). For direct infusion, a concentration of 1-10 µg/mL is often sufficient.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like LC-MS or GC-MS.[22]

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. If structural information is needed, perform tandem mass spectrometry (MS/MS) experiments to generate fragmentation data.[22]

  • Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.[23] Use the fragmentation pattern to deduce structural features of the molecule. For high-resolution data, use the accurate mass to determine the elemental composition.[16]

Conclusion

The spectroscopic characterization of 1,3-dione derivatives is a multi-faceted endeavor that provides a deep understanding of their structure and dynamic nature. A synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry is paramount for a comprehensive analysis. By understanding the principles behind each technique and employing rigorous experimental protocols, researchers can confidently elucidate the structures of these important compounds, quantify their tautomeric equilibria, and ultimately, accelerate their research and development goals.

References

  • [Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19)]([Link])

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The Efficacy of N,N'-Disubstituted Malonamides in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the pursuit of versatile and efficient reagents for carbon-carbon and carbon-heteroatom bond formation is paramount. While classic synthons have their established roles, the exploration of alternative reagents often unveils unique advantages in terms of reactivity, selectivity, and substrate scope. This guide provides an in-depth technical comparison of N,N'-disubstituted malonamides, a class of reagents that, while known, remain somewhat underutilized compared to their ester counterparts. We will particularly focus on their application in the synthesis of valuable β-keto amides and heterocyclic systems, comparing their performance with traditional methods and providing actionable experimental data for researchers, scientists, and drug development professionals.

While the specific compound 1,3-Di-morpholin-4-yl-propane-1,3-dione is not extensively documented in scientific literature, this guide will delve into the broader and more established class of N,N'-disubstituted malonamides, using N,N'-dimorpholinylmalonamide as a conceptual representative to explore the potential of such structures.

N,N'-Disubstituted Malonamides: An Overview of a Versatile Reagent Class

N,N'-Disubstituted malonamides are derivatives of malonic acid where both carboxylic acid groups have been converted to amides. The nature of the nitrogen substituents significantly influences the reactivity and physical properties of these compounds.

Key Structural Features and Reactivity:

  • Acidity of the Methylene Protons: The protons on the central methylene group are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stabilized enolate.

  • Nucleophilic Acyl Substitution: The carbonyl carbons are susceptible to nucleophilic attack, although amides are generally less reactive than esters or acid chlorides.

  • Modulation of Reactivity: The electronic and steric properties of the N-substituents can be tuned to modulate the reactivity of the malonamide. For instance, morpholine amides are known to be effective acylating agents.[1]

The synthesis of N,N'-disubstituted malonamides can be achieved through various methods, including the reaction of malonic acid derivatives with amines or through multicomponent reactions.[2]

Comparative Analysis: Synthesis of β-Keto Amides

β-Keto amides are crucial building blocks in medicinal chemistry and natural product synthesis.[3][4] The synthesis of these motifs often presents challenges, including controlling C- versus N-acylation and preventing side reactions. Here, we compare the use of N,N'-disubstituted malonamides with the traditional Claisen condensation approach.

The N,N'-Disubstituted Malonamide Approach

This method involves the reaction of a pre-formed N,N'-disubstituted malonamide with an organometallic reagent, such as an organolithium or Grignard reagent. The reaction proceeds via nucleophilic addition to one of the amide carbonyls, followed by collapse of the tetrahedral intermediate to furnish the β-keto amide.

Advantages:

  • High Chemoselectivity: The reaction typically stops at the ketone stage, as the resulting magnesium or lithium salt of the β-keto amide is less reactive towards further nucleophilic addition.

  • Milder Reaction Conditions: This method can often be performed at lower temperatures compared to the classical Claisen condensation.

  • Broad Substrate Scope: A wide variety of organometallic reagents and malonamides can be employed.

The Claisen Condensation Approach

The Claisen condensation is a cornerstone of C-C bond formation, traditionally involving the self-condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[5][6][7] A mixed Claisen condensation between an ester and an amide can, in principle, yield a β-keto amide.

Challenges and Limitations:

  • Equilibrium Control: The Claisen condensation is an equilibrium process, and the final deprotonation of the acidic β-dicarbonyl product is often necessary to drive the reaction to completion.[6]

  • Side Reactions: Potential side reactions include self-condensation of the starting ester and reactions at the amide N-H bond if a primary or secondary amide is used.

  • Harsh Conditions: The reaction often requires stoichiometric amounts of a strong base, such as sodium ethoxide or sodium hydride, and elevated temperatures.[5]

Data Presentation: A Comparative Overview
FeatureN,N'-Disubstituted Malonamide MethodMixed Claisen Condensation (Ester + Amide)
Key Reagents Malonamide, Organolithium/GrignardEster, Amide, Strong Base (e.g., NaH, NaOEt)
Reaction Type Nucleophilic Acyl Addition-EliminationCondensation
Driving Force Irreversible formation of a stable productDeprotonation of the β-dicarbonyl product
Selectivity Generally high for β-keto amideCan lead to mixtures of products
Reaction Conditions Often low temperatures (-78 °C to rt)Often requires elevated temperatures
Substrate Scope Broad for both malonamide and organometallicCan be limited by ester self-condensation
Yields Generally good to excellentVariable, often moderate

Application in Heterocyclic Synthesis: The Case of Pyridones

Pyridone scaffolds are prevalent in numerous pharmaceuticals and agrochemicals.[8][9][10] N,N'-Disubstituted malonamides can serve as valuable precursors for the synthesis of substituted 2-pyridones.

Malonamide-Based Pyridone Synthesis

A common strategy involves the reaction of an N,N'-disubstituted malonamide with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound in the presence of a base. The reaction proceeds through a series of condensation and cyclization steps to afford the pyridone ring.

Alternative Routes to Pyridones

Numerous other methods for pyridone synthesis exist, including:

  • Guareschi-Thorpe Condensation: Reaction of a β-keto ester with a cyanoacetamide.[8]

  • Reaction of 2H-pyran-2-ones with ammonia. [10]

  • Transition-metal-catalyzed cyclizations. [11]

The choice of method often depends on the desired substitution pattern and the availability of starting materials. The malonamide approach offers a convergent and often high-yielding route to polysubstituted pyridones.

Experimental Protocols

General Procedure for the Synthesis of a β-Keto Amide from an N,N'-Dialkylmalonamide

Diagrammatic Workflow:

G cluster_0 Reaction Setup cluster_1 Addition of Organolithium cluster_2 Workup A Dissolve N,N'-dialkylmalonamide in dry THF under N2 B Cool to -78 °C A->B C Slowly add organolithium reagent B->C D Stir at -78 °C for 1 h C->D E Quench with saturated aq. NH4Cl D->E F Warm to room temperature E->F G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for β-keto amide synthesis.

Step-by-Step Protocol:

  • To a solution of the N,N'-dialkylmalonamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is added the organolithium reagent (1.1 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-keto amide.

Classical Claisen Condensation for Ethyl Acetoacetate Synthesis (for comparison)

Diagrammatic Workflow:

G cluster_0 Base Preparation cluster_1 Condensation Reaction cluster_2 Workup and Purification A Dissolve sodium metal in absolute ethanol B Add ethyl acetate to sodium ethoxide solution A->B C Heat to reflux B->C D Pour onto ice and acetic acid C->D E Extract with diethyl ether D->E F Dry, concentrate, and distill E->F

Caption: Workflow for a classical Claisen condensation.

Step-by-Step Protocol:

  • In a flame-dried flask equipped with a reflux condenser, clean sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Anhydrous ethyl acetate is added dropwise to the sodium ethoxide solution.

  • The mixture is heated to reflux for 1-2 hours.

  • After cooling, the reaction mixture is poured onto a mixture of ice and dilute acetic acid.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, the solvent is removed by distillation, and the residue is purified by fractional distillation under reduced pressure to yield ethyl acetoacetate.

Conclusion and Future Outlook

N,N'-Disubstituted malonamides present a compelling alternative to traditional synthons in organic synthesis, particularly for the construction of β-keto amides and heterocyclic systems. Their predictable reactivity, milder reaction conditions, and the ability to tune their properties through N-substitution offer significant advantages over classical methods like the Claisen condensation. While the specific reagent this compound remains an obscure member of this class, the broader family of N,N'-disubstituted malonamides holds considerable potential for further exploration and application in complex molecule synthesis. Future research will likely focus on the development of catalytic and enantioselective transformations involving these versatile building blocks.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility

As Senior Application Scientists, our commitment extends beyond providing innovative chemical compounds to ensuring our partners in research and development are equipped with the knowledge for their safe handling and disposal. This guide offers a detailed protocol for the proper disposal of 1,3-Di-morpholin-4-yl-propane-1,3-dione (CAS No. 10256-01-6), a compound whose precise disposal procedures require careful consideration due to its chemical properties and potential hazards. Our aim is to provide a clear, logical, and scientifically grounded framework to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the hazard statement H302: Harmful if swallowed[1]. This classification underscores the importance of preventing ingestion and dictates that the waste generated should be treated as hazardous.

Key Physical and Chemical Properties Summary

PropertyValueSource
CAS Number 10256-01-6Echemi[1]
Molecular Formula C₁₁H₁₈N₂O₄Echemi[1]
Molecular Weight 242.27 g/mol Echemi[1]
GHS Hazard Statement H302: Harmful if swallowedEchemi[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide researchers through the safe segregation, collection, and disposal of this compound waste. This workflow is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and aligns with guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for laboratory waste management[3][4][5].

DisposalWorkflow cluster_0 At the Point of Generation cluster_1 Laboratory Accumulation cluster_2 Institutional Disposal A 1. Segregate Waste B 2. Use Designated Hazardous Waste Container A->B  Solid & Liquid Waste Streams C 3. Label Container Correctly B->C  Immediate Labeling D 4. Store in Satellite Accumulation Area (SAA) C->D  Transfer to Storage E 5. Maintain Closed Containers D->E  Safe Storage Practice F 6. Request Waste Pickup E->F  When Container is Full or Pickup is Scheduled G 7. Professional Disposal F->G  Hand-off to EHS

Figure 1. A step-by-step workflow for the proper disposal of this compound waste.

Experimental Protocol for Disposal
  • Segregation of Waste:

    • At the point of generation, immediately segregate waste containing this compound from non-hazardous waste.

    • This includes neat (unadulterated) compound, solutions, and any contaminated materials such as gloves, weighing paper, and pipette tips.

  • Use of Designated Hazardous Waste Containers:

    • Utilize a chemically compatible container designated for solid or liquid hazardous waste. The container must be in good condition, with a secure, leak-proof closure[4].

    • For liquid waste, ensure the container is compatible with the solvent used to dissolve the compound.

  • Correct Labeling of Containers:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste"[6].

    • The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic" or "Harmful if Swallowed")[6].

    • Maintain a list of all components and their approximate concentrations in the waste container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation, and under the control of the laboratory personnel[4][6].

    • The SAA should be a secondary containment system to prevent the release of material in case of a leak.

  • Maintaining Closed Containers:

    • Keep the hazardous waste container securely closed at all times, except when adding waste. This is a critical safety measure to prevent spills and exposure.

  • Requesting Waste Pickup:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3].

  • Professional Disposal:

    • The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal facility.

    • Based on the disposal methods for morpholine, incineration is a preferred method as it ensures the complete destruction of the compound[2][7]. The incinerator should be equipped with appropriate emission controls to handle nitrogen oxides that may be produced during combustion[2].

    • Landfilling should only be considered after the waste has been treated and stabilized by a licensed facility in accordance with federal and local regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

SpillResponse A 1. Alert Personnel & Evacuate Area B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb and Collect C->D E 5. Decontaminate the Area D->E F 6. Dispose of as Hazardous Waste E->F

Figure 2. A logical flow diagram for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Alert Personnel and Evacuate: Immediately alert others in the vicinity and, if necessary, evacuate the area.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad[7]. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Carefully scoop the absorbed material or the swept solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal: All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container and disposed of according to the protocol outlined in Section 2.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this comprehensive guide, researchers can ensure they are in compliance with regulatory standards and are protecting themselves, their colleagues, and the environment. We encourage all laboratory personnel to familiarize themselves with their institution's specific hazardous waste management plan and to consult with their EHS department for any site-specific requirements.

References

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from INCHEM. [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from MsdsDigital.com. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from Occupational Safety and Health Administration. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from U.S. Environmental Protection Agency. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Retrieved from Medical Laboratory Observer. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Di-morpholin-4-yl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,3-Di-morpholin-4-yl-propane-1,3-dione. The protocols herein are designed to be a self-validating system, grounded in established safety principles and authoritative sources, ensuring both the integrity of your research and the protection of your team.

Hazard Profile and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before handling any chemical, it is crucial to understand its potential hazards.

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin and Eye Irritation: Based on the corrosive nature of morpholine, this compound is likely to be a skin and eye irritant.[1][4]

  • Respiratory Irritation: As a powdered substance, it may cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.[7][8][9][10][11]

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDisposable nitrile glovesLab coatRecommended, especially if not in a ventilated enclosure
Preparing Solutions Chemical splash gogglesDisposable nitrile gloves (consider double-gloving)Lab coatUse in a chemical fume hood or well-ventilated area
Running Reactions Chemical splash goggles and a face shieldChemical-resistant gloves (consult manufacturer's guide)Lab coatUse in a chemical fume hood
Large-Scale Operations (>5g) Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a lab coatRequired (use in a chemical fume hood)
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[7] When there is a risk of splashing, such as when preparing solutions or running reactions, chemical splash goggles are necessary. For larger-scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7][9] For prolonged contact or when handling larger quantities, it is advisable to consult a glove manufacturer's chemical resistance guide to select the most appropriate glove material.

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination.[10] For larger quantities, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While engineering controls such as a chemical fume hood are the preferred method for minimizing inhalation hazards, respiratory protection may be necessary in certain situations.[10] If you are handling the powder outside of a ventilated enclosure, a respirator is recommended.

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling of this compound

Caption: A step-by-step workflow for the safe handling of chemical compounds.

  • Preparation:

    • Before you begin, consult this guide and any available safety information.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure that a properly functioning chemical fume hood is used for all operations that may generate dust or vapors.[11]

    • Have a spill kit readily available.

  • Handling:

    • When weighing the solid, do so in a ventilated enclosure to minimize the inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Conduct all reactions within a chemical fume hood.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1][2]

    • Place the absorbed material into a sealed container for proper disposal.

    • Ventilate the area of the spill.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • All waste contaminated with this compound should be considered hazardous waste.

  • Collect all solid and liquid waste in appropriately labeled, sealed containers.

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Logical Relationships in PPE Selection

The level of PPE required is directly related to the potential for exposure. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Logic Start Start: Assess Task Exposure_Risk Potential for Exposure? Start->Exposure_Risk Low_Risk Low Risk (e.g., handling sealed container) Exposure_Risk->Low_Risk Low Moderate_Risk Moderate Risk (e.g., weighing solid, preparing solution) Exposure_Risk->Moderate_Risk Moderate High_Risk High Risk (e.g., large scale, risk of splash) Exposure_Risk->High_Risk High Minimum_PPE Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves Low_Risk->Minimum_PPE Enhanced_PPE Enhanced PPE: Add Chemical Goggles Moderate_Risk->Enhanced_PPE Fume_Hood Work in Fume Hood Moderate_Risk->Fume_Hood Maximum_PPE Maximum PPE: Add Face Shield & Chemical-Resistant Apron High_Risk->Maximum_PPE High_Risk->Fume_Hood

Caption: Decision tree for selecting the appropriate level of Personal Protective Equipment.

By adhering to these guidelines, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory. This commitment to responsible chemical handling is integral to the advancement of science.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Thermo Fisher Scientific. (2010, August 6). Safety Data Sheet: Morpholine.
  • University of Washington Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories.
  • Penta Chemicals. (2025, April 16). Safety Data Sheet: Morpholine.
  • Redox. (2022, October 1). Safety Data Sheet: Morpholine.
  • Echemi. (n.d.). This compound.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.